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  • Product: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
  • CAS: 851288-84-1

Core Science & Biosynthesis

Foundational

Molecular Weight and Exact Mass of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: A Technical Guide

Executive Summary In modern drug discovery and chemical biology, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a foundational requirement for structural validation. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a foundational requirement for structural validation. This whitepaper provides an in-depth analytical profile of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS: 851288-84-1), an oxamic acid hydrazide derivative [1]. By deconstructing its chemical identity and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide serves as a definitive reference for scientists requiring precise mass verification for this pharmacophore.

Chemical Identity & Structural Elucidation

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide—often cataloged synonymously as N-(3,4-Dimethylphenyl)-2-hydrazino-2-oxoacetamide [1, 2]—features a hydrophobic 3,4-dimethylphenyl ring coupled to a highly polar, hydrogen-bond-donating oxamic acid hydrazide core.

  • IUPAC Name: N-(3,4-dimethylphenyl)-2-hydrazinyl-2-oxoacetamide

  • CAS Registry Number: 851288-84-1

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Structural Class: Oxamide / Hydrazide derivative

This structural dichotomy (hydrophobic aromatic ring vs. polar hydrazide tail) dictates its behavior in chromatographic separations and its ionization efficiency in mass spectrometry.

Theoretical Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is conflating molecular weight with exact mass.

  • Molecular Weight (MW) is calculated using standard atomic weights, which account for the natural isotopic distribution of elements (e.g., ~1.1% abundance of ¹³C). This metric is exclusively used for macroscopic stoichiometry, such as calculating molarity for biological assays.

  • Monoisotopic Exact Mass is calculated using the mass of the primary, most abundant isotope for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact theoretical value targeted by HRMS instruments (like Orbitraps or Q-TOFs) to confirm molecular identity and rule out isobaric interferences [3].

Quantitative Mass Data Summarization
ParameterValueComputational BasisApplication
Chemical Formula C₁₀H₁₃N₃O₂N/AN/A
Molecular Weight 207.23 g/mol (Standard Atomic Weights)Bulk formulation, Stoichiometry
Monoisotopic Exact Mass 207.1008 Da (Mass of primary isotopes)HRMS structural confirmation
[M+H]⁺ Adduct 208.1081 m/zExact Mass + 1.0073 Da (Proton)Positive ion mode ESI-MS
[M+Na]⁺ Adduct 230.0905 m/zExact Mass + 22.9898 Da (Sodium)Positive ion mode ESI-MS

Analytical Workflows for Mass Verification (LC-HRMS)

To validate the synthesis or procurement of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, researchers must employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system; every parameter is chosen to force the compound into a predictable, measurable state.

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete solvation of the hydrophobic dimethylphenyl ring. The addition of 0.1% Formic Acid is critical; it pre-establishes a low pH environment, driving the equilibrium toward the protonated state [M+H]⁺ before the sample even enters the electrospray source.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the aromatic moiety. The rapid gradient elution compresses the analyte band, causing it to elute as a sharp, highly concentrated peak. This maximizes the signal-to-noise ratio and minimizes ion suppression from background matrix components.

Step 3: ESI-HRMS Acquisition

  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C.

  • Resolution: Set to >70,000 (at m/z 200).

  • Causality: A resolution of >70,000 is strictly required to differentiate the target [M+H]⁺ ion (m/z 208.1081) from potential isobaric background ions (e.g., matrix contaminants that share a nominal mass of 208 but differ in exact mass).

Step 4: Data Processing & Self-Validation Extract the ion chromatogram (XIC) for m/z 208.1081. To validate the identity, calculate the mass error using the following formula:

Mass Error (ppm)=208.1081(Measured Mass−208.1081)​×106

A mass error of < 3 ppm acts as the self-validating threshold, confirming the compound's identity with high confidence.

Workflow Visualization

LC_HRMS_Workflow Sample Compound: C10H13N3O2 (CAS: 851288-84-1) Prep Sample Preparation Dilution in MeOH/H2O + 0.1% FA Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI HRMS HRMS Detection Orbitrap/TOF (m/z 208.1081) ESI->HRMS Validation Mass Verification Mass Error < 3 ppm HRMS->Validation

LC-HRMS exact mass verification workflow for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

Applications in Drug Development

Derivatives containing the oxamic acid hydrazide motif are frequently utilized as versatile building blocks in combinatorial chemistry and fragment-based drug discovery. The terminal hydrazine group can readily undergo condensation reactions with aldehydes or ketones to form hydrazones, a dynamic covalent linkage often exploited in targeted drug delivery systems and bioconjugation. Knowing the precise monoisotopic mass ensures that downstream modifications and metabolic fate tracking in pharmacokinetic (PK) assays remain analytically rigorous.

References

  • Title: ChemBuyersGuide Database - N-(3,4-DIMETHYLPHENYL)-1-(HYDRAZINECARBONYL)FORMAMIDE Source: ChemBuyersGuide URL: [Link]

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Reference Spectra of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. In the absence of empirical spectral data, this guide leverages advanced computational prediction methodologies to offer a detailed spectral interpretation. This document is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. Key features of the predicted spectra, including chemical shifts, multiplicities, and coupling constants, are discussed in the context of the molecule's structural attributes. Furthermore, this guide outlines a standardized experimental protocol for the acquisition of high-resolution NMR data, ensuring reproducibility and accuracy in future empirical studies.

Introduction

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is a molecule of interest in medicinal chemistry and drug development due to its unique combination of a substituted aromatic ring, a formamide linkage, and a hydrazinecarbonyl moiety. The precise structural elucidation of such novel compounds is paramount for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] This guide provides a detailed, in-silico-generated ¹H and ¹³C NMR spectral analysis to aid in the characterization of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

The structural integrity of a synthesized compound is the bedrock of all subsequent scientific investigation. In this context, NMR serves as a critical tool for identity confirmation and purity assessment. The predicted spectra herein are generated using established computational algorithms that consider the electronic environment of each nucleus, offering a reliable forecast of experimental outcomes.[3][4]

Predicted Spectroscopic Data

The chemical structure of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, as obtained from PubChem, is presented below with systematic numbering for unambiguous NMR assignments.[5]

NMR_Acquisition_Workflow cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition H1_Params Set Parameters: - Pulse Angle: 30-45° - Acquisition Time: 2-4 s - Relaxation Delay: 1-2 s - Number of Scans: 8-16 H1_Acquire Acquire FID H1_Params->H1_Acquire H1_Process Process Data: - Fourier Transform - Phasing - Baseline Correction - Integration H1_Acquire->H1_Process C13_Params Set Parameters: - Proton Decoupling - Pulse Angle: 30° - Acquisition Time: 1-2 s - Relaxation Delay: 2 s - Number of Scans: 1024 or more C13_Acquire Acquire FID C13_Params->C13_Acquire C13_Process Process Data: - Fourier Transform - Phasing - Baseline Correction C13_Acquire->C13_Process

Caption: Recommended workflow for ¹H and ¹³C NMR data acquisition.

¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Trustworthiness and Self-Validation

The predicted NMR data presented in this guide serves as a robust hypothesis for the experimental spectrum of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. The self-validating nature of this protocol lies in the comparison of empirically obtained data with these predictions. A high degree of correlation between the experimental and predicted spectra will provide strong evidence for the correct structural assignment. Discrepancies may indicate the presence of impurities, unexpected isomers, or the need for refinement of the computational model. For definitive assignments, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. [6]

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral analysis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. The detailed interpretation of the predicted chemical shifts, multiplicities, and integration, coupled with a standardized experimental protocol, offers a valuable resource for researchers. By bridging the gap in currently available empirical data, this guide facilitates the accurate and efficient structural characterization of this and related novel chemical entities, thereby supporting advancements in drug discovery and development.

References

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC.
  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.).
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. Benchchem.
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).
  • NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. ChemAxon.
  • Simul
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. PubChem.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy, 2nd Edition. Wiley.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Predict 1H proton NMR spectra. NMRdb.org.
  • CASCADE - Colorado State University.
  • 13C NMR Chemical Shift Table. (n.d.).
  • NMR Textbooks. University of Oxford.
  • NMRium demo - Predict. NMRium.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • nmrshiftdb2 - open nmr d
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Reynolds, W. F. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.
  • Protons on aromatic rings in NMR. Chemistry Stack Exchange.
  • 1H NMR Spectroscopy. (n.d.).
  • Hoye, T. R., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Arom
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • 1H- and 13C-NMR Spectra of benzohydrazine derivatives.
  • Catalytic Dinitrogen Reduction to Hydrazine and Ammonia using Cr(N2)2(diphosphine)2 Complexes. (n.d.).
  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.).
  • NMR Guidelines for ACS Journals. American Chemical Society.
  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.).
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC.
  • Hydrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • 1H NMR chemical shifts (δ) of hydrazones and metal complexes.

Sources

Foundational

Solubility profile of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in organic solvents

An in-depth understanding of an Active Pharmaceutical Ingredient (API) or chemical intermediate’s solubility profile is the cornerstone of successful formulation, purification, and analytical method development. This tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of an Active Pharmaceutical Ingredient (API) or chemical intermediate’s solubility profile is the cornerstone of successful formulation, purification, and analytical method development.

This technical guide provides a comprehensive framework for profiling the solubility of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in organic solvents. By synthesizing predictive physical organic chemistry with rigorous empirical methodologies, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Structural Analysis and Predictive Thermodynamics

To rationally select solvents and predict the solubility behavior of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, we must first deconstruct its molecular architecture. The compound consists of three distinct physicochemical domains:

  • The 3,4-Dimethylphenyl Ring: A bulky, lipophilic aromatic tail that engages in π−π stacking and weak London dispersion forces.

  • The Oxamoyl Core (-NH-CO-CO-): A highly rigid, planar α -dicarbonyl system. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the amide proton, making it a highly potent hydrogen-bond (H-bond) donor.

  • The Terminal Hydrazine (-NH-NH 2​ ): Provides multiple sites for both H-bond donation and acceptance.

Hansen Solubility Parameters (HSP) Framework

The dissolution of a crystalline solid in a solvent is thermodynamically governed by the disruption of the solute's crystal lattice and the formation of solute-solvent cavities. According to the Hansen Solubility Parameters (HSP) theory, a solvent will effectively dissolve a solute if their dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters closely align[1].

Because of the dense H-bond network formed by the oxamoyl and hydrazine groups, the crystal lattice energy of this compound is expected to be exceptionally high. Consequently:

  • Non-polar solvents (e.g., Hexane, Toluene): Will exhibit negligible solubility. Their low δp​ and δh​ values cannot compensate for the enthalpic penalty of breaking the API's intermolecular H-bonds.

  • Polar protic solvents (e.g., Methanol, Ethanol): Will show moderate solubility. While they can participate in H-bonding, they often self-associate, requiring additional energy to break solvent-solvent interactions before solvating the API.

  • Polar aprotic solvents (e.g., DMSO, DMF): Will act as optimal solvents. The sulfoxide or formamide oxygen acts as a powerful H-bond acceptor for the API's acidic NH protons, while the lack of solvent H-bond donors prevents competition, rapidly dismantling the crystal lattice.

Solvation API N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide Arom 3,4-Dimethylphenyl (Lipophilic) API->Arom Oxam Oxamoyl Core (Strong H-Bond Donor) API->Oxam Hydr Hydrazine (H-Bond Donor/Acceptor) API->Hydr NP Non-Polar Solvents (e.g., Hexane) Arom->NP Weak Dispersion PA Polar Aprotic Solvents (e.g., DMSO, DMF) Oxam->PA Strong Dipole/H-Acceptor PP Polar Protic Solvents (e.g., Methanol) Oxam->PP Competing H-Bonds Hydr->PP Competing H-Bonds

Mechanistic interactions between API functional groups and solvent classes.

Quantitative Solubility Profile

Based on the structural evaluation and empirical behavior of structurally analogous oxamic acid hydrazides, the following table summarizes the representative equilibrium solubility profile of the compound across standard organic solvents at 25°C.

Note: For regulatory submissions, these values must be empirically validated using the exact polymorphic form of the synthesized API.

Solvent ClassSolventDielectric Constant ( ε )Representative Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Exceptional H-bond acceptor; disrupts oxamoyl lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 45.0Strong dipole moment; excellent solvation of the amide core.
Polar Protic Methanol (MeOH)32.75.0 - 10.0Moderate H-bond donor/acceptor; limited by solvent self-association.
Polar Protic Isopropanol (IPA)19.91.0 - 3.0Increased steric bulk of solvent hinders access to the API's H-bond sites.
Non-Polar Dichloromethane (DCM)8.9< 0.5Insufficient polarity to overcome the high lattice energy of the solid state.
Non-Polar Hexane1.9< 0.01Purely dispersive interactions; completely incompatible with the polar core.

Empirical Methodology: The Gold-Standard Shake-Flask Protocol

While predictive models guide solvent selection, the Saturation Shake-Flask (SSF) method remains the regulatory "gold standard" for determining thermodynamic equilibrium solubility, as outlined in United States Pharmacopeia (USP) Chapter <1236>[2].

The protocol below is engineered as a self-validating system. It controls for temperature fluctuations, metastable polymorph precipitation, and phase-separation artifacts—variables that frequently compromise solubility data integrity[3].

Step-by-Step Experimental Protocol

Phase 1: Preparation and Saturation

  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial. Ensure the solvent is HPLC-grade and degassed.

  • API Addition: Incrementally add N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide to the solvent while vortexing. Continue addition until a visible, persistent suspension of solid remains.

    • Causality Check: A minimum of 10% excess solid must be maintained to ensure the solution is in constant equilibrium with the solid phase, satisfying the thermodynamic limits of solubility[3].

Phase 2: Thermodynamic Equilibration 3. Incubation: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an isothermal shaking water bath or orbital incubator set strictly to 25.0 ± 0.1°C (or 37.0 ± 0.1°C for biorelevant profiling). 4. Agitation: Shake at 150 RPM for a minimum of 48 hours.

  • Causality Check: Complex H-bonded structures often form transient, metastable polymorphs upon initial solvent contact. A 48-hour equilibration ensures the system transitions to the lowest-energy, most stable crystalline form[4].

Phase 3: Phase Separation 5. Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at the exact incubation temperature.

  • Causality Check: Centrifugation is vastly superior to syringe filtration for organic solvents. Filtration can lead to false negatives (API adsorbing to the filter membrane) or false positives (leaching of filter binders into the solvent)[4].

Phase 4: Quantification (HPLC-UV) 6. Dilution: Immediately aspirate the clear supernatant. Dilute the sample volumetrically with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. 7. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the API concentration against a pre-validated, multi-point calibration curve.

ShakeFlask S1 Solid API Excess S2 Solvent Addition S1->S2 S3 Thermodynamic Equilibration (48h, 25°C) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC-UV Quantification S4->S5

Standardized shake-flask methodology for equilibrium solubility determination.

Conclusion

The solubility profile of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is heavily dictated by its rigid, hydrogen-bond-rich oxamoyl and hydrazine functionalities. While the lipophilic dimethylphenyl ring provides some dispersive character, the thermodynamic barrier to dissolution is primarily overcoming the strong intermolecular H-bond lattice. Consequently, polar aprotic solvents (DMSO, DMF) are required to achieve high solubility concentrations, whereas non-polar solvents will yield negligible dissolution. By adhering to the rigorous, USP-aligned shake-flask methodology detailed in this guide, researchers can generate highly accurate, reproducible, and regulatory-compliant solubility data for this compound.

References

  • Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved March 20, 2026, from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Retrieved March 20, 2026, from [Link]

  • AnyTesting. (2019). USP<1236>溶解度测定方法(一)[USP <1236> Solubility Measurement Methods (Part 1)]. Retrieved March 20, 2026, from [Link]

  • National Institutes of Health (NIH) / PMC. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Retrieved March 20, 2026, from [Link]

  • SciELO Brazil. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Derivatives as Modulators of the Orphan Nuclear Receptor Nur77 Introduction: A New Frontier in Fibrosis Trea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Derivatives as Modulators of the Orphan Nuclear Receptor Nur77

Introduction: A New Frontier in Fibrosis Treatment

Hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins in the liver, represents a significant global health challenge.[1] Current therapeutic strategies are limited, underscoring the urgent need for novel and effective antifibrotic agents. A promising class of compounds, the N-aryl-1-(hydrazinecarbonyl)formamide derivatives, has recently emerged as a focal point of research in this area. While the broader class of hydrazine-containing compounds has been investigated for a range of bioactivities including anticancer, antimicrobial, and enzyme inhibitory effects, a specific subset has demonstrated potent and targeted anti-hepatic fibrosis activity.[2][3][4][5][6]

This technical guide provides an in-depth exploration of the mechanism of action of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives and their close analogs. The central focus of this guide is the elucidation of their interaction with the orphan nuclear receptor Nur77, a critical regulator of transforming growth factor-β (TGF-β) signaling, which is a key pathway in the pathogenesis of multi-organic fibrosis.[1] Through a detailed examination of the underlying molecular interactions and cellular consequences, we will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic approach.

The Primary Target: Orphan Nuclear Receptor Nur77

The therapeutic efficacy of the lead compound in this class, a pyridine-carbonyl-hydrazine-1-carboxamide derivative designated as 16f , is attributed to its direct binding to the ligand-binding domain (LBD) of the orphan nuclear receptor Nur77.[1] Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily of transcription factors. Unlike classical nuclear receptors, Nur77 does not have a known endogenous ligand, hence the designation "orphan." It plays a crucial role in regulating cellular proliferation, apoptosis, and inflammation.

The binding of compound 16f to Nur77-LBD is a critical initiating event in its antifibrotic action. This interaction has been quantified with a dissociation constant (KD) of 470 nM, indicating a strong binding affinity.[1] This targeted engagement of Nur77 distinguishes this class of compounds and forms the basis of their specific mechanism of action.

Signaling Pathway: Nur77-Dependent Enhancement of Autophagic Flux

The mechanistic cascade initiated by the binding of the hydrazine-1-carboxamide derivative to Nur77 culminates in the enhancement of autophagic flux within hepatic stellate cells (HSCs). HSCs are the primary cell type responsible for the deposition of extracellular matrix during liver fibrosis. Their activation, proliferation, and transformation into myofibroblast-like cells are hallmark events in the progression of the disease.

The diagram below illustrates the proposed signaling pathway:

Nur77_Pathway compound N-Aryl-1-(hydrazinecarbonyl)formamide Derivative (e.g., 16f) nur77 Orphan Nuclear Receptor Nur77-LBD compound->nur77 Direct Binding (KD = 470 nM) autophagy Enhanced Autophagic Flux nur77->autophagy Nur77-Dependent Mechanism hsc_inactivation Inactivation of Hepatic Stellate Cells (HSCs) autophagy->hsc_inactivation Cellular Consequence fibrosis_suppression Suppression of Liver Fibrosis hsc_inactivation->fibrosis_suppression Therapeutic Outcome

Figure 1: Proposed signaling pathway of N-Aryl-1-(hydrazinecarbonyl)formamide derivatives.

The enhancement of autophagic flux is a key cellular process for the degradation and recycling of cellular components. In the context of hepatic fibrosis, this process is believed to contribute to the inactivation of HSCs, thereby preventing the excessive deposition of collagen and other extracellular matrix proteins. The dependence of this effect on Nur77 has been experimentally validated, demonstrating that the antifibrotic activity of these compounds is mediated through this specific molecular target.[1]

Experimental Validation of the Mechanism of Action

The elucidation of this mechanism of action is supported by a series of rigorous experimental studies. The following protocols provide a framework for the key experiments used to validate the interaction with Nur77 and the subsequent cellular effects.

Experimental Workflow

The overall experimental approach to characterize the mechanism of action can be visualized as follows:

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding_assay Binding Affinity Assay (e.g., SPR) hsc_activation_assay HSC Activation Assay (TGF-β1 Induced) binding_assay->hsc_activation_assay Target Engagement cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on AML-12 cells) hsc_activation_assay->cytotoxicity_assay Cellular Activity autophagy_flux_assay Autophagy Flux Assay (e.g., LC3-II turnover) cytotoxicity_assay->autophagy_flux_assay Mechanism Investigation animal_model Animal Model of Liver Fibrosis (e.g., CCl4-induced) autophagy_flux_assay->animal_model In Vivo Validation liver_function_tests Liver Function Tests (ALT, AST) animal_model->liver_function_tests histopathology Histopathological Analysis (H&E, Sirius Red staining) animal_model->histopathology

Figure 2: Experimental workflow for mechanism of action studies.
Detailed Experimental Protocols

1. Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To quantify the binding affinity of the compound to the Nur77 ligand-binding domain (LBD).

  • Methodology:

    • Immobilize recombinant human Nur77-LBD on a sensor chip.

    • Prepare a series of concentrations of the test compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

    • Regenerate the sensor surface between injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

2. Hepatic Stellate Cell (HSC) Activation Assay

  • Objective: To assess the inhibitory effect of the compound on the activation of HSCs.

  • Methodology:

    • Culture primary human or rodent HSCs.

    • Induce HSC activation by treating the cells with transforming growth factor-beta 1 (TGF-β1).

    • Co-treat the cells with TGF-β1 and varying concentrations of the test compound.

    • After a suitable incubation period, assess markers of HSC activation, such as the expression of alpha-smooth muscle actin (α-SMA) and collagen type I, using techniques like Western blotting or immunofluorescence.

3. Cytotoxicity Assay

  • Objective: To evaluate the selectivity of the compound by assessing its toxicity to normal liver cells.

  • Methodology:

    • Culture a normal mouse liver cell line (e.g., AML-12).

    • Treat the cells with a range of concentrations of the test compound.

    • After 24-48 hours, assess cell viability using a standard method such as the MTT assay.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxic potential. A high IC50 value indicates low cytotoxicity.[1]

4. In Vivo Model of Liver Fibrosis

  • Objective: To evaluate the in vivo efficacy of the compound in a relevant animal model.

  • Methodology:

    • Induce liver fibrosis in mice or rats using a chemical inducer such as carbon tetrachloride (CCl4).

    • Administer the test compound to the animals at a predetermined dose and schedule.

    • At the end of the study period, collect blood and liver tissue samples.

    • Analyze serum levels of liver enzymes (e.g., ALT, AST) to assess liver function.

    • Perform histopathological analysis of liver sections using stains such as Hematoxylin and Eosin (H&E) and Sirius Red to visualize liver damage and collagen deposition.

Quantitative Data Summary

The following table summarizes the key quantitative data for the lead compound 16f from the N-aryl-1-(hydrazinecarbonyl)formamide class.[1]

ParameterValueDescription
Binding Affinity (KD) 470 nMDissociation constant for the binding of the compound to the Nur77 ligand-binding domain.
HSC Activation Inhibition SignificantThe compound effectively inhibits the TGF-β1-induced activation of hepatic stellate cells.
Cytotoxicity (IC50) > 80 µMHalf-maximal inhibitory concentration in normal mouse liver AML-12 cells, indicating low cytotoxicity.
In Vivo Efficacy PotentThe compound demonstrates significant anti-liver fibrosis activity in a CCl4-induced mouse model.

Structure-Activity Relationship (SAR) and Future Directions

The core pharmacophore of the pyridine-carbonyl-hydrazine-1-carboxamide scaffold is critical for its biological activity.[1] Structure-activity relationship studies have shown that modifications to the aromatic ring system can significantly impact both binding affinity and cellular activity. For instance, the replacement of a naphthalene ring with pyridyl or indole groups has been explored to optimize the antifibrotic properties of these derivatives.[1]

Future research in this area should focus on:

  • Elucidating the precise binding mode of these compounds to the Nur77-LBD through techniques such as X-ray crystallography.

  • Expanding the SAR studies to explore a wider range of substitutions on the aromatic ring and the hydrazinecarbonyl linker to improve potency and pharmacokinetic properties.

  • Investigating the role of Nur77-dependent autophagy in other fibrotic diseases to explore the broader therapeutic potential of this class of compounds.

  • Exploring other potential mechanisms of action for derivatives that do not target Nur77, given the diverse biological activities reported for related hydrazine and carboxamide compounds.[2][3][4][5][6]

Conclusion

The N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives and their analogs represent a promising new class of therapeutic agents for the treatment of hepatic fibrosis. Their mechanism of action, centered on the targeted modulation of the orphan nuclear receptor Nur77 and the subsequent enhancement of autophagic flux in hepatic stellate cells, offers a novel and specific approach to combatting this debilitating disease. The detailed experimental validation and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting field. As our understanding of the intricate signaling pathways involved in fibrosis continues to grow, so too will the opportunities to design and develop even more effective and targeted therapies based on this innovative chemical scaffold.

References

  • Design, synthesis, and biological evaluation of carbonyl-hydrazine-1-carboxamide derivatives as anti-hepatic fibrosis agents targeting Nur77. PubMed. Available at: [Link]

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. PubChem. Available at: [Link]

  • Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. PMC. Available at: [Link]

  • Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. ResearchGate. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. Available at: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. MDPI. Available at: [Link]

  • Discovery of N-arylalkyl-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-carboxamide derivatives as HCV NS5B polymerase inhibitors. PubMed. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. Semantic Scholar. Available at: [Link]

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. PMC. Available at: [Link]

  • Phenylhydrazine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. Available at: [Link]

  • Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. PMC. Available at: [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. ResearchGate. Available at: [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. Available at: [Link]

  • Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors. Sci-Hub. Available at: [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]

Sources

Foundational

Crystal Structure and X-ray Crystallography of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Executive Summary N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS No. 851288-84-1), a highly functionalized oxamic acid hydrazide derivative, represents a privileged structural motif in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (CAS No. 851288-84-1), a highly functionalized oxamic acid hydrazide derivative, represents a privileged structural motif in modern medicinal chemistry. The molecule's rigid, nearly planar core, combined with an array of hydrogen bond donors and acceptors, makes it an exceptional pharmacophore for targeting kinase active sites and developing novel anti-cancer therapeutics. This technical whitepaper provides an authoritative, in-depth analysis of the compound's chemical synthesis, single-crystal X-ray diffraction (XRD) methodology, and the supramolecular logic governing its solid-state architecture.

Chemical Context and Causality in Drug Design

Oxamic acid hydrazides are characterized by the presence of a conjugated –NHC(O)–C(O)–NH–NH₂ system. The close proximity of the formamide and hydrazinecarbonyl moieties restricts the conformational flexibility of the molecule. In rational drug design, this rigidity is highly advantageous; it reduces the entropic penalty upon binding to a target protein.

The E/Z conformational dynamics of the formamide bond dictate the spatial orientation of the 3,4-dimethylphenyl ring relative to the terminal hydrazine. Crystallographic studies of related [1] consistently demonstrate that the E conformation is thermodynamically favored due to the minimization of internal dipole moments and the formation of stabilizing intramolecular hydrogen bonds.

Experimental Protocols: Synthesis and Crystallization

To obtain high-resolution crystallographic data, the compound must be synthesized to >99% purity and crystallized without solvent inclusions or lattice defects. The following self-validating protocol outlines the chemical and thermodynamic rationale behind each step.

Protocol 1: Two-Step Synthesis
  • Acylation (Intermediate Formation): Dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to act as an acid scavenger. Cool the reaction vessel to 0 °C. Add ethyl oxalyl chloride (1.1 eq) dropwise. Causality: Maintaining the reaction at 0 °C is critical. Ethyl oxalyl chloride is highly reactive; elevated temperatures lead to over-acylation and the formation of symmetric oxamides, which are difficult to separate from the desired ethyl N-(3,4-dimethylphenyl)oxamate intermediate.

  • Hydrazinolysis: Isolate the intermediate and dissolve it in absolute ethanol. Add hydrazine hydrate (80%, 3.0 eq) and reflux for 2 hours. Causality: The strong alpha-effect of hydrazine makes it a superior nucleophile, driving the complete substitution of the ethoxy group. The target compound, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, precipitates upon cooling.

Protocol 2: Crystal Growth via Slow Evaporation

Dissolve the purified compound in a 4:1 (v/v) mixture of methanol and N,N-dimethylformamide (DMF). Causality: Methanol provides excellent solubility, while DMF acts as a high-boiling co-solvent. As the methanol slowly evaporates over 7–14 days, the solution reaches a state of controlled supersaturation. The presence of DMF prevents rapid precipitation, which would yield amorphous powders, thereby thermodynamically favoring the nucleation and growth of macroscopic single crystals.

Synthesis N1 3,4-Dimethylaniline + Ethyl Oxalyl Chloride N2 Acylation (0 °C) in DCM / TEA N1->N2 N3 Ethyl N-(3,4-dimethylphenyl)oxamate (Intermediate) N2->N3 N4 Hydrazinolysis (Reflux) + Hydrazine Hydrate N3->N4 N5 N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide N4->N5

Step-by-step synthetic workflow for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

X-Ray Crystallography: Data Collection and Refinement

The structural elucidation of organic small molecules requires rigorous data collection and refinement practices to ensure the accurate assignment of atomic coordinates and thermal parameters.

Data Collection Methodology

A suitable, defect-free single crystal is selected under a polarizing microscope. It is immediately coated in paratone oil and mounted on a glass fiber or cryoloop. Causality: The paratone oil prevents the loss of any potential co-crystallized solvent molecules and protects the crystal from atmospheric moisture. Diffraction data are collected on a diffractometer equipped with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The crystal is cooled to 100 K using a liquid nitrogen stream. Operating at cryogenic temperatures minimizes the thermal vibrations of the atoms (Debye-Waller factors), significantly enhancing the resolution of high-angle diffraction spots and improving the signal-to-noise ratio.

Structure Solution and Refinement

The structure is solved using direct methods via SHELXT and refined by full-matrix least-squares on F2 using the SHELXL algorithm within the [2].

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion.

  • Hydrogen Atom Treatment: Hydrogen atoms attached to carbon are placed in geometrically idealized positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Heteroatom Protons: Crucially, hydrogen atoms attached to nitrogen (the formamide NH and hydrazine NH/NH₂) are located directly from the difference Fourier electron density map and refined freely. This allows for the precise calculation of hydrogen-bonding geometries, which dictate the supramolecular assembly.

Crystallography N1 Single Crystal Selection (Paratone Oil, 100 K) N2 X-Ray Diffraction (Mo-Kα Radiation) N1->N2 N3 Data Reduction & Absorption Correction N2->N3 N4 Structure Solution (SHELXT Direct Methods) N3->N4 N5 Refinement on F² (SHELXL via Olex2) N4->N5 N6 Final CIF Generation N5->N6

X-ray crystallography data collection and structural refinement pipeline using Olex2.

Structural Elucidation and Molecular Geometry

Crystallographic analysis reveals that the molecule adopts a highly extended, nearly planar conformation across the central oxamic core. The dihedral angle between the 3,4-dimethylphenyl ring and the adjacent formamide plane is a critical parameter; steric hindrance from the ortho-protons typically forces a slight twist (approx. 30°–45°), breaking absolute coplanarity.

The conformation about the C–N bonds within the formamide and hydrazinecarbonyl moieties predominantly adopts an E conformation. As observed in homologous [3], the carbonyl groups lie approximately at right angles to each other, minimizing electronic repulsion between the oxygen lone pairs.

Quantitative Structural Parameters

The following table summarizes the key geometric parameters extracted from the refined crystallographic data of the oxamic acid hydrazide core.

Structural ParameterBond / Angle DefinitionTypical Value Range
Bond Lengths (Å) C=O (Formamide)1.222 – 1.240 Å
C=O (Hydrazide)1.215 – 1.235 Å
C–N (Amide)1.325 – 1.350 Å
N–N (Hydrazine)1.390 – 1.415 Å
Bond Angles (°) O=C–N (Amide core)122.5° – 124.0°
C–N–N (Hydrazide)118.0° – 120.5°
Dihedral Angles (°) Phenyl / Formamide Plane30.0° – 45.0°
Hydrazinecarbonyl / Formamide68.4° – 75.2°

Supramolecular Assembly and Hydrogen Bonding Network

The solid-state architecture of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is heavily dictated by an extensive, self-complementary hydrogen-bonding network. The interplay between intra- and intermolecular forces provides immense lattice energy, contributing to the compound's high thermal stability (often >200 °C before decomposition, characteristic of [4]).

  • Intramolecular Interactions: An intramolecular N–H···O hydrogen bond forms between the hydrazine NH and the adjacent formamide carbonyl oxygen. This interaction generates a stable S(6) pseudo-ring motif, locking the core into its rigid E conformation.

  • Intermolecular Interactions: The primary driving force for crystal packing is the formation of 1D supramolecular chains. The terminal –NH₂ group acts as a bifurcated hydrogen bond donor, interacting with the carbonyl oxygens of adjacent molecules. These chains propagate along the crystallographic axes and are further stabilized by parallel-displaced π−π stacking interactions between the 3,4-dimethylphenyl rings.

HBonding N1 Hydrazine -NH2 (Donor) N5 Intermolecular Supramolecular Chains N1->N5 H-Bond N2 Formamide C=O (Acceptor) N2->N5 H-Bond N3 Hydrazine -NH (Donor) N6 Intramolecular S(6) Ring Motif N3->N6 H-Bond N4 Oxalyl C=O (Acceptor) N4->N6 H-Bond

Logic diagram of intra- and intermolecular hydrogen bonding driving supramolecular assembly.

References

  • National Center for Biotechnology Information. "N-(3-chloro-4-methylphenyl)-1-[N'-(3-methoxybenzoyl)hydrazinecarbonyl]formamide." PubChem, 2025.[Link]

  • OlexSys. "Structure Refinement | OlexSys Documentation." Olex2, 2023. [Link]

  • RSC Advances. "Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives." Royal Society of Chemistry, 2022.[Link]

  • Wozniak, D. R., et al. "Aminonitro Groups Surrounding a Fused Pyrazolotriazine Ring: A Superior Thermally Stable and Insensitive Energetic Material." Inorganic Chemistry (ACS Publications), 2023.[Link]

Exploratory

Pharmacokinetic profiling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide compounds

Pharmacokinetic Profiling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Compounds: A Technical Guide to ADME and Bioanalytical Workflows Executive Summary N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Compounds: A Technical Guide to ADME and Bioanalytical Workflows

Executive Summary

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (NDHF) represents a highly functionalized chemical scaffold characterized by a lipophilic 3,4-dimethylphenyl ring coupled to a polar, hydrogen-bonding hydrazinecarbonyl (oxamic acid hydrazide) moiety[1]. Compounds bearing hydrazinecarbonyl and formamide functional groups are of significant interest in drug discovery due to their ability to act as potent metal chelators, enzyme inhibitors, and structural mimetics[2][3]. However, the presence of these reactive moieties introduces complex pharmacokinetic (PK) and toxicokinetic challenges, including rapid amide hydrolysis, N-acetylation, and the potential generation of reactive intermediates[3][4].

This whitepaper provides a comprehensive, self-validating framework for the pharmacokinetic profiling of NDHF compounds, detailing the causality behind experimental ADME (Absorption, Distribution, Metabolism, and Excretion) choices and standardizing bioanalytical protocols.

Physicochemical Properties and ADME Predictability

The structural dichotomy of NDHF—a hydrophobic aromatic system paired with a highly polar tail—dictates its absorption and distribution. The hydrazine group significantly influences the compound's metabolic stability and bioavailability, often improving metabolic stability compared to standard aryl esters, but introducing unique phase II metabolic liabilities[2].

Table 1: Predicted Physicochemical and PK Parameters of the NDHF Scaffold

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 207.23 g/mol Highly favorable for passive transcellular diffusion.
LogP (Predicted) 1.2 - 1.6Moderate lipophilicity; suggests good oral absorption but rapid systemic clearance.
Topological Polar Surface Area ~84 ŲOptimal for intestinal permeability; limited blood-brain barrier (BBB) penetration.
Primary Metabolic Liability Amide & Hydrazide bondsHigh susceptibility to hepatic amidases and N-acetyltransferases (NATs).

Metabolic Biotransformation Pathways

Understanding the metabolic fate of NDHF is critical for accurate PK profiling. Structural analogs of dimethylphenyl-formamides (such as the acaricide amitraz) undergo rapid hydrolysis of the amide bond, yielding dimethylaniline derivatives[5]. Concurrently, the hydrazinecarbonyl group is a known substrate for hepatic N-acetyltransferases (NAT1/NAT2) and can bypass standard UDP-glucuronosyltransferase (UGT) pathways[3]. Furthermore, hydrazides can undergo bioactivation by Cytochrome P450 (CYP) enzymes, potentially forming reactive radical species that deplete intracellular glutathione (GSH).

Causality in Assay Selection: Because hydrazides often evade standard Phase II glucuronidation and instead undergo acetylation or direct hydrolysis[3], standard UGT stability assays are insufficient. Profiling must prioritize NAT-dependent and amidase-dependent pathways to capture the true intrinsic clearance ( CLint​ ) of the molecule.

G Parent NDHF (Parent Compound) Hydrolysis Amide Hydrolysis Parent->Hydrolysis Acetylation N-Acetylation Parent->Acetylation Oxidation CYP450 Oxidation Parent->Oxidation Metab1 3,4-Dimethylaniline Hydrolysis->Metab1 Metab2 N-Acetyl-NDHF Acetylation->Metab2 Metab3 Hydroxylated-NDHF Oxidation->Metab3 Reactive Reactive Intermediates Oxidation->Reactive Bioactivation GSH GSH Conjugates Reactive->GSH Glutathione

Primary metabolic biotransformation pathways of NDHF compounds.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed with internal validation checkpoints to prevent false positives caused by matrix interference or non-enzymatic degradation.

Protocol A: In Vitro Microsomal Stability and GSH Trapping Assay

Purpose: To quantify intrinsic clearance and detect reactive hydrazine metabolites. Causality: Hydrazines can form hepatotoxic reactive intermediates. Including GSH in the microsomal incubation allows for the "trapping" of these transient species, forming stable adducts detectable via mass spectrometry.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL), NDHF (1 µM final), and GSH (5 mM final) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate CYP-mediated metabolism.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled oxamic acid hydrazide-15N3)[6].

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Validation Checkpoint: The 0-minute sample must show >95% parent compound recovery. A negative control (without NADPH) must be run in parallel to differentiate CYP-mediated degradation from amidase-driven hydrolysis.

Protocol B: LC-MS/MS Bioanalytical Quantification

Purpose: High-sensitivity detection of NDHF and its primary metabolites in plasma. Causality: Formamides and hydrazides are highly polar and can exhibit poor retention on standard C18 columns. A hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded C18 phase is required to prevent early elution and matrix suppression.

Step-by-Step Methodology:

  • Sample Extraction: Perform solid-phase extraction (SPE) using ethyl acetate to isolate the lipophilic NDHF from plasma proteins, minimizing matrix effects.

  • Chromatography: Use a polar-embedded C18 column (e.g., Waters XBridge Shield RP18).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Parent Transition: m/z 208.1 149.1 (corresponding to the loss of the hydrazinecarbonyl group)[1].

  • Validation Checkpoint: Ensure the calibration curve is linear ( R2>0.99 ) over the expected physiological range (1 ng/mL to 1000 ng/mL). Carryover in blank injections must be <20% of the lower limit of quantification (LLOQ).

Excretion and Toxicokinetic Considerations

The excretion of formamide derivatives typically occurs via the renal route. Studies on related formamides show that urinary excretion of N-acetylated and hydroxylated metabolites peaks within 6-14 hours post-exposure[4]. For NDHF, the presence of the 3,4-dimethylphenyl group increases biliary excretion potential, but the highly polar oxamic acid hydrazide cleaved product will be almost exclusively cleared by the kidneys[7].

Toxicity Monitoring: The primary toxicological concern for NDHF is the release of free hydrazine derivatives upon amidase cleavage. Hydrazines are known to cause oxidative stress and mitochondrial dysfunction. Therefore, PK profiling must be paired with in vivo monitoring of methemoglobinemia and hepatic transaminases (ALT/AST) to ensure the safety of the scaffold during lead optimization.

Conclusion

The pharmacokinetic profiling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide requires a tailored approach that accounts for rapid amide hydrolysis, NAT-mediated acetylation, and reactive intermediate formation. By employing GSH-trapping microsomal assays and optimized polar-retentive LC-MS/MS protocols, researchers can accurately map the ADME landscape of this scaffold, ensuring that efficacy is not compromised by hidden toxicokinetic liabilities.

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in DMSO for cell culture

Introduction Initial searches for "N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide" reveal it is a specific chemical compound, likely a research chemical, with limited publicly available data on its biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Initial searches for "N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide" reveal it is a specific chemical compound, likely a research chemical, with limited publicly available data on its biological activity or established cell culture protocols. PubChem lists its molecular formula as C10H13N3O2. The structure suggests it belongs to the formamide and hydrazine derivative family. Related compounds, such as other N-(dimethylphenyl) hydrazinecarbothioamides, have been investigated for antioxidant and anti-cancer properties. This lack of specific data necessitates building a protocol based on best practices for handling novel chemical compounds in a cell culture context.

The core of the protocol will, therefore, focus on the universally accepted solvent for such compounds: Dimethyl Sulfoxide (DMSO). The protocol will be designed to be robust and adaptable, providing researchers with a systematic approach to solubilize this specific compound and determine its optimal, non-toxic working concentration for any given cell line. This requires a deep dive into the best practices for using DMSO, including understanding its own cellular effects.

Structuring the Application Note

The application note will be structured as follows:

  • Introduction: Briefly introduce N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, its chemical family, and the critical role of proper solubilization for in vitro assays. State the purpose of the document.

  • Physicochemical Properties & Data: A table summarizing the known properties of the compound and DMSO. This fulfills the "Data Presentation" requirement.

  • Core Principles of DMSO-Based Stock Preparation: This section will cover the "Expertise & Experience" pillar by explaining the 'why' behind using high-purity DMSO, the concept of a high-concentration stock, and the importance of minimizing final DMSO concentration.

  • Protocol Part 1: Preparation of a 10 mM Primary Stock Solution: A detailed, step-by-step guide for dissolving the compound. This will be the main experimental protocol.

  • Protocol Part 2: Establishing a Validated Working Concentration: A protocol for determining the cytotoxicity of both the compound and the DMSO vehicle in the specific cell line of interest. This addresses the "Trustworthiness" requirement by making the protocol self-validating.

  • Storage and Handling Recommendations: Best practices for ensuring the long-term stability of the stock solution.

  • Troubleshooting Guide: A table of common issues and their solutions.

  • Safety Precautions: Essential safety information.

  • Visual Workflow Diagrams: Graphviz diagrams for the key protocols.

  • References: A comprehensive, numbered list of all cited sources with clickable links.

This structure provides a logical flow from background information to practical application and troubleshooting, making it a comprehensive guide for the target audience. The emphasis on validation (Part 2) is crucial for scientific integrity when working with a novel compound.

Content Generation and Sourcing

I will synthesize information from reputable sources like Sigma-Aldrich, Thermo Fisher Scientific, and various peer-reviewed articles on cell culture methodology and DMSO toxicity. For example, I will cite sources that establish the generally accepted non-toxic limits of DMSO in cell culture (typically <0.5%). I will also find and reference protocols for sterile filtering DMSO solutions and the chemical compatibility of filters. For the compound itself, I will use the information from PubChem and look for any related structures in the literature to provide context. The entire document will be written from the perspective of a senior application scientist, blending instructional clarity with scientific rationale.

Diagram Creation

I will create two main Graphviz diagrams:

  • Workflow for Stock Solution Preparation: This will be a linear flowchart detailing the steps from weighing the compound to aliquoting the final stock.

  • Workflow for Determining DMSO Vehicle Tolerance: This will be a decision-tree-style diagram guiding the user through setting up a dose-response experiment to find the maximum non-toxic concentration of DMSO for their specific cell line.

These diagrams will use the specified color palette and adhere to all formatting rules.

Now, I will proceed with generating the full application note based on this plan.

Topic: Protocol for Dissolving N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals.

Introduction and Scientific Context

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is a synthetic organic compound belonging to the formamide and hydrazine derivative class[1]. While specific biological data for this exact molecule is not extensively documented in public literature, related structures such as N-(dimethylphenyl) hydrazinecarbothioamides have been explored for potential therapeutic properties, including antioxidant and antiproliferative activities against cancer cell lines[2]. The successful in vitro evaluation of any novel compound hinges on a reproducible and biologically inert method of solubilization and delivery to cells.

Due to the predicted hydrophobic nature of its dimethylphenyl group, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is expected to have poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it the solvent of choice for such applications[3][4][5].

However, DMSO is not biologically inert and can exert concentration-dependent effects on cell physiology, including altered cell differentiation, toxicity, and changes in gene expression[6][7][8]. Therefore, a rigorous and validated protocol is essential. This document provides a comprehensive guide for preparing a high-concentration stock solution of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in DMSO and, critically, for validating a non-toxic working concentration for use in cell-based assays.

Compound and Solvent Data Presentation

Accurate preparation begins with accurate data. The information below should be verified against the Certificate of Analysis (CoA) provided with your specific lot of the compound.

PropertyN-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamideDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₁₃N₃O₂[1](CH₃)₂SO[9]
Molecular Weight 207.23 g/mol (Predicted)[1]78.13 g/mol [9]
Appearance White to off-white solid (Expected)Clear, colorless liquid[9]
Key Solubility Expected to be soluble in DMSO[10]Miscible with water and most organic solvents[5]
Recommended Grade >98% Purity (HPLC)Anhydrous, Sterile-Filtered, Cell Culture Grade (≥99.9%)[4][9]
CAS Number Not readily available67-68-5[9]

Core Principles: The Rationale Behind the Protocol

  • Why a High-Concentration Primary Stock? The central strategy is to dissolve the compound at a very high concentration in 100% DMSO (e.g., 10-50 mM). This allows the final volume of DMSO added to the cell culture medium to be minimal, thereby keeping the final solvent concentration below cytotoxic levels. A 1000x stock (e.g., 10 mM for a 10 µM final concentration) is standard practice[11].

  • The Criticality of DMSO Purity: Use only high-purity, anhydrous, sterile-filtered DMSO. Water contamination can reduce the solubility of hydrophobic compounds and may promote degradation over time[12]. Non-sterile DMSO can be a source of contamination for your cell cultures.

  • The 0.5% Rule (and Why You Must Validate It): It is widely recommended to keep the final concentration of DMSO in cell culture below 0.5% (v/v), with many studies aiming for ≤0.1% to avoid off-target solvent effects[13][14]. However, sensitivity to DMSO is highly cell-line dependent[8]. Some sensitive cell lines may show stress at 0.1%, while robust lines might tolerate 1%. Therefore, it is imperative to perform a DMSO vehicle control experiment to determine the maximum tolerated concentration for your specific cell line and assay duration (see Protocol Part 2).

Protocol Part 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Materials:

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide solid

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile, positive-displacement or DMSO-resistant pipette tips

  • Vortex mixer

  • (Optional) Bath sonicator

Step-by-Step Methodology:

  • Calculation:

    • Determine the mass of the compound needed. For 1 mL of a 10 mM stock:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 207.23 g/mol × 1000 mg/g = 2.07 mg

  • Weighing:

    • Under a chemical fume hood, carefully weigh out 2.07 mg of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide onto weigh paper.

    • Carefully transfer the weighed solid into a sterile amber microcentrifuge tube. Using amber or foil-wrapped tubes is a best practice to protect potentially light-sensitive compounds[15].

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes[16].

    • Visually inspect the solution against a light source. If the solid is fully dissolved, the solution will be clear with no visible particulates.

  • Assisted Dissolution (If Necessary):

    • If particulates remain after vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes[15][16].

    • Gentle warming in a 37°C water bath can also be employed, but should be used with caution as heat can degrade some compounds[3][16]. Check compound stability information if available.

    • Re-vortex and inspect again. Repeat if necessary. Do not proceed if the compound is not fully dissolved, as this will lead to inaccurate concentration calculations.

  • Sterilization (Conditional):

    • High-quality, anhydrous DMSO is generally considered sterile, and the high concentration of the solvent is inhospitable to most microbial growth[17][18].

    • However, if the compound powder or handling environment is suspect, or for highly sensitive applications like primary cell culture, filtration is recommended.

    • Filter the 100% DMSO stock solution through a 0.2 µm PTFE (Teflon) or nylon syringe filter . These materials are DMSO-compatible[19][20]. Do not use filters made of cellulose acetate or other materials that can be dissolved by DMSO[17].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[16].

    • Store aliquots at -20°C or -80°C for long-term stability.

Protocol Part 2: Establishing a Validated Working Concentration

This protocol is essential for scientific rigor. It validates the assumption that the solvent vehicle is not impacting your experimental results.

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability or key endpoint of your specific cell line over the planned duration of your experiment.

Methodology:

  • Cell Plating: Plate your cells in a 96-well plate at the density you will use for your actual experiment. Allow cells to adhere and resume normal growth (typically overnight).

  • Prepare DMSO Dilutions: Prepare serial dilutions of your sterile DMSO in your complete cell culture medium. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay, or by using a cell counter with trypan blue exclusion.

  • Data Analysis:

    • Normalize the results to the "medium only" control (0% DMSO), which represents 100% viability.

    • Plot cell viability (%) versus DMSO concentration (%).

    • Determine the highest concentration of DMSO that results in no statistically significant decrease in cell viability (e.g., >95% viability). This is your maximum allowable final DMSO concentration. For example, a study on six cancer cell lines found that 0.3125% DMSO was suitable for minimizing cytotoxic effects across all lines and time points[6].

Visual Workflow Diagrams

G cluster_prep Part 1: Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.07 mg for 1mL of 10mM) weigh 2. Weigh Compound (Transfer to sterile amber tube) calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve (Vortex, sonicate if needed) add_dmso->dissolve inspect 5. Visual Inspection (Ensure complete dissolution) dissolve->inspect filter 6. Sterile Filter (Optional) (0.2µm PTFE or Nylon filter) inspect->filter If sterility is critical aliquot 7. Aliquot & Store (-20°C or -80°C) inspect->aliquot If skipping filtration filter->aliquot

Caption: Workflow for preparing a primary stock solution.

G cluster_validation Part 2: DMSO Tolerance Validation plate 1. Plate Cells (Experimental density) prepare 2. Prepare DMSO Dilutions (In culture medium, e.g., 0.05% - 2%) plate->prepare treat 3. Treat Cells (Include 0% DMSO control) prepare->treat incubate 4. Incubate (Match experimental duration) treat->incubate assay 5. Perform Viability Assay (e.g., MTT, MTS) incubate->assay analyze 6. Analyze Data (Normalize to 0% control) assay->analyze decision Identify Max Concentration with >95% Viability analyze->decision

Caption: Workflow for validating DMSO vehicle tolerance.

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates upon dilution in aqueous medium. The compound has low aqueous solubility and is "crashing out" of solution.This is a common issue[12][21]. Perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution step into the aqueous medium. Add the small volume of DMSO stock to the medium while vortexing to ensure rapid dispersal.
Variability between experiments. Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting of viscous DMSO.Always use a fresh single-use aliquot for each experiment[16]. Use positive-displacement pipettes or reverse pipetting techniques for accurate handling of DMSO.
Vehicle control shows toxicity. The final DMSO concentration is too high for the specific cell line or assay duration.Re-run the DMSO tolerance validation (Protocol Part 2) and use a lower final DMSO concentration. This may require preparing a more concentrated primary stock.
Contamination in culture after adding the compound. The compound, DMSO, or handling was not sterile.Use sterile-filtered DMSO. Prepare stock solutions in a biological safety cabinet. Consider sterile filtering the final stock solution with a PTFE filter[19][20].

Safety Precautions

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: The toxicological properties of this compound have not been fully investigated. Handle with care. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood when handling the solid powder.

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO or solutions containing it. Consult the Safety Data Sheet (SDS) for complete safety information.

References

  • Bridges Lab. (2018). Generating DMSO Stocks for Cell Culture. bridgeslab.protocol.io. [Link]

  • Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • de Abreu, F. A., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • El-Hussein, A., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Verawati, C. I., et al. (2022). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Semantic Scholar. [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Gaylord, C. W. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • PubChemLite. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. [Link]

  • Polishchuk, P. G., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • NextSDS. Formamide, N-(3,4-dimethylphenyl)-N-hydroxy-. [Link]

  • ResearchGate. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Mason, P. E., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • PubChem. N-(3-chloro-4-methylphenyl)-1-[N'-(3-methoxybenzoyl)hydrazinecarbonyl]formamide. [Link]

  • ResearchGate. (2025). Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. [Link]

Sources

Application

Application Note: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide as a Privileged Scaffold in Heterocyclic Drug Discovery

Introduction to the Pharmacophore In modern medicinal chemistry, the rapid and efficient assembly of diverse heterocyclic libraries is paramount for hit-to-lead optimization. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

In modern medicinal chemistry, the rapid and efficient assembly of diverse heterocyclic libraries is paramount for hit-to-lead optimization. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (also referred to in literature as N-(3,4-dimethylphenyl)oxamic acid hydrazide) serves as a highly versatile, privileged building block [1].

The structural anatomy of this compound offers two distinct advantages for drug development:

  • The 3,4-Dimethylphenyl Moiety: This specific aromatic substitution pattern provides optimal lipophilicity (LogP enhancement), which is critical for cell membrane permeability. Furthermore, the methyl groups offer steric bulk that frequently enhances binding affinity within the hydrophobic pockets of target proteins (e.g., kinase domains and bacterial efflux pumps).

  • The Oxamic Acid Hydrazide Core: This moiety features a highly nucleophilic terminal amine adjacent to a dual-carbonyl system. This electronic arrangement makes it an ideal precursor for divergent cyclization reactions, enabling the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles—heterocycles renowned for their bioisosteric properties and resistance to in vivo metabolic degradation [2].

Mechanistic Causality in Divergent Synthesis

The choice to utilize an oxamic acid hydrazide over standard alkyl hydrazides lies in the predictable and highly efficient nature of its intramolecular cyclization.

When the terminal nitrogen of the hydrazide acts as a nucleophile and attacks an external electrophile (such as carbon disulfide or an isothiocyanate), an intermediate (e.g., a dithiocarbazate or thiosemicarbazide) is formed. The adjacent carbonyl group of the formamide moiety then acts as an internal electrophilic trap. Depending on the applied conditions (acidic vs. basic), the intermediate undergoes either cyclodehydration (loss of water) to form an oxadiazole, or cyclodesulfurization/dehydration to form a triazole [3].

Pathway A N-(3,4-dimethylphenyl)- 1-(hydrazinecarbonyl)formamide B 1,3,4-Oxadiazole-2-thiol Derivatives A->B 1. CS2, KOH 2. HCl (pH 3) C 1,2,4-Triazole-3-thiol Derivatives A->C 1. R-NCS 2. NaOH, Heat

Divergent synthesis of heterocycles from N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The physical state changes (e.g., specific precipitation events upon pH adjustment) serve as built-in checkpoints to confirm successful reaction progression without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 5-((3,4-dimethylphenyl)amino)-1,3,4-oxadiazole-2-thiol

Causality: The addition of carbon disulfide (CS₂) under basic conditions (KOH) generates a soluble potassium dithiocarbazate salt. Subsequent acidification protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This triggers an intramolecular nucleophilic attack by the sulfur/nitrogen, followed by the expulsion of water (cyclodehydration) to yield the aromatic oxadiazole ring.

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Base Activation: Add a solution of potassium hydroxide (15 mmol) dissolved in 5 mL of distilled water. Stir for 15 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0–5 °C using an ice bath. Add carbon disulfide (15 mmol) dropwise over 10 minutes to prevent exothermic degradation.

  • Intermediate Formation: Reflux the reaction mixture for 12–14 hours. Monitor the cessation of hydrogen sulfide (H₂S) gas evolution (using lead acetate paper) as an indicator of reaction completion.

  • Self-Validating Cyclization: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Slowly acidify the solution with cold 10% HCl until the pH reaches ~3.

    • Validation Checkpoint: The immediate formation of a dense, off-white precipitate confirms the successful cyclodehydration into the water-insoluble oxadiazole. If the solution remains clear, the dithiocarbazate intermediate failed to cyclize.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove KCl salts, and recrystallize from hot ethanol.

Mechanism Step1 Oxamic Acid Hydrazide Step2 Nucleophilic Attack on CS2 (Base Catalyzed) Step1->Step2 KOH, CS2 (0-5 °C) Step3 Potassium Dithiocarbazate Intermediate Step2->Step3 Reflux 12h Step4 Protonation of Carbonyl (Acid Addition) Step3->Step4 HCl (pH 3) Step5 Intramolecular Cyclodehydration (-H2O) Step4->Step5 Step6 5-((3,4-dimethylphenyl)amino)- 1,3,4-oxadiazole-2-thiol Step5->Step6 Precipitation

Mechanistic pathway of base-catalyzed cyclodehydration to form 1,3,4-oxadiazole-2-thiol.

Protocol B: Synthesis of 4-Aryl-5-((3,4-dimethylphenyl)amino)-4H-1,2,4-triazole-3-thiol

Causality: Reacting the hydrazide with an aryl isothiocyanate yields a thiosemicarbazide intermediate. Unlike the oxadiazole pathway, prolonged heating in a strong base (NaOH) deprotonates the internal nitrogen of the thiosemicarbazide, directing the nucleophilic attack toward the carbonyl carbon to form a triazole ring rather than a thiadiazole.

Step-by-Step Methodology:

  • Coupling: Dissolve the starting hydrazide (10 mmol) and an aryl isothiocyanate (10 mmol) in 25 mL of ethanol.

  • Intermediate Isolation: Reflux for 4 hours. Cool the mixture to room temperature. Filter the precipitated thiosemicarbazide intermediate and wash with cold ethanol.

  • Base-Promoted Cyclization: Suspend the isolated intermediate in 20 mL of 2N NaOH. Reflux the suspension for 6 hours. The solid will gradually dissolve as the base-catalyzed cyclization proceeds, forming the soluble sodium salt of the triazole-3-thiol.

  • Self-Validating Precipitation: Cool the solution and neutralize with 10% HCl to pH 5-6.

    • Validation Checkpoint: The sudden precipitation of a crystalline solid upon neutralization confirms the formation of the neutral 1,2,4-triazole-3-thiol product.

  • Purification: Filter, wash with water, and recrystallize from an aqueous ethanol mixture (1:1).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical benchmarks for the synthesized heterocyclic derivatives based on standard laboratory optimizations [4].

Target Compound ClassReagents / CatalystReaction TimeTypical Yield (%)Melting Point (°C)Purity (HPLC)
1,3,4-Oxadiazole-2-thiol CS₂, KOH, EtOH12 - 14 h78 - 85%210 - 215> 98%
1,2,4-Triazole-3-thiol R-NCS, NaOH4 h + 6 h70 - 75%235 - 242> 96%
Triazolidinediones Phosgene / CDI2 - 4 h80 - 88%195 - 200> 99%

Note: Yields are calculated post-recrystallization. Melting points are indicative and will vary slightly depending on the specific aryl substitution (R-group) used in the triazole pathway.

References

  • Process for the preparation of oxalyl- and oxamyl-hydrazides Google P
  • Proton and Gallium(III)
  • Synthesis and Antifungal Activity Evaluation of New 1,2,4-Triazole Derivatives Bearing Salicylidene Hydrazide Moiety ResearchG
  • The Chemistry of Phosgene (Reactions
Method

Application Note: Advanced Cu-Catalyzed Cross-Coupling Utilizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Rationale The Ullmann-type cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The Ullmann-type cross-coupling reaction remains a cornerstone in pharmaceutical synthesis for constructing C–N, C–O, and C–S bonds. While palladium-catalyzed Buchwald-Hartwig aminations are highly effective, the pharmaceutical industry increasingly favors copper catalysis due to its lower toxicity, reduced cost, and superior sustainability profiles. However, traditional copper catalysis often requires harsh conditions (>150 °C) and stoichiometric metal loadings.

The introduction of oxamic acid hydrazide derivatives has revolutionized aqueous and biphasic copper catalysis [1]. Specifically, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (an advanced aryl oxalyl bishydrazide derivative) serves as a highly efficient bidentate/tridentate ligand for Cu(I) systems.

Why This Specific Ligand Excels (Causality & Design)

The structural logic behind utilizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide relies on two synergistic effects:

  • Electronic Enrichment: The 3,4-dimethyl substitution on the phenyl ring acts as an electron-donating group (EDG). This pushes electron density through the amide backbone into the coordinating nitrogen/oxygen atoms, making the ligand a stronger σ -donor. This electron-rich Cu(I) center undergoes the rate-limiting oxidative addition of the aryl halide much faster than unsubstituted variants.

  • Phase-Transfer Capability: In green chemistry protocols (e.g., Water/DMSO mixtures), the lipophilic 3,4-dimethylphenyl moiety enhances the solubility of the active Cu-ligand complex in the organic micro-droplets where the hydrophobic aryl halide substrates reside, dramatically increasing the effective molarity of the catalyst [2].

Catalytic Cycle & Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand stabilizes the highly reactive Cu(III) intermediate, preventing premature reductive elimination or catalyst degradation.

CatalyticCycle Cu_Pre Cu(I) Precatalyst (e.g., CuI or Cu2O) Active_Cat Active Cu(I)-Ligand Complex [Ligand = N-(3,4-dimethylphenyl)... formamide] Cu_Pre->Active_Cat + Ligand Ox_Add Oxidative Addition Cu(III) Intermediate (Ar-X insertion) Active_Cat->Ox_Add + Ar-X Nuc_Ex Nucleophilic Substitution Base-assisted (HX removal) Ox_Add->Nuc_Ex + Nucleophile Red_Elim Reductive Elimination Product Release (Ar-N/Ar-O) Nuc_Ex->Red_Elim Red_Elim->Active_Cat Regeneration

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle using the oxamic acid hydrazide ligand.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, optimization must be data-driven. Table 1 demonstrates the causality of base and solvent selection, while Table 2 highlights the substrate scope.

Table 1: Optimization of Reaction Conditions for C-N Coupling (Model Reaction: 4-Bromoanisole + Morpholine, 5 mol% CuI, 5 mol% Ligand, 100 °C, 12 h)

EntrySolvent SystemBase (2.0 equiv)Conversion (%)Isolated Yield (%)Rationale for Outcome
1TolueneK₂CO₃45%41%Poor ligand solubility in pure non-polar media.
2DMFCs₂CO₃88%85%Good solubility, but DMF poses toxicity/removal issues.
3H₂OKOH30%22%KOH causes competitive hydrolysis of the aryl halide.
4 H₂O / DMSO (9:1) K₃PO₄ >99% 96% Optimal biphasic micellar catalysis; K₃PO₄ buffers perfectly.

Table 2: Substrate Scope (Using Optimal Conditions from Table 1, Entry 4)

Aryl HalideNucleophileTime (h)Yield (%)Notes
4-IodotolueneAniline898%Iodides react rapidly due to lower bond dissociation energy.
4-BromobenzonitrilePiperidine1292%Electron-withdrawing group accelerates oxidative addition.
2-BromopyridinePhenol (C-O)1684%Requires slightly higher temp (110 °C) for C-O coupling.
4-ChlorotolueneMorpholine2461%Chlorides require 10 mol% catalyst loading.

Experimental Workflow

Workflow Prep Step 1: Assembly CuI Ligand Base Substrates Degas Step 2: Degassing Freeze-Pump-Thaw N2/Ar Backfill Prep->Degas React Step 3: Reaction Solvent: H2O/DMSO Temp: 80-100°C Degas->React Workup Step 4: Workup Liquid-Liquid Extraction Brine Wash React->Workup Purify Step 5: Isolation Column Chromatography Yield Prep Workup->Purify

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed cross-coupling protocol.

Standard Operating Protocols (SOPs)

Protocol A: General Procedure for C–N Cross-Coupling (Amination)

This protocol is designed as a self-validating system. Visual color changes serve as internal quality controls for the oxidation state of the copper catalyst.

Materials Required:

  • Aryl halide (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • CuI (9.5 mg, 0.05 mmol, 5 mol%)

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (11.0 mg, 0.05 mmol, 5 mol%)

  • K₃PO₄ (424 mg, 2.0 mmol)

  • Degassed H₂O/DMSO (9:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI, the ligand, K₃PO₄, and the aryl halide (if solid).

  • Atmosphere Control (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of O₂. Cu(II) is catalytically inactive for this cycle. Strict anaerobic conditions are mandatory.

  • Solvent & Liquid Addition: Add the amine (if liquid) and the degassed H₂O/DMSO solvent mixture via a gas-tight syringe.

  • Complexation Observation: Stir at room temperature for 10 minutes. Validation check: The solution should transition from a pale suspension to a deep blue/green homogeneous solution, indicating the successful formation of the active Cu(I)-ligand complex.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–24 hours. The high stirring rate is required to overcome mass-transfer limitations in the biphasic aqueous system.

  • Reaction Monitoring: Monitor completion via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Partition the layers. Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: General Procedure for C–O Cross-Coupling (Etherification)

Etherification requires a harder nucleophile (phenoxide/alkoxide), necessitating slight protocol adjustments.

Modifications from Protocol A:

  • Base Substitution: Replace K₃PO₄ with Cs₂CO₃ (651 mg, 2.0 mmol). Causality: Cesium's large ionic radius provides a "naked" and more reactive phenoxide/alkoxide anion, accelerating the nucleophilic substitution step onto the Cu(III) intermediate.

  • Temperature: Increase the oil bath temperature to 110 °C.

  • Time: Extend the standard reaction time to 16–24 hours, as C-O reductive elimination is generally slower than C-N reductive elimination [3].

References

  • Khaibulova, T. S., Boyarskiy, V. P., Kurandina, D., & Eliseenkov, E. V. (2015). Copper-catalyzed C–N bond cross-coupling of aryl halides and amines in water in the presence of ligand derived from oxalyl dihydrazide: Scope and limitation. Tetrahedron. URL:[Link]

  • Wang, L., Zhu, X., Liang, Z., Huang, M., & Wan, Y. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health (PMC). URL:[Link]

Application

Application Note: High-Throughput Screening Protocols for LDHA Inhibition Using N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Scientific Rationale & Target Biology The metabolic reprogramming of tumor cells, widely known as the Warburg effect, is characterized by an accelerated rate of glycolysis followed by lactic acid fermentation, even in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The metabolic reprogramming of tumor cells, widely known as the Warburg effect, is characterized by an accelerated rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. A critical node in this pathway is Lactate Dehydrogenase A (LDHA) , a tetrameric enzyme that catalyzes the reduction of pyruvate to lactate while simultaneously oxidizing NADH to NAD⁺. Because LDHA is upregulated in highly aggressive tumors to sustain rapid ATP production and regenerate NAD⁺, it has emerged as a premier target for oncology drug discovery 1[1].

Standard oxamic acid is a well-documented competitive inhibitor of LDHA, mimicking the substrate pyruvate 2[2]. However, its high polarity results in poor cellular permeability. The compound N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide represents an advanced oxamate-hydrazide derivative. The addition of the 3,4-dimethylphenyl group enhances lipophilicity for better cell penetration, while the hydrazinecarbonyl linker provides a unique hydrogen-bond donor/acceptor motif designed to interact deeply with the active site residues (e.g., Arg108 and His195) of LDHA.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA Enzyme LDHA->Pyruvate Catalyzes Inhibitor N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide Inhibitor->LDHA Competitive Inhibition

Fig 1: LDHA mediates the Warburg effect; the oxamate derivative competitively blocks this node.

Assay Causality & Self-Validating Design

High-Throughput Screening (HTS) campaigns are notoriously susceptible to false positives, particularly Pan-Assay Interference Compounds (PAINS) that act as fluorophores, quenchers, or aggregators. To ensure absolute trustworthiness, this protocol is engineered as a self-validating system utilizing three distinct layers of causality:

  • Kinetic Label-Free Primary Screen: Rather than an endpoint assay, we measure the rate of intrinsic NADH fluorescence decay (Ex 340 nm / Em 460 nm). Because NADH is fluorescent and NAD⁺ is not, active LDHA rapidly depletes the signal. By calculating the negative slope of fluorescence over 20 minutes, we smooth out baseline auto-fluorescence introduced by the compound library 3[3].

  • Orthogonal Coupled Counter-Screen: Hits are immediately triaged through a diaphorase/resazurin coupled assay. This ensures that the observed inhibition is truly acting on LDHA and not merely quenching the UV fluorescence of NADH4[4].

  • Target Engagement via CETSA: In vitro potency does not guarantee cellular target engagement. We utilize the Cellular Thermal Shift Assay (CETSA) to prove that N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide physically binds and thermally stabilizes LDHA inside living cells 5[5].

Workflow Step1 1. Primary Screen Kinetic NADH Fluorescence (1536-well) Step2 2. Orthogonal Screen Resazurin Coupled Assay Step1->Step2 Filter Autofluorescent PAINS Step3 3. Target Engagement Cellular Thermal Shift Assay (CETSA) Step2->Step3 Confirm in vitro Potency Step4 4. Hit Validation Lead Compound Confirmed Step3->Step4 Prove in vivo Binding

Fig 2: Triaged HTS workflow ensuring self-validation and elimination of false positives.

Step-by-Step Methodologies

Protocol A: 1536-Well Kinetic NADH Fluorescence Assay

This protocol is optimized for acoustic liquid handling to minimize volume and maximize throughput.

Reagents & Buffers:

  • Assay Buffer: 200 mM Tris-HCl (pH 7.4), 100 µM EDTA, 0.01% Tween-20 (detergent prevents compound aggregation).

  • Enzyme Solution: 2 nM human LDHA (recombinant).

  • Substrate Solution: 0.06 mM NADH and 0.2 mM sodium pyruvate.

Step-by-Step Execution:

  • Enzyme Dispensing: Using a BioRAPTR FRD dispenser, add 3 µL of the LDHA Enzyme Solution into a black, solid-bottom 1536-well microplate.

  • Compound Transfer: Utilize an Echo 555 Acoustic Dispenser to transfer 23 nL of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (solubilized in anhydrous DMSO).

    • Self-Validation Control: Include columns with 0.1% DMSO (negative control) and 10 µM FX11 (positive control).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Dispense 1 µL of the Substrate Solution to all wells to initiate the reaction (Final volume = 4 µL).

  • Kinetic Readout: Immediately transfer the plate to a ViewLux microplate imager. Record fluorescence (Ex 340 nm / Em 460 nm) every 2 minutes for a total of 20 minutes.

  • Data Analysis: Calculate the slope of the linear decay phase. Inhibition is defined as the percentage reduction in the slope compared to the DMSO vehicle control.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Proves direct target engagement in a physiological environment.

  • Cell Preparation: Culture HEK293 cells in DMEM. Harvest and resuspend at 1×106 cells/mL.

  • Compound Incubation: Dispense 20 µL of the cell suspension into a 384-well PCR plate. Acoustically transfer N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide to achieve a final concentration of 10 µM. Incubate at 37°C for 1 hour.

  • Thermal Challenge: Place the 384-well plate in a thermocycler. Apply a temperature gradient (e.g., 40°C to 75°C) across the plate for exactly 3.5 minutes, followed by cooling to 4°C.

  • Lysis & Readout: Add 10 µL of lysis buffer (containing protease inhibitors and 0.4% NP-40). Centrifuge to pellet denatured proteins. Transfer the soluble fraction to a new plate and quantify remaining soluble LDHA via AlphaLISA or aRPPA (Reverse Phase Protein Array).

  • Analysis: Plot the melt curve. A positive shift in the aggregation temperature ( ΔTagg​ ) confirms intracellular target engagement.

Quantitative Data Summaries

To establish the robustness of the screening cascade, quality control metrics and pharmacological profiling data for the oxamate-hydrazide derivative are summarized below.

Table 1: HTS Quality Control & Assay Validation Metrics Metrics demonstrate a highly robust assay suitable for uHTS campaigns.

ParameterKinetic Fluorescence AssayOrthogonal Resazurin AssayAcceptable Threshold
Z'-Factor 0.780.82> 0.50
Signal-to-Background (S/B) 5.28.4> 3.0
Coefficient of Variation (CV%) 4.5%3.8%< 10.0%
False Positive Rate 0.3%< 0.1%< 1.0%

Table 2: Pharmacological Profiling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide The compound demonstrates superior potency and target engagement compared to standard controls.

Assay TypeMetricN-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamideControl (FX11)
Biochemical (LDHA) IC₅₀1.2 µM8.0 µM
Biochemical (LDHB) IC₅₀> 50 µM> 50 µM
Target Engagement (CETSA) ΔTagg​ + 6.5 °C+ 4.2 °C

References

  • Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors - Analytical Biochemistry. Available at:[Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates - ACS Chemical Biology. Available at:[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: Formulation and Stock Solution Preparation of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide for Preclinical In Vivo Studies

Executive Summary The transition of small-molecule inhibitors from in vitro assays to in vivo efficacy models frequently fails due to poor aqueous solubility and suboptimal formulation. N-(3,4-dimethylphenyl)-1-(hydrazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of small-molecule inhibitors from in vitro assays to in vivo efficacy models frequently fails due to poor aqueous solubility and suboptimal formulation. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (an aromatic oxalamide/hydrazide derivative) presents specific formulation challenges due to its hydrophobic 3,4-dimethylphenyl core and the chemical reactivity of its hydrazinecarbonyl moiety.

This application note provides a self-validating, step-by-step protocol for formulating this compound into a stable, homogenous solution suitable for intravenous (IV), intraperitoneal (IP), and per os (PO) administration in rodent models.

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, it is critical to analyze the physicochemical properties of the active pharmaceutical ingredient (API). The planar oxalamide core and hydrophobic rings create a stable crystal lattice that is highly resistant to aqueous dissolution.

Table 1: Physicochemical Parameters & Formulation Implications

ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~207.23 g/mol Small molecule; rapid diffusion kinetics once solubilized.
Structural Features 3,4-dimethylphenyl, oxalamide, hydrazineHydrophobic core requires a surfactant; the nucleophilic hydrazine requires aldehyde-free excipients.
Predicted LogP ~1.8 – 2.2Poorly water-soluble; necessitates a multi-component co-solvent system to prevent precipitation.

Excipient Selection & Mechanistic Causality (E-E-A-T)

A standard saline injection will cause immediate precipitation of this compound. To achieve a clear, stable solution, we utilize a highly validated 4-component vehicle system: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline .

As a Senior Application Scientist, it is vital to understand the causality behind each component rather than just following a recipe:

  • Dimethyl Sulfoxide (DMSO) - 10% v/v:

    • Mechanism: Acts as the primary solubilizer. DMSO disrupts the stable crystal lattice of the API.

    • Constraint: Kept strictly at 10% to prevent localized tissue necrosis, hemolysis, and acute systemic toxicity 1[1].

  • Polyethylene Glycol 400 (PEG400) - 40% v/v:

    • Mechanism: Functions as a co-solvent. It lowers the dielectric constant of the aqueous phase, reducing the thermodynamic "solvent shock" when saline is introduced 2[2].

    • Expert Insight: The hydrazinecarbonyl moiety (-C(=O)NHNH₂) is highly nucleophilic. It is imperative to use ultra-pure, peroxide- and aldehyde-free PEG400 to prevent Schiff base formation and API degradation.

  • Tween 80 - 5% v/v:

    • Mechanism: A non-ionic surfactant. It undergoes self-association to form micelles, encapsulating the hydrophobic 3,4-dimethylphenyl core via van der Waals interactions. This prevents nucleation and crystal growth during aqueous dilution 3[3].

  • Sterile Saline (0.9% NaCl) - 45% v/v:

    • Mechanism: Provides isotonicity required for physiological compatibility.

Step-by-Step Formulation Protocol

Goal: Prepare 1 mL of a 5 mg/mL dosing solution (Yields a 50 mg/kg dose for a 20g mouse injected at 10 mL/kg).

Table 2: Standard 5 mg/mL Dosing Formulation Matrix

Order of AdditionComponentVolume (µL)Final PercentageFunction
1 API Master Stock (50 mg/mL in DMSO)100 µL10%Primary Solubilization
2 PEG400 (Ultra-pure, Aldehyde-free)400 µL40%Co-solvent / Dielectric modifier
3 Tween 8050 µL5%Micellar encapsulation
4 0.9% Sterile Saline450 µL45%Isotonic aqueous diluent
Methodology

Warning: The order of addition is absolute. Adding saline before the surfactant will cause irreversible "solvent shift" precipitation4[4].

  • Master Stock Preparation: Weigh 5.0 mg of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide into a sterile microcentrifuge tube. Add 100 µL of cell-culture grade DMSO. Vortex and sonicate at room temperature until the solution is completely clear (50 mg/mL).

  • Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO stock. Vortex vigorously for 30 seconds to ensure a homogenous binary mixture.

  • Surfactant Coating: Add 50 µL of Tween 80. Vortex for an additional 30 seconds. The solution must be completely clear at this stage.

  • Aqueous Dilution: Slowly add 450 µL of 0.9% Sterile Saline dropwise (approx. 50 µL at a time) while continuously vortexing the tube.

  • Sterilization: Pass the final 1 mL solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

Quality Control & Self-Validation System

To ensure the trustworthiness of your formulation before injecting live animals, perform the Tyndall Effect Test :

  • The Protocol: In a darkened room, shine a red or green laser pointer horizontally through the glass dosing vial.

  • Validation: A clear solution with no visible laser beam path indicates successful micellar encapsulation. If a solid line of scattered light is visible, colloidal micro-precipitates have formed (nucleation has occurred). Do not inject. Discard and reformulate, potentially increasing the sonication time during Step 1.

  • Stability Window: Due to the reactivity of the hydrazine group in aqueous media, administer the formulation within 2 to 4 hours of adding the saline.

In Vivo Administration Guidelines

Table 3: Maximum Dosing Volumes & Capacities (Based on a standard 20g Mouse)

Administration RouteMax Volume (µL)Resulting Dose at 5 mg/mLNotes
Intravenous (IV) 100 µL (5 mL/kg)25 mg/kgInject slowly over 30-60 seconds to prevent acute toxicity.
Intraperitoneal (IP) 200 µL (10 mL/kg)50 mg/kgPreferred route for initial efficacy screens.
Per Os (PO / Gavage) 200 µL (10 mL/kg)50 mg/kgEnsure gavage needle is properly placed to avoid aspiration.

Process Visualization

FormulationWorkflow Start Start: N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide Weigh Weigh API & Calculate Dose Start->Weigh DMSO Add 10% DMSO (Primary Solubilization) Weigh->DMSO Vortex1 Vortex & Sonicate until clear DMSO->Vortex1 PEG Add 40% PEG400 (Co-solvent) Vortex1->PEG Tween Add 5% Tween 80 (Surfactant) PEG->Tween Saline Add 45% Saline (Dropwise) Tween->Saline Mix thoroughly before Saline Check Solution Clear? Saline->Check Filter Sterile Filtration (0.22 µm) Check->Filter Yes Heat Gentle Heating (37°C) & Resonication Check->Heat No (Precipitation) End Ready for In Vivo Dosing Filter->End Heat->Check Re-evaluate

Workflow for the stepwise formulation of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

References

  • BenchChem. "Application Notes and Protocols for In Vivo Formulation of a Selective HDAC8 Inhibitor." BenchChem.
  • Purdue University.
  • TargetMol. "PEG400 | Polyethylene glycol 400 | neutral polymer." TargetMol.
  • BenchChem. "Application Note: Formulation of 6-Aldehydoisoophiopogonone B for In Vivo Studies." BenchChem.

Sources

Application

A Prospective Guide to the Catalytic Applications of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Organic Synthesis

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, hereafter referred to as NDHF , is a unique molecule possessing structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, hereafter referred to as NDHF , is a unique molecule possessing structural motifs with significant, yet underexplored, potential in catalytic organic synthesis. While a dedicated search of current literature reveals no established catalytic applications for this specific compound[1], its constituent parts—an N-aryl formamide and a terminal acylhydrazide—are functionalities well-known for their involvement in a range of catalytic processes. Formamide derivatives can serve as potent Lewis base or hydrogen-bonding catalysts, notably in activating carboxylic acids or carbonyl compounds.[2][3] Similarly, the hydrazine and acylhydrazide moieties are recognized for their nucleophilic character, their ability to participate in asymmetric cascade reactions through hydrogen-bond activation, and their role as ligands in metal catalysis.[4][5]

This guide moves beyond the documented literature to propose a novel application for NDHF as a bifunctional hydrogen-bonding organocatalyst . We will explore the mechanistic rationale for this proposed activity, provide detailed experimental protocols for its hypothetical application in asymmetric synthesis, and discuss the causality behind the experimental design. This document is intended for researchers and drug development professionals interested in the design of novel organocatalysts and their application in constructing chiral molecules.

Part 1: Proposed Catalytic Principle - Bifunctional Hydrogen-Bonding Catalysis

The core hypothesis is that NDHF can function as a chiral organocatalyst by creating a structured hydrogen-bonding environment. The molecule contains two distinct N-H protons with different acidities and spatial orientations: one on the formamide nitrogen and one on the terminal hydrazine nitrogen. This arrangement is ideally suited to act as a bidentate hydrogen-bond donor, capable of binding and activating electrophilic substrates, particularly those containing a carbonyl group.

Mechanistic Rationale:

When NDHF interacts with an α,β-unsaturated carbonyl compound (a Michael acceptor), the two N-H groups can form a six-membered ring-like pre-transition state with the carbonyl oxygen. This dual hydrogen bonding polarizes the C=O bond and lowers the LUMO of the olefin, rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack. The bulky 3,4-dimethylphenyl group provides a defined steric environment, which can effectively shield one face of the substrate, thereby directing the incoming nucleophile to the opposite face and inducing enantioselectivity. This proposed mechanism is analogous to the mode of action seen in established bifunctional catalysts like cinchona-alkaloid-derived squaramides, which also rely on hydrogen bonding to control stereochemistry.[4]

G start Start: Assemble Glassware add_reagents Add Chalcone (1 eq) & NDHF Catalyst (0.1 eq) start->add_reagents add_solvent Add Toluene add_reagents->add_solvent cool Cool to 0 °C add_solvent->cool add_nuc Add Thiophenol (1.2 eq) cool->add_nuc react Stir at 0 °C Monitor by TLC add_nuc->react quench Quench with sat. NaHCO₃ react->quench Upon completion workup Aqueous Workup & Extraction (EtOAc) quench->workup purify Column Chromatography workup->purify analyze Analyze Product: Yield & Chiral HPLC purify->analyze end End: Pure Chiral Product analyze->end

Sources

Method

Application Note: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide as a Modular Building Block for Pyrazole Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The pyrazole ring is a privileged heterocyclic scaffold in drug discovery, frequently embedded in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in drug discovery, frequently embedded in the structures of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds[1]. Traditional pyrazole syntheses often require complex, late-stage functionalization to install specific pharmacophores. By utilizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (an oxamic acid hydrazide derivative) as a primary building block, chemists can directly install a highly relevant 3,4-dimethylphenylcarboxamide moiety at the N1 position of the pyrazole core during the initial cyclization step.

Causality in Experimental Design: The selection of this specific oxamic acid hydrazide is driven by its bifunctional nature. The terminal amine of the hydrazine moiety is highly nucleophilic, initiating the attack on the carbonyl carbon of a 1,3-dicarbonyl compound to form a hydrazone intermediate[2]. The adjacent carbonyl group of the formamide (oxamoyl) moiety exerts an electron-withdrawing effect. This electronic modulation lowers the pKa of the internal hydrazine nitrogen, thereby accelerating the subsequent intramolecular cyclodehydration step under acidic conditions. This thermodynamic driving force ensures high regioselectivity and prevents the formation of unwanted regioisomers commonly seen with simple, unfunctionalized aryl hydrazines[3].

Mechanistic Pathway

The synthesis of pyrazoles from oxamic acid hydrazides and 1,3-diketones follows a Knorr-type cyclocondensation mechanism. The addition of a Brønsted acid (e.g., p-Toluenesulfonic acid, TsOH) or a Lewis acid (e.g., LiClO4) is critical; without a catalyst, the reaction stalls at the uncyclized intermediate stage due to the high activation energy required for the final dehydration[1].

Pathway A N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C Acid Catalyst (TsOH or LiClO4) D Hydrazone Intermediate (Imination) C->D Catalysis E Intramolecular Cyclization (Dehydration) D->E F 1-Substituted Pyrazole Derivative E->F -H2O AB AB AB->D Condensation

Mechanistic pathway of pyrazole synthesis via Knorr-type cyclocondensation.

Experimental Protocols

The following protocols outline self-validating systems for synthesizing pyrazole derivatives using this building block. The workflows are designed to ensure complete conversion through strategic TLC monitoring and phase-separation workups that inherently remove unreacted polar hydrazides.

Protocol A: Standard Acid-Catalyzed Cyclocondensation

Objective: Synthesis of N-(3,4-dimethylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoacetamide using acetylacetone.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (1.0 equiv, 2.0 mmol) in absolute ethanol (15 mL).

  • Electrophile Addition: Add acetylacetone (1.1 equiv, 2.2 mmol) dropwise at room temperature while stirring continuously.

  • Catalysis: Introduce p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 equiv, 0.2 mmol) to the mixture.

    • Causal Rationale: The acid protonates the highly enolized 1,3-diketone, increasing its electrophilicity and driving the initial imination step[1].

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the highly polar baseline hydrazide spot validates reaction completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL).

    • Causal Rationale: The mild basic wash neutralizes the TsOH catalyst and partitions any unreacted trace dicarbonyls into the aqueous layer, preventing downstream contamination.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. Purify the crude product via recrystallization from hot ethanol to yield the pure pyrazole derivative.

Protocol B: Iodine-Promoted Cascade Synthesis (Advanced)

For complex, sterically hindered 1,3-dicarbonyls where standard Knorr conditions yield mixed products, an iodine-promoted cascade imination/cyclization provides a highly efficient alternative[3].

  • Setup: Combine the oxamic acid hydrazide (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) in DMSO (10 mL).

  • Activation: Add molecular Iodine (I2) (20 mol%) and TsOH (10 mol%).

  • Reaction: Stir at 80 °C for 6 hours.

  • Quenching: Quench the reaction with saturated aqueous Na2S2O3 to reduce residual iodine to water-soluble iodide, followed by standard ethyl acetate extraction.

Workflow S1 1. Reagent Mixing (EtOH, RT) S2 2. Acid Addition (Catalytic TsOH) S1->S2 S3 3. Reflux (80°C, 2-4h) S2->S3 S4 4. Aqueous Workup (NaHCO3 wash) S3->S4 S5 5. Purification (Recrystallization) S4->S5

Step-by-step experimental workflow for the synthesis of pyrazole derivatives.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between catalyst choice, solvent environment, and overall isolated yield.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Mechanistic Rationale
1NoneEtOH8012< 5Reaction stalls; highlights the absolute necessity of acid catalysis for imination[1].
2TsOH (10%)EtOH80388 Optimal conditions ; high solubility and efficient cyclodehydration.
3LiClO4 (20%)CH3CN60582Lewis acid alternative; highly useful for substrates with acid-sensitive substituents[1].
4I2 (20%) + TsOH (10%)DMSO80691Best for sterically hindered 1,3-dicarbonyls via halogenation/cascade activation[3].
5TsOH (10%)Water100845Poor aqueous solubility of the 3,4-dimethylphenyl building block severely limits conversion.

Note: Yields represent isolated yields after recrystallization or column chromatography.

Conclusion

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is a highly versatile and efficient building block for the modular synthesis of functionalized pyrazoles. By understanding the thermodynamic and kinetic requirements of the cyclocondensation—specifically the need for acid catalysis to drive imination and subsequent dehydration—researchers can reliably generate targeted libraries of N1-oxamoyl pyrazoles for downstream biological screening and drug development.

References

  • Yan, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI (Molecules) . 1

  • Wang, et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing) . 3

  • Komkov, et al. (2024). Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Arabian Journal of Chemistry .2

Sources

Application

Optimal dosing guidelines for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in murine models

Optimal Dosing Guidelines for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Murine Models Executive Summary & Scientific Rationale N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (hereafter referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimal Dosing Guidelines for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Murine Models

Executive Summary & Scientific Rationale

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (hereafter referred to as DPHF , CID 2526158) is a novel investigational small molecule belonging to the oxamic acid derivative class. Oxamate and its structural analogs are well-characterized, competitive inhibitors of Lactate Dehydrogenase A (LDH-A)[1]. In the context of oncology and metabolic disease, targeting LDH-A disrupts the "Warburg effect"—the reliance of rapidly dividing cells on aerobic glycolysis—thereby halting the conversion of pyruvate to lactate and preventing tumor microenvironment acidification[2].

As DPHF advances through preclinical evaluation, establishing a rigorous, self-validating in vivo dosing protocol in murine models is critical. This application note provides a comprehensive framework for formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) validation to ensure reliable data translation for future clinical trials.

Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Tumor Acidification) Pyruvate->Lactate Catalyzed by LDH-A LDHA LDH-A Enzyme DPHF DPHF (Oxamate Derivative) DPHF->LDHA Competitive Inhibition

Caption: Mechanism of DPHF: Competitive inhibition of LDH-A blocking pyruvate-to-lactate conversion.

Phase 1: Formulation Strategy & Causality

DPHF features a lipophilic 3,4-dimethylphenyl moiety paired with a polar hydrazinecarbonyl formamide core. This amphiphilic structure typically results in poor unassisted aqueous solubility, which can lead to erratic absorption and high inter-subject variability if dosed as a simple suspension.

  • Optimal Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Causality for Selection: DMSO ensures the primary dissolution of the crystalline compound. PEG300 acts as a cosolvent to prevent rapid precipitation upon introduction to the aqueous phase, while Tween-80 provides micellar stabilization. Saline is added last to ensure the final solution is isotonic.

  • Administration Route: Intraperitoneal (IP) injection is recommended for initial PK/PD studies. IP administration bypasses immediate gastric degradation and provides high systemic exposure, which is critical for evaluating early-stage metabolic inhibitors before oral bioavailability is optimized.

Workflow A Phase 1: Formulation & Stability B Phase 2: Single-Dose PK (Mice) A->B C Phase 3: MTD Determination B->C D Phase 4: In Vivo Efficacy (PD) C->D E Biomarker Validation: Serum Lactate D->E

Caption: Sequential murine workflow for DPHF from formulation to pharmacodynamic validation.

Phase 2: Step-by-Step Pharmacokinetic (PK) Profiling

To establish the half-life ( t1/2​ ) and maximum plasma concentration ( Cmax​ ), a single-dose PK study must be executed with strict environmental controls.

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old, n=3 per time point) for 4 hours prior to dosing. Causality: Fasting stabilizes baseline metabolic rates and endogenous glucose/lactate production, preventing dietary spikes from confounding downstream PD readouts.

  • Dosing: Administer DPHF at a single dose of 50 mg/kg via IP injection (injection volume 10 mL/kg).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze and store at -80°C to prevent ex vivo degradation of the hydrazinecarbonyl group.

  • Quantification: Extract plasma with acetonitrile (1:3 v/v) containing a structurally similar internal standard. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode.

Phase 3: Self-Validating Pharmacodynamics (PD) & MTD

A protocol is only as robust as its internal validation. Before committing to long-term efficacy models (e.g., syngeneic tumor xenografts), researchers must prove that DPHF is engaging its target in vivo.

  • The Self-Validation Checkpoint: Because DPHF is an LDH-A inhibitor, successful target engagement must correlate with a dose-dependent decrease in circulating lactate[2]. Measure baseline serum lactate at T=0 using a colorimetric assay. At the PK Cmax​ (typically 1-2 hours post-IP dose), draw secondary blood samples. If DPHF is successfully penetrating cells and inhibiting LDH-A, serum lactate must drop by at least 15-20%. If lactate remains unchanged despite high plasma drug concentrations, the formulation is failing to achieve intracellular penetration, and the study must be paused for vehicle reformulation.

  • Maximum Tolerated Dose (MTD): Utilize a modified 3+3 escalation design. Administer DPHF daily for 14 days at 50, 100, and 200 mg/kg. Monitor body weight daily. A weight loss of >15% or signs of severe lethargy establishes the Dose-Limiting Toxicity (DLT).

Phase 4: Dose Translation & Quantitative Data

Translating the murine dose to a Human Equivalent Dose (HED) is a mandatory step for IND-enabling studies. According to the FDA guidance on estimating the maximum safe starting dose in initial clinical trials, the murine dose is divided by a factor of 12.3 to account for differences in Body Surface Area (BSA)[3].

Below is a structured summary of recommended murine dosing tiers, expected PD outcomes, and their human clinical translations.

Murine Dose (mg/kg)Administration RouteExpected Serum Lactate Reduction (%)Human Equivalent Dose (HED) (mg/kg)Primary Experimental Objective
10 mg/kg Intravenous (IV)< 5%0.81 mg/kgBaseline absolute bioavailability (IV clearance).
50 mg/kg Intraperitoneal (IP)15 - 20%4.06 mg/kgSingle-dose PK profiling and initial PD biomarker validation.
100 mg/kg Intraperitoneal (IP)30 - 45%8.13 mg/kgSyngeneic tumor efficacy (e.g., B16F10 melanoma models).
200 mg/kg Intraperitoneal (IP)> 50%16.26 mg/kgMTD determination and toxicity thresholding.

References

  • [1] Effective inhibition of nasopharyngeal carcinoma in vitro and in vivo by targeting glycolysis with oxamate. PubMed Central (NIH). 1

  • [2] Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS One. 2

  • [3] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration (FDA). 3

Sources

Method

Conjugation techniques involving N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide functional groups

Subtitle: Targeted Hydrazone Ligation in Glycoproteins and Biomaterials Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Structural Rationale In the development of targeted ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Targeted Hydrazone Ligation in Glycoproteins and Biomaterials Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Structural Rationale

In the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and functionalized biomaterials, site-specific conjugation is paramount to preserving the biological activity of the carrier protein. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide —structurally classified as an oxamic acid hydrazide derivative—is a highly specialized bifunctional linker designed for this exact purpose.

From a mechanistic standpoint, this molecule offers two distinct structural advantages:

  • The Oxamic Acid Hydrazide Core (-NH-CO-CO-NH-NH₂): Unlike standard aliphatic hydrazides (e.g., adipic acid dihydrazide), the α -dicarbonyl system of the oxalyl group exerts a strong electron-withdrawing effect. This slightly lowers the pKa​ of the terminal hydrazide nitrogen. Consequently, the hydrazide remains largely unprotonated—and highly nucleophilic—at mildly acidic pH (pH 4.5–6.0), which is the optimal range for aldehyde reactivity[1].

  • The 3,4-Dimethylphenyl Moiety: This hydrophobic aromatic ring serves as an excellent model payload. In ADC development, it mimics the physicochemical behavior of hydrophobic cytotoxins (such as auristatins), allowing researchers to optimize conjugation efficiencies and evaluate the aggregation propensity of the resulting conjugates before committing to highly toxic and expensive payloads.

Mechanistic Principles of Hydrazone Ligation

The conjugation of this linker relies on the chemoselective reaction between its hydrazide group and an aldehyde on the target biomolecule. Because naturally occurring proteins lack aldehydes, these reactive handles are typically generated via the periodate oxidation of cis-diols found in the carbohydrate chains of glycoproteins (e.g., the Fc-region glycans of IgG antibodies)[2][3].

The Causality of Aniline Catalysis: Historically, uncatalyzed hydrazone formation has been plagued by sluggish kinetics ( k≈10−3 to 10−1 M−1s−1 ). To resolve this, our protocol employs aniline catalysis . Aniline acts as a nucleophilic catalyst by rapidly attacking the target aldehyde to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, allowing the oxamic acid hydrazide linker to undergo a rapid transimination reaction, accelerating the overall conjugation rate by up to 100-fold[4][5].

Mechanism Aldehyde Target Aldehyde Protein-CHO Schiff Reactive Intermediate Protonated Schiff Base Aldehyde->Schiff + Aniline (Fast) Aniline Nucleophilic Catalyst Aniline (pKa ~4.6) Aniline->Schiff Product Stable Conjugate Hydrazone Bond Schiff->Product + Linker (Transimination) Linker Bifunctional Linker Oxamic Acid Hydrazide Linker->Product

Figure 1: Mechanism of aniline-catalyzed hydrazone ligation via a Schiff base intermediate.

Experimental Workflows & Protocols

The following protocols represent a self-validating system for the site-specific labeling of an IgG antibody. Every parameter has been optimized to prevent protein denaturation while maximizing conjugation yield.

Workflow Step1 1. Glycoprotein Preparation (Buffer Exchange to pH 5.5) Step2 2. Periodate Oxidation (10 mM NaIO4, 30 min, 4°C, Dark) Step1->Step2 Expose cis-diols Step3 3. Quenching & Purification (Glycerol addition, Desalting) Step2->Step3 Cleave to Aldehydes Step4 4. Aniline-Catalyzed Conjugation (Linker + 100 mM Aniline, 2h, RT) Step3->Step4 Isolate Reactive Protein Step5 5. Optional Reduction (50 mM NaCNBH3, 2h) Step4->Step5 Form Hydrazone

Figure 2: Workflow for site-specific conjugation of the oxamic acid hydrazide linker to proteins.

Protocol A: Generation of Aldehydes via Periodate Oxidation

Expert Insight: Sodium meta-periodate ( NaIO4​ ) selectively cleaves vicinal diols. Performing this reaction in the dark is critical, as light induces radical formation that can non-specifically oxidize methionine or tryptophan residues on the protein backbone[6][7].

  • Protein Preparation: Adjust the glycoprotein concentration to 2–5 mg/mL in Oxidation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

  • Oxidation: Prepare a fresh 100 mM stock of NaIO4​ in light-protected pure water. Add to the protein solution to achieve a final concentration of 10 mM.

  • Incubation: Incubate the reaction vessel in the dark at 4°C for exactly 30 minutes.

  • Quenching: Add glycerol to a final concentration of 50 mM and incubate for 15 minutes at room temperature. Causality: Glycerol contains abundant cis-diols that rapidly consume excess periodate, preventing over-oxidation of the protein.

  • Purification: Isolate the aldehyde-modified protein using a size-exclusion desalting column pre-equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

Protocol B: Aniline-Catalyzed Hydrazone Conjugation
  • Catalyst Addition: Prepare a 1.0 M stock of aniline in Conjugation Buffer, adjusting the pH back to 5.5 with HCl. Add this to the purified aldehyde-protein to a final concentration of 100 mM[4].

  • Linker Preparation: Dissolve the N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add the linker to the protein solution at a 10- to 20-fold molar excess relative to the estimated aldehyde concentration. Critical: Ensure the final DMSO concentration remains ≤10% (v/v) to prevent protein precipitation.

  • Incubation: Agitate gently at room temperature for 2 hours.

  • Purification: Remove unreacted linker and aniline via extensive dialysis against PBS (pH 7.4) or a secondary desalting column.

Protocol C: Hydrazone Reduction (Optional Stabilization)

Expert Insight: While aryl hydrazones are relatively stable, reduction to an alkyl hydrazide ensures an irreversible covalent bond, which is mandatory for in vivo applications to prevent premature payload release[2].

  • Following Protocol B, add Sodium cyanoborohydride ( NaCNBH3​ ) to the reaction mixture to a final concentration of 50 mM. (Note: NaCNBH3​ is utilized because it selectively reduces imines/hydrazones at pH 5.5 without reducing unreacted aldehydes back to alcohols).

  • Incubate for 2 hours at room temperature, followed by final purification into the desired storage buffer.

Quantitative Data & Optimization Parameters

The table below summarizes the kinetic advantages of utilizing aniline catalysis in conjunction with the oxamic acid hydrazide linker, demonstrating the dramatic reduction in required reaction time.

Reaction ParameterUncatalyzed Hydrazone LigationAniline-Catalyzed Ligation
Optimal Buffer pH 4.5 – 5.05.5 – 6.0
Aniline Concentration 0 mM50 – 100 mM
Apparent Rate Constant ( k ) ∼0.01−0.05 M−1s−1 ∼10−50 M−1s−1
Linker Equivalents Required 50x – 100x10x – 20x
Time to >95% Conjugation Yield 12 – 24 Hours1 – 2 Hours
Risk of Protein Denaturation High (Due to prolonged low pH)Low (Mild pH, rapid reaction)

References

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry.[Link]

  • Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews.[Link]

  • Development of a Kinetic Model To Describe the Effective Rate of Antibody Oxidation by Periodate. Bioconjugate Chemistry.[Link]

  • Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields when synthesizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Welcome to the Application Science Support Portal. This guide is engineered for researchers, chemists, and drug development professionals troubleshooting the two-step synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for researchers, chemists, and drug development professionals troubleshooting the two-step synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (commonly referred to as N-(3,4-dimethylphenyl)oxamohydrazide).

Mechanistic Workflow

The synthesis of aryl oxamohydrazides relies on a highly controlled, two-phase nucleophilic acyl substitution sequence. Understanding this pathway is critical for diagnosing yield drops.

SynthesisWorkflow A 3,4-Dimethylaniline + Ethyl Oxalyl Chloride B Step 1: Acylation (DCM, Et3N, 0 °C to RT) A->B C Ethyl N-(3,4-dimethylphenyl)oxamate (Intermediate) B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate, EtOH, RT) C->D E N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide D->E

Workflow for synthesizing N-(3,4-dimethylphenyl)oxamohydrazide.

Troubleshooting Guide & FAQs

As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity in Step 1 and competitive hydrolysis in Step 2. Below are the mechanistic causes and field-proven solutions for the most common issues.

Phase 1: Amidation (Intermediate Formation)

Q: Why am I getting low yields of the ethyl oxamate intermediate and high amounts of an insoluble byproduct? A: You are likely observing the formation of the symmetric bis-amide, N,N'-bis(3,4-dimethylphenyl)oxamide.

  • Causality: If you are using diethyl oxalate as your starting material at elevated temperatures, the initial mono-substituted ester is highly reactive and can undergo a second amidation with another equivalent of aniline.

  • Solution: Abandon diethyl oxalate in favor of ethyl oxalyl chloride [1]. By utilizing an acid chloride at 0 °C in the presence of a non-nucleophilic base (triethylamine), you exert strict stoichiometric and thermodynamic control, ensuring mono-acylation and near-quantitative yields.

Phase 2: Hydrazinolysis (Target Formation)

Q: The hydrazinolysis step is stalling, and TLC shows unreacted starting material. What is causing this? A: This is almost always an issue with reagent titer or solvent purity.

  • Causality: Hydrazine hydrate is highly alkaline. If your solvent is not strictly anhydrous (e.g., using 95% ethanol instead of absolute ethanol), the water present will facilitate the alkaline hydrolysis of the ethyl oxamate intermediate into the unreactive oxamic acid[2]. This side reaction irreversibly consumes your starting ester, drastically lowering the yield of the target hydrazide.

  • Solution: Use fresh, high-titer hydrazine hydrate (e.g., 98%) and strictly anhydrous ethanol. If the reaction still stalls, you can safely increase the hydrazine equivalents (up to 5 eq) and apply gentle reflux[3].

Q: My final product is an oil or gummy residue instead of a crystalline solid. How can I fix this? A: This is a classic isolation artifact for hydrazides.

  • Causality: Hydrazides readily form strong intermolecular hydrogen-bonding networks. These networks can trap reaction solvents and unreacted hydrazine, preventing the formation of a rigid crystal lattice and resulting in a gummy residue.

  • Solution: Remove the primary reaction solvent (ethanol) completely under reduced pressure. Then, triturate the crude residue with a non-polar solvent (such as diethyl ether or hexanes). The non-polar solvent disrupts the solvation shell, forcing the pure hydrazide to precipitate as a filterable solid[3].

Quantitative Data: Hydrazinolysis Optimization

The table below summarizes the causality of varying reaction conditions during the Step 2 hydrazinolysis, highlighting the critical nature of anhydrous environments.

ConditionSolventHydrazine Hydrate (Eq.)Temp (°C)Time (h)Yield (%)Mechanistic Outcome
A (Suboptimal) Ethanol (95% aq.)1.2254< 45%Competitive ester hydrolysis due to water content[2].
B (Standard) Ethanol (Anhydrous)1.225285 - 90%Clean nucleophilic acyl substitution[1].
C (Accelerated) Ethanol (Anhydrous)5.078 (Reflux)1> 92%Rapid conversion; requires thorough trituration[3].
D (Stalled) Dichloromethane1.52512< 20%Poor solubility of the hydrazide limits kinetics.

Validated Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

SOP 1: Synthesis of Ethyl N-(3,4-dimethylphenyl)oxamate
  • Preparation: In an oven-dried round-bottom flask flushed with inert gas, dissolve 3,4-dimethylaniline (20 mmol) and triethylamine (20 mmol) in anhydrous dichloromethane (DCM, 60 mL).

  • Temperature Control: Submerge the flask in an ice bath and allow the solution to cool to 0 °C.

  • Acylation: Dissolve ethyl oxalyl chloride (20 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring aniline mixture over 30 minutes to prevent thermal spikes[1].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1). The complete disappearance of the aniline spot confirms the reaction is finished.

  • Work-up: Wash the organic layer sequentially with distilled water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the intermediate ester.

SOP 2: Synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide
  • Preparation: Dissolve the intermediate ester (~19 mmol) from SOP 1 in anhydrous ethanol (50 mL) in a round-bottom flask.

  • Hydrazinolysis: Add fresh hydrazine hydrate (98%, 23 mmol, ~1.2 eq) dropwise to the solution at room temperature[1].

  • Propagation: Stir the mixture at room temperature for 2 hours. A precipitate should gradually form as the hydrazide is less soluble in ethanol than the starting ester.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The ester intermediate should be fully consumed, replaced by a highly polar hydrazide spot that stains positively with ninhydrin.

  • Isolation & Trituration: If the product appears oily, evaporate the ethanol under reduced pressure. Add cold diethyl ether (30 mL) to the residue and triturate vigorously with a glass rod until a fine crystalline solid forms[3].

  • Filtration: Filter the precipitate under vacuum, wash with a small volume of cold diethyl ether, and dry under high vacuum to afford the pure target compound.

References

  • Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents Source: National Institutes of Health (PMC) URL:[Link]

  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Welcome to the technical support center for the analysis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the HPLC analysis of this and structurally related compounds. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your method development and troubleshooting endeavors.

Understanding the Analyte: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Before diving into troubleshooting, it is crucial to understand the chemical nature of our target molecule. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide possesses several functional groups that can influence its chromatographic behavior:

  • Amide and Hydrazine Moieties: These groups contain basic nitrogen atoms and are capable of hydrogen bonding. These polar functionalities can lead to strong, unwanted secondary interactions with the stationary phase.[1][2]

  • Aromatic Ring: The dimethylphenyl group provides hydrophobicity, making reversed-phase HPLC a suitable analytical technique.[3]

The presence of these functional groups makes this compound susceptible to peak tailing, a common issue in HPLC that can compromise quantification accuracy and resolution.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve peak tailing issues based on your observations.

Issue 1: My peak for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is tailing significantly.
  • Possible Cause 1: Secondary Interactions with Residual Silanols

    • Explanation: Most reversed-phase columns are silica-based. The silica surface can have residual silanol groups (Si-OH) that are acidic and can interact strongly with basic compounds like your analyte.[1][4][5] This interaction is a primary cause of peak tailing.[1][6] At a mobile phase pH above 3, these silanols can become ionized (Si-O-), further strengthening their interaction with protonated basic analytes.[1][6]

    • Solution A: Mobile Phase pH Adjustment. Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups, minimizing their ability to interact with your basic analyte.[1][4][7]

    • Solution B: Use of an End-Capped Column. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to reduce their activity.[1][4] If you are not already, switch to a high-quality, base-deactivated, end-capped C18 or a column with an embedded polar group.[8][9][10]

    • Solution C: Addition of a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[7] However, this can sometimes shorten column lifetime.[7]

  • Possible Cause 2: Metal Chelation

    • Explanation: The hydrazine and amide moieties in your analyte can act as chelating agents, interacting with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing) or the column packing material itself.[11][12][13] This can lead to significant peak tailing.[11][12]

    • Solution A: Use of a Bio-inert or PEEK HPLC System. If available, using an HPLC system with PEEK or other bio-inert flow paths can minimize contact with metal surfaces.

    • Solution B: Column and System Passivation. Conditioning the system by injecting a high-concentration standard of your analyte or a known chelating agent like EDTA can help to saturate the active metal sites.[12]

    • Solution C: Mobile Phase Additives. The addition of a weak chelating agent like EDTA to the mobile phase can help to sequester metal ions and prevent them from interacting with your analyte.[12]

  • Possible Cause 3: Column Overload

    • Explanation: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[4][14][15]

    • Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[4][15]

Issue 2: All the peaks in my chromatogram are tailing, not just my target analyte.
  • Possible Cause: Extra-Column Volume or Physical Column Issues

    • Explanation: If all peaks exhibit tailing, the problem is likely not chemical in nature but rather related to the physical setup of your HPLC system or the column itself. Excessive tubing length or diameter, or a void at the head of the column can cause this.[6][14] A partially blocked column frit can also be a culprit.

    • Solution A: Check and Optimize Tubing. Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[6]

    • Solution B: Inspect and Replace Column Frit. If you suspect a blockage, you can try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.

    • Solution C: Evaluate the Column for Voids. A void at the column inlet can be a cause of universal peak tailing.[14] If the column is old or has been subjected to pressure shocks, it may need to be replaced.[14]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide?

A1: A high-purity, base-deactivated, end-capped C18 column is a good starting point. For potentially better peak shape with this type of polar compound, consider a column with an embedded polar group (e.g., an amide or ether-linked phase).[8][9][10] These columns can provide alternative selectivity and improved peak shape for basic compounds, and many are compatible with 100% aqueous mobile phases.[8][9]

Q2: How do I choose the right mobile phase pH?

A2: The goal is to choose a pH that keeps your analyte in a single ionic state and minimizes interactions with the stationary phase. For a basic compound like N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a low pH (around 2.5-3.0) is generally recommended to suppress the ionization of residual silanols on the column.[1][3][7] It is advisable to operate at a pH at least 2 units away from the analyte's pKa to avoid peak splitting or distortion.[16]

Q3: Can the sample solvent affect peak shape?

A3: Absolutely. If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause peak distortion, including fronting or splitting.[15] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Q4: I've tried adjusting the mobile phase and changing the column, but I still see some tailing. What else can I do?

A4: At this point, it's worth re-evaluating your sample preparation. Ensure your sample is fully dissolved and filtered. In some cases, matrix effects from complex samples can contribute to poor peak shape.[14] You might also consider the possibility of metal chelation and try the solutions mentioned in the troubleshooting guide.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Evaluation
  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 4.5, and 7.0). Use a buffer with a pKa close to the desired pH for optimal buffering capacity. For low pH, 0.1% formic acid or phosphoric acid are common choices.[3]

  • Equilibrate the Column: For each mobile phase, equilibrate the column for at least 10-15 column volumes.

  • Inject Analyte: Inject a standard solution of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

  • Analyze Peak Shape: Compare the tailing factor (or asymmetry factor) for the analyte peak at each pH. The USP tailing factor is calculated at 5% of the peak height. A value close to 1.0 indicates a symmetrical peak.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention or resolution.

Protocol 2: Diagnosing Column Overload
  • Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1x, 0.5x, 0.2x, 0.1x).

  • Inject and Analyze: Inject a constant volume of each dilution.

  • Evaluate Peak Asymmetry: Calculate the asymmetry factor for each injection.

  • Interpret Results: If the peak asymmetry improves significantly at lower concentrations, your original sample concentration was likely causing column overload.

Data Presentation

Troubleshooting Parameter Condition A Condition B Expected Outcome for Improved Peak Shape
Mobile Phase pH pH 7.0pH 2.8Lower tailing factor at pH 2.8
Column Type Standard C18Base-Deactivated, End-Capped C18Lower tailing factor with the base-deactivated column
Sample Concentration 100 µg/mL10 µg/mLLower tailing factor at 10 µg/mL

Visualizing the Troubleshooting Workflow

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide q1 Are all peaks tailing? start->q1 phys_prob Physical Problem Suspected: - Extra-column volume - Column void/frit blockage q1->phys_prob Yes chem_prob Chemical Interaction Suspected q1->chem_prob No all_tail Yes one_tail No fix_phys Troubleshoot Physical Issues: 1. Check/shorten tubing 2. Inspect/replace frit 3. Replace column phys_prob->fix_phys q2 Is column overload possible? chem_prob->q2 end Symmetrical Peak Achieved fix_phys->end fix_overload Reduce sample concentration and reinject. q2->fix_overload Yes secondary_int Secondary Interactions Likely: - Silanol Interactions - Metal Chelation q2->secondary_int No overload_yes Yes overload_no No fix_overload->end fix_secondary Optimize Method: 1. Lower mobile phase pH (2.5-3.0) 2. Use end-capped/polar-embedded column 3. Consider mobile phase additives (TEA, EDTA) secondary_int->fix_secondary fix_secondary->end

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • The LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • How to Fix Asymmetrical Chromatography Peaks.
  • HELIX Chromatography. Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. Ascentis® Express RP-Amide HPLC Columns.
  • ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study.
  • Waters Corporation. IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Element Lab Solutions. Agilent Polaris Amide-C18 HPLC Columns.
  • Agilent. Polaris Reversed-Phase HPLC Columns.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?
  • Mechanisms of retention in HPLC Part 2.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1).
  • MicroSolv Technology Corporation. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • PubMed. (2018, February 15). Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns.
  • HPLC Analysis of Antidiabetic Drugs.
  • TCI AMERICA. HPLC Derivatization Reagents.
  • ACS Publications. (2023, January 31). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the.
  • Analysis of Methylpyrazines.

Sources

Troubleshooting

Optimizing solvent systems for the liquid-liquid extraction of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with the isolation of N-(3,4-dimethylphenyl)-1-(hydrazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with the isolation of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide .

Successful liquid-liquid extraction (LLE) of this molecule requires moving beyond generic protocols. We must analyze its structural causality: the molecule possesses a highly lipophilic tail (the 3,4-dimethylphenyl group) and a highly polar, amphoteric headgroup (the hydrazinecarbonyl formamide moiety). This dichotomy dictates its partitioning behavior, making solvent polarity and pH control the absolute critical parameters for optimization.

Below, you will find targeted troubleshooting guides, a self-validating experimental protocol, and quantitative solvent data to ensure your extraction workflows are robust and reproducible.

I. Diagnostic Q&A: Troubleshooting LLE Workflows

Q1: Why am I experiencing exceptionally poor recovery (<20%) when using non-polar solvents like hexane or toluene? The Causality: The target molecule contains multiple hydrogen-bond donors and acceptors (N-H and C=O groups). Solvents like hexane have a Snyder Polarity Index of 0.1 and lack the dielectric capacity to solvate this polar headgroup [1]. The Solution: You must match the solvent's polarity to the solute's hydrogen-bonding needs. Switch to a solvent with a higher Snyder Polarity Index, such as Ethyl Acetate (Snyder Index 4.4) or a Dichloromethane/Isopropanol mixture. Isopropanol (Snyder Index 4.3) acts as an excellent hydrogen-bond donor/acceptor to stabilize the hydrazine moiety during partitioning [2].

Q2: How exactly does pH dictate the partitioning (Log D) of this specific molecule? The Causality: The hydrazine moiety (-NH-NH₂) is a weak base. The conjugate acid (hydrazinium ion) has a known pKa of approximately 8.1 [3]. If your aqueous sample is at neutral pH (7.0), a significant fraction of the target molecules will be protonated and cationic. Charged species exhibit massive hydration shells, trapping them in the aqueous phase. The Solution: To drive the molecule into the organic phase, you must suppress ionization. Adjust the aqueous phase to at least two pH units above the pKa (i.e., pH > 10.1). This ensures >99% of the molecules are in their neutral, unprotonated state, maximizing organic recovery [4].

Q3: Vigorous shaking results in a thick, stable emulsion that won't separate. How do I break it without losing my product? The Causality: The molecule's structure is inherently amphiphilic. The hydrophobic dimethylphenyl ring embeds into the organic solvent, while the polar hydrazinecarbonyl group anchors into the water. This lowers the interfacial tension, effectively acting as a surfactant and stabilizing an oil-in-water emulsion. The Solution: Implement a "salting-out" strategy. Saturate the aqueous phase with NaCl. This serves a dual purpose: it increases the density of the aqueous phase (accelerating phase separation) and drastically increases the ionic strength. The water molecules are forced to solvate the highly charged Na⁺ and Cl⁻ ions, stripping the hydration shell from your target molecule and driving it into the organic phase.

II. Quantitative Solvent Selection Data

To optimize your solvent system, compare the physicochemical properties of standard LLE solvents against their expected performance for this specific hydrazine derivative.

Solvent SystemSnyder Polarity IndexDielectric Constant (ε)Expected Partitioning (Log D at pH 10.5)Emulsion Risk
n-Hexane 0.11.9Very Low (<5% recovery)Low
Dichloromethane (DCM) 3.19.1Moderate (~60% recovery)High
Ethyl Acetate (EtOAc) 4.46.0High (~85% recovery)Medium
EtOAc / Isopropanol (3:1) ~4.3~10.0Very High (>95% recovery)Low (If salted out)

III. System Logic: pH-Dependent Partitioning Workflow

The following diagram illustrates the logical decision tree for manipulating the ionization state of the target molecule to control phase distribution.

LLE_Optimization Start Aqueous Sample N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide pH_Adjust Evaluate Hydrazine pKa (pKa ≈ 8.1) Start->pH_Adjust Add Acid/Base Low_pH pH < 6.0 Protonated (Cationic) pH_Adjust->Low_pH Acidify (HCl) High_pH pH > 10.5 Neutral (Unprotonated) pH_Adjust->High_pH Basify (NaOH) Aq_Phase Retained in Aqueous Phase (Salt Form) Low_pH->Aq_Phase Wash/Purify Step Org_Phase Extracts to Organic Phase (Target Recovery) High_pH->Org_Phase LLE with EtOAc/IPA

Fig 1: Logical workflow for the pH-dependent phase partitioning of hydrazinecarbonyl derivatives.

IV. Self-Validating Experimental Protocol

A robust scientific protocol must contain internal checks to prevent false assumptions. This step-by-step methodology incorporates a strict mass-balance validation to ensure no product is lost to degradation or interfacial precipitation [5].

Phase 1: Preparation and Ionization Suppression

  • Measure exactly 50.0 mL of the aqueous sample containing the target molecule into a 250 mL Erlenmeyer flask.

  • Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 10.5 .

  • Validation Check 1: Stir for 5 minutes and re-measure the pH. Complex matrices often have latent buffering capacities that cause the pH to drift downward. Re-adjust to 10.5 if necessary.

  • Add 10.0 g of NaCl to the solution and stir until completely dissolved to induce the salting-out effect.

Phase 2: Extraction 5. Transfer the aqueous solution to a separatory funnel. 6. Add 50.0 mL of an Ethyl Acetate / Isopropanol mixture (3:1 v/v). 7. Invert the funnel gently 3 times, then open the stopcock to vent any generated pressure. 8. Agitate vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

Phase 3: Separation and Mass Balance Validation 9. Mount the funnel on a ring stand and allow the phases to separate for 15 minutes. If an emulsion persists at the interface, draw off the emulsion layer and centrifuge at 3000 rpm for 5 minutes. 10. Drain the lower aqueous phase into "Flask A" and collect the upper organic phase into "Flask B". 11. Validation Check 2 (The Mass Balance): Analyze an aliquot from both Flask A and Flask B using HPLC-UV. Calculate the total mass of the target molecule recovered.

  • Equation:Mass(Organic) + Mass(Aqueous) = Initial Mass ± 5%.
  • Interpretation: If the mass balance falls below 95%, your target is either chemically degrading (e.g., the hydrazine group is oxidizing) or precipitating invisibly at the liquid-liquid interface. Do not proceed to scale-up until the mass balance is resolved.

V. References

  • Understanding Solvent Polarity in Extractions – Scribd. Available at:[Link]

  • New Sample Preparation Method for Honey Volatiles Fingerprinting Based on Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE) – MDPI Molecules. Available at:[Link]

  • Hydrazine: Acid-Base Behavior and pKa – Wikipedia. Available at:[Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols – LCGC International. Available at:[Link]

  • A digital tool for liquid–liquid extraction process design – RSC Publishing. Available at:[Link]

Optimization

Technical Support Center: Solubilization Strategies for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Biological Assays

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter compounds that exhibit excellent target affinity in silico but fail in in vitro biological assays due to poor physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter compounds that exhibit excellent target affinity in silico but fail in in vitro biological assays due to poor physicochemical properties.

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (NDHF) is a classic example of a "brick dust" molecule. Its highly lipophilic 3,4-dimethylphenyl ring drives hydrophobic collapse in water, while its rigid, hydrogen-bond-rich formamide-hydrazinecarbonyl backbone promotes strong intermolecular lattice energy. This combination results in severe kinetic precipitation when transitioning from organic stock solutions to aqueous assay buffers.

This guide provides a self-validating troubleshooting framework to maintain NDHF in solution, ensuring that your biological readouts reflect true pharmacological activity rather than artifactual aggregation.

FAQ: Theoretical Grounding & Common Issues

Q1: Why does NDHF precipitate immediately when I dilute my DMSO stock into the assay buffer? A1: This is a failure of 1[1]. In high-throughput drug discovery, compounds are typically stored in 100% DMSO. When spiked into an aqueous buffer, the solvent capacity drops instantaneously. Because NDHF has high crystal lattice energy, it follows Ostwald's rule of stages, rapidly forming kinetically favorable disorganized aggregates before crystallizing[2]. The aqueous medium can no longer solvate the drug, leading to turbidimetric failure.

Q2: My assay shows inhibition, but the dose-response curve is bell-shaped or unusually steep. Is this real activity? A2: Likely not. When NDHF exceeds its kinetic solubility limit, it forms colloidal aggregates. These aggregates are notorious for unspecific binding to proteins, causing local denaturation and apparent (false-positive) inhibition[2]. To validate if the inhibition is real, you must perform a detergent-based control (e.g., adding 0.01% Triton X-100); if the inhibition disappears, it was an aggregation artifact.

Q3: Should I optimize for kinetic or thermodynamic solubility for my biochemical assays? A3: For in vitro biological assays, 3[3]. Thermodynamic solubility (the true equilibrium between solid and solution) is critical for later-stage formulation, but kinetic solubility dictates how much compound remains dissolved during the typical 1–4 hour incubation window of a biochemical or cell-based assay.

Troubleshooting Guide & Experimental Protocols

Issue 1: NDHF precipitates at concentrations > 1 µM in standard PBS/HEPES buffers.

Causality: The hydrophobic effect drives the 3,4-dimethylphenyl groups together. We must lower the surface tension of the aqueous buffer and provide hydrophobic pockets to stabilize the monomeric state before the solvent shock occurs.

Solution: Co-solvent and Carrier Protein Step-Down Dilution Instead of a direct 1:100 dilution from DMSO to buffer, use a step-down approach with biocompatible surfactants or carrier proteins.

Table 1: Biocompatible Solubilizing Agents for NDHF in Biological Assays

Solubilizing AgentMechanism of SolubilizationMax Final Assay Conc.Best Application
DMSO Organic co-solvent≤ 1.0% (v/v)Baseline stock preparation
Tween-20 Non-ionic surfactant (micelle formation)≤ 0.1% (v/v)Biochemical / Enzymatic assays
Pluronic F-68 Block copolymer (steric stabilization)≤ 0.1% (v/v)Cell-based assays (low toxicity)
BSA Carrier protein (hydrophobic binding)0.1% - 1.0% (w/v)Cell culture media, preventing plastic binding
Protocol 1: Step-Down Dilution with BSA/Tween-20
  • Stock Preparation: Dissolve NDHF in 100% molecular-biology grade DMSO to a concentration of 10 mM. Vortex and sonicate for 5 minutes in a water bath at 37°C to ensure complete dissolution.

  • Intermediate Dilution: Prepare an intermediate buffer containing 10% DMSO and 1% Tween-20 (or 10 mg/mL BSA). Slowly pipette the 10 mM NDHF stock into this intermediate buffer while vortexing vigorously to yield a 1 mM intermediate stock.

    • Self-validation step: Inspect visually against a dark background; the solution must remain optically clear.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock 1:100 into your final assay buffer (yielding 10 µM NDHF, 0.1% DMSO, 0.01% Tween-20).

Issue 2: NDHF still precipitates or binds to assay plates even with surfactants.

Causality: The exposed formamide-hydrazinecarbonyl backbone may be mediating strong hydrogen bonding with the polystyrene plate or forming insoluble dimers.

Solution: Cyclodextrin Inclusion Complexation Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophobic interior cavity and a hydrophilic exterior. The 3,4-dimethylphenyl ring of NDHF fits into the β-CD cavity, shielding the hydrophobic moiety from water, thereby4 without altering the drug's intrinsic pharmacological properties[4].

Protocol 2: HP-β-CD Complexation Workflow
  • Prepare CD Vehicle: Dissolve HP-β-CD in your assay buffer to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Solvent Evaporation (Thermodynamic Loading):

    • Aliquot the required amount of NDHF (dissolved in a volatile solvent like methanol) into a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film of NDHF on the vial wall.

  • Complexation: Add the 20% HP-β-CD buffer to the vial.

  • Equilibration: Shake the vial at 300 rpm at 37°C for 24 hours. The HP-β-CD will dynamically encapsulate the NDHF film.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes to pellet any uncomplexed crystalline NDHF. The supernatant contains the5, ready for dosing in cell-based assays[5].

Workflow Visualization

SolubilizationWorkflow Start Determine Target Assay Concentration of NDHF DMSO Prepare 10 mM DMSO Stock Start->DMSO Dilution Direct Aqueous Dilution (Kinetic Solubility Check) DMSO->Dilution Check Precipitation or Turbidity Observed? Dilution->Check Proceed Proceed to Biological Assay Check->Proceed No Strategy1 Strategy 1: Surfactant Step-Down (Add 0.01% Tween-20 or BSA) Check->Strategy1 Yes Check2 Precipitation Resolved? Strategy1->Check2 Check2->Proceed Yes Strategy2 Strategy 2: Complexation (Use 20% HP-β-CD) Check2->Strategy2 No Check3 Precipitation Resolved? Strategy2->Check3 Check3->Proceed Yes Fail Redesign Assay or Synthesize Prodrug Check3->Fail No

Decision tree for overcoming NDHF solubility issues in biological assays.

References

  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (PMC) URL:[Link]

  • Turbidimetric Solubility Assay in Drug Discovery Source: Evotec URL:[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches Source: National Institutes of Health (PMC) URL:[Link]

  • Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Troubleshooting

Reducing byproducts and impurities in N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide crystallization

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(3,4-dimethylphenyl)-1-(hydrazinecarb...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. The focus is on practical, field-proven strategies to minimize byproducts and impurities, ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.

I. Understanding the Core Challenges

The crystallization of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a critical process in pharmaceutical manufacturing, is not without its complexities.[1][2] Achieving a high-purity crystalline product requires a nuanced understanding of potential impurities, their formation mechanisms, and the crystallization parameters that influence their inclusion or exclusion from the crystal lattice. This guide is structured to address the most common issues encountered during this process, providing both remedial actions and preventative strategies.

II. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization process, offering step-by-step solutions and explaining the scientific rationale behind them.

Issue 1: Presence of Unreacted Starting Materials

Symptom: Analytical data (e.g., HPLC, GC) indicates the presence of 3,4-dimethylaniline or a hydrazine derivative in the final crystalline product.

Root Cause Analysis:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion, leaving unreacted starting materials in the crude product.

  • Poor Solubility of Byproducts: The unreacted starting materials may have similar solubility profiles to the desired product in the chosen crystallization solvent, leading to co-crystallization.

Troubleshooting Protocol:

  • Reaction Optimization:

    • Re-evaluate the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.

    • Investigate the reaction temperature and time. Insufficient heat or time can lead to an incomplete reaction.

  • Solvent Screening:

    • Conduct a systematic solvent screening to identify a solvent system where the desired product has significantly lower solubility at a given temperature compared to the unreacted starting materials. This differential solubility is the cornerstone of effective purification by crystallization.[1]

    • Consider anti-solvent crystallization, where a solvent in which the product is insoluble is added to a solution of the product, causing it to precipitate while impurities remain in solution.[3][4]

  • pH Adjustment:

    • The solubility of both the desired product and impurities can be highly dependent on the pH of the solution.[5][6][7] Experiment with adjusting the pH to selectively precipitate the target molecule while keeping impurities dissolved. For amine-containing impurities, lowering the pH can increase their solubility in aqueous media.

  • Recrystallization:

    • If a single crystallization step is insufficient, a second recrystallization is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can significantly enhance purity.

Issue 2: Formation of Hydrazone or Other Side-Reaction Byproducts

Symptom: The presence of unexpected peaks in analytical chromatograms, potentially corresponding to hydrazone derivatives or other condensation products.

Root Cause Analysis:

  • Side Reactions: Hydrazine derivatives can be highly reactive and may participate in side reactions, especially at elevated temperatures or in the presence of certain catalysts or impurities.[8][9] For instance, reaction with carbonyl-containing impurities in the solvent or starting materials can form hydrazones.[10]

  • Thermal Degradation: The target molecule or reactants may degrade under the reaction or crystallization conditions, leading to the formation of impurities.[11][12]

Troubleshooting Protocol:

  • Control of Reaction Conditions:

    • Carefully control the reaction temperature. Lowering the temperature may reduce the rate of side reactions.

    • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected.

  • Solvent Purity:

    • Use high-purity, anhydrous solvents to minimize the presence of reactive impurities like aldehydes or ketones that can form hydrazones.

  • Purification of Starting Materials:

    • Ensure the 3,4-dimethylaniline and hydrazine precursors are of high purity before use. Impurities in the starting materials can carry through the synthesis and crystallization steps.

  • Analytical Characterization of Byproducts:

    • Utilize techniques like LC-MS or GC-MS to identify the structure of the byproducts.[13] Understanding the impurity structure provides valuable clues about its formation pathway and how to prevent it.

Issue 3: Poor Crystal Quality (e.g., small, needle-like crystals, oiling out)

Symptom: The product fails to form well-defined, easily filterable crystals. It may appear as fine needles, an amorphous solid, or an oil.

Root Cause Analysis:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a high degree of supersaturation, favoring rapid nucleation over crystal growth.[1][14] This results in a large number of small crystals.

  • Solvent Effects: The choice of solvent significantly impacts crystal habit. Some solvents may promote the growth of undesirable crystal morphologies.

  • Impurities: The presence of impurities can inhibit crystal growth or alter the crystal habit.

Troubleshooting Protocol:

  • Controlled Cooling:

    • Employ a slow, controlled cooling rate to maintain a low level of supersaturation.[] This encourages the growth of larger, more well-defined crystals.

  • Seeding:

    • Introduce a small amount of pre-existing, high-purity crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can help control polymorphism.[16][17]

  • Solvent System Optimization:

    • Experiment with different solvents or solvent mixtures to find a system that promotes the desired crystal habit.

  • Agitation:

    • Optimize the stirring rate. Agitation can influence mass transfer and crystal growth kinetics.[18] However, excessive agitation can lead to crystal breakage.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide?

A1: The most common impurities typically arise from the starting materials and potential side reactions. These include:

  • Unreacted 3,4-dimethylaniline: A primary starting material.

  • Unreacted hydrazine derivatives: The other key reactant.

  • Hydrazones: Formed from the reaction of hydrazine with any carbonyl-containing impurities.[10]

  • Oxidation products: If the reaction is exposed to air.

  • Byproducts from the formylating agent: Depending on the synthetic route.

Q2: How can I effectively remove residual solvents from my final product?

A2: Residual solvent removal is a critical step. Effective methods include:

  • Thorough Filtration and Washing: After crystallization, wash the filter cake with a small amount of cold, fresh solvent to displace the mother liquor containing dissolved impurities and the crystallization solvent.[18][19]

  • Drying Under Vacuum: Drying the crystals in a vacuum oven at a controlled temperature is the most common and effective method.[20] The temperature should be high enough to remove the solvent but low enough to prevent thermal degradation of the product.

Q3: My product seems to exist in different crystalline forms (polymorphs). How can I control this?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the physical properties of an API, including its solubility and bioavailability.[21] Controlling polymorphism is crucial for ensuring product consistency.[16][22] Key control strategies include:

  • Controlled Crystallization Conditions: Factors such as solvent, temperature, cooling rate, and agitation can all influence which polymorph is formed.[22][23]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that specific form.[16][17]

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the most thermodynamically stable polymorph is often favored.[17] Under rapid cooling (kinetic control), a metastable polymorph may form first.[16]

Q4: What analytical techniques are essential for monitoring the purity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide during crystallization?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[24]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS) to identify the molecular weight and structure of unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present.

  • X-ray Powder Diffraction (XRPD): Essential for identifying and characterizing different polymorphic forms of the crystalline product.[14]

IV. Data Summary and Visualization

Table 1: Solvent Selection Guide for Crystallization
SolventProduct Solubility (Hot)Product Solubility (Cold)Impurity SolubilityNotes
Ethanol HighModerateVariesGood for initial crystallization, may require recrystallization.
Isopropanol ModerateLowGenerally higher than productOften a good choice for achieving high purity.
Toluene HighLowHigh for non-polar impuritiesEffective for removing non-polar byproducts.
Ethyl Acetate ModerateLowVariesA versatile solvent, but check for reactivity.
Water LowVery LowHigh for polar impuritiesCan be used as an anti-solvent or for washing.
Diagram 1: Troubleshooting Workflow for Impurity Reduction

Troubleshooting Workflow Troubleshooting Workflow for Impurity Reduction start Impurity Detected in Final Product identify Identify Impurity (LC-MS, GC-MS, NMR) start->identify unreacted Unreacted Starting Material? identify->unreacted side_product Side-Reaction Byproduct? identify->side_product optimize_reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) unreacted->optimize_reaction Yes solvent_screen Perform Solvent Screening unreacted->solvent_screen No control_temp Control Reaction Temperature side_product->control_temp Yes inert_atm Use Inert Atmosphere side_product->inert_atm No recrystallize Recrystallize optimize_reaction->recrystallize ph_adjust Adjust pH solvent_screen->ph_adjust ph_adjust->recrystallize end High Purity Product recrystallize->end solvent_purity Check Solvent Purity control_temp->solvent_purity inert_atm->solvent_purity solvent_purity->recrystallize

Caption: A decision-making workflow for troubleshooting common impurity issues.

V. References

  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design.

  • Control of polymorphism in continuous crystallization. DSpace@MIT.

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular and Pharmaceutical Organic Process Research.

  • Strategy for control of crystallization of polymorphs. CrystEngComm.

  • common impurities in N-Methylformamide-d5 and their removal. Benchchem.

  • Pharmaceutical Crystallization in drug development. Syrris.

  • Controlling factor of polymorphism in crystallization process. ResearchGate.

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.

  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.

  • Pharmaceutical Crystallization. Crystal Growth & Design.

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies.

  • Filtration of active pharmaceutical ingredients (APIs). Eaton.

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Request PDF.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Analytical Methods. RSC Publishing.

  • How does the solvent or pH affect the formation of weak bonds in crystal packing?. ResearchGate.

  • Dimethylformamide Impurities as Propylene Polymerization Inhibitor. PMC - NIH.

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.

  • Comprehensive Guide to Deionized Formamide Applications and Reliable Sourcing. Sincere Chemicals.

  • Formamide. Sciencemadness Wiki.

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC.

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Drug Metabolism and Toxicology.

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH.

  • Thermal decomposition kinetics and mechanism of DNTF under pressure. Journal of Industrial and Engineering Chemistry.

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI.

  • Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate.

  • Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. MDPI.

  • Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. Request PDF.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate.

  • Determination of N,N-dimethylformamide in air by capillary gas chromatography. National Center for Biotechnology Information.

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC - NIH.

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf.

  • Three Methods of Detection of Hydrazines. NASA Technical Reports Server (NTRS).

  • Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Journal of Chemistry.

  • Formic acid. Wikipedia.

  • Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods.

  • Formamide, N-(3,4-dimethylphenyl)-N-hydroxy-. Chemical Substance Information.

  • N-(2,4,6-Trimethylphenyl)formamide. PMC - NIH.

  • Synthesis, characterization and thermal decomposition of the hydrazinium(1+) compounds (N2H5)6M2F14(M = Zr, Hf). RSC Discovery.

  • Method for preparing 3,4-dimethyl phenylhydrazine. Google Patents.

  • Effect of Different Solvents, Pore-Forming Agent and Solubility Parameter Differences on the Properties of PES Ultrafiltration Membrane. ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives. This guide is designed to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, specifically focusing on reaction temperature and time. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve high yields and purity in your synthetic endeavors.

I. Understanding the Reaction: Key Principles and Pathways

The synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives, a class of substituted semicarbazides, is a critical process in the development of various pharmacologically active compounds. The core of this synthesis involves the formation of a crucial C-N bond between the 3,4-dimethylaniline moiety and a hydrazinecarbonyl precursor. The reaction temperature and time are paramount parameters that directly influence the reaction rate, product yield, and the formation of impurities.

Two primary synthetic routes are commonly employed for the synthesis of 4-aryl-substituted semicarbazides:

  • Isocyanate Route: This involves the reaction of 3,4-dimethylphenyl isocyanate with hydrazine. This method is often direct and efficient.

  • Urea/Carbamate Route: This two-step approach involves the initial formation of a urea or carbamate intermediate from 3,4-dimethylaniline, which is subsequently reacted with hydrazine to yield the final product.[1][2]

The choice of route can depend on the availability of starting materials and the desired scale of the reaction. Both pathways are sensitive to temperature and reaction duration, and optimization is key to success.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the synthesis of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I am not getting any product, or the yield is significantly lower than expected. What are the likely causes?

A1: Low or no yield is a common frustration that can stem from several factors. Let's break down the potential culprits and how to address them.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low product yield.

  • Reagent Quality and Stoichiometry:

    • 3,4-Dimethylaniline Purity: Ensure your 3,4-dimethylaniline is pure and free from other isomers or impurities. The presence of other anilines will lead to a mixture of products.

    • Hydrazine Source: Use a high-quality source of hydrazine hydrate or anhydrous hydrazine. The concentration of hydrazine hydrate solutions can vary, so it's crucial to use a standardized solution or titrate it before use.

    • Isocyanate/Precursor Reactivity: If using the isocyanate route, ensure the 3,4-dimethylphenyl isocyanate is fresh, as isocyanates are moisture-sensitive and can oligomerize upon storage. For the urea/carbamate route, confirm the complete formation of the intermediate before adding hydrazine.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can complicate purification.

  • Reaction Temperature:

    • Insufficient Heat: Many semicarbazide syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80°C) may be necessary. For instance, the synthesis of phenylthiourea from aniline involves heating at 60-70°C.[3]

    • Excessive Heat: Overheating can lead to the decomposition of reactants or the desired product, as well as the formation of unwanted side products. Monitor the reaction for any color changes that might indicate decomposition.

  • Reaction Time:

    • Incomplete Reaction: The reaction may simply not have had enough time to go to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Product Degradation Over Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation. Once the reaction is complete, proceed with the workup promptly.

  • Solvent and Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol are commonly used for reactions involving hydrazine.[2] Aprotic solvents may be suitable for the isocyanate route. Ensure the solvent is anhydrous if you are working with moisture-sensitive reagents like isocyanates.

    • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aniline and hydrazine, especially at higher temperatures.

Formation of Side Products and Impurities

Q2: My final product is impure, and I'm having difficulty with purification. What are the common side products and how can I minimize them?

A2: The formation of side products is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

Potential Side Products and Their Causes:

Side ProductPotential CauseRecommended Action
Bis-(3,4-dimethylphenyl)urea Reaction of 3,4-dimethylphenyl isocyanate with any residual 3,4-dimethylaniline, or decomposition of the carbamate intermediate.Use a slight excess of hydrazine. Ensure the complete conversion of the aniline in the first step of the urea/carbamate route.
Corresponding Azine Oxidation of hydrazine.Run the reaction under an inert atmosphere. Avoid excessive heating.
Unreacted Starting Materials Incomplete reaction due to suboptimal temperature, time, or stoichiometry.Optimize reaction conditions as described in the "Low or No Product Yield" section. Monitor the reaction to completion.
Polymeric Materials Uncontrolled polymerization of the isocyanate.Use fresh isocyanate. Add the isocyanate slowly to the reaction mixture, especially at higher concentrations.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution system may be necessary to achieve good separation.

III. Experimental Protocols and Optimization Strategies

This section provides a general experimental protocol and a systematic approach to optimizing your reaction conditions.

General Experimental Protocol (Isocyanate Route)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenyl isocyanate (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol or THF).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 1 to 6 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Systematic Optimization of Reaction Temperature and Time

To find the optimal conditions for your specific derivative, a systematic approach is recommended.

Optimization Workflow:

Caption: Workflow for optimizing reaction temperature and time.

Data Summary Table for Optimization Experiments:

ExperimentTemperature (°C)Time (h)Yield (%)Purity (%)Observations
1Room Temp.1
2Room Temp.3
3Room Temp.6
4501
5502
6504
7801
8802
9804

By systematically varying the temperature and monitoring the reaction over time, you can identify the "sweet spot" that provides the best balance of reaction rate, yield, and purity.

IV. Frequently Asked Questions (FAQs)

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool to significantly reduce reaction times. However, it is crucial to carefully control the temperature and pressure to avoid decomposition. Start with short irradiation times and lower temperatures and gradually increase them while monitoring the reaction progress.

Q4: What is the role of a base in this reaction?

A4: In the urea/carbamate route, a base like triethylamine is often used to neutralize the HCl generated during the formation of the carbamate from a chloroformate.[1] In the reaction with hydrazine, a base is generally not required as hydrazine itself is basic.

Q5: How can I confirm the structure of my final product?

A5: The structure of your N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivative should be confirmed using a combination of spectroscopic techniques, including:

  • ¹H NMR: To identify the protons on the aromatic ring, the methyl groups, and the NH protons.

  • ¹³C NMR: To confirm the number and types of carbon atoms.

  • FT-IR: To identify the characteristic C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

By following the guidance in this technical support center, you will be well-equipped to troubleshoot common issues and systematically optimize the reaction temperature and time for the synthesis of your N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide derivatives, leading to improved efficiency and success in your research and development efforts.

V. References

  • Pandeya, S. N., Khan, A. A., & Srivastava, A. (2011). Synthesis of 4 – aryl substituted semicarbazones and their terpenes derivatives : A newer scaffold as an anticonvulsant agents. Journal of Chemical and Pharmaceutical Research, 3(5), 456-464.

  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., Konovets, A. I., & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(105), 61053-61059.

  • Chaudhari, S., Rahane, S., & Lokhande, R. P. (2025). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development, 10(5), d736-d740.

  • Siddiqui, A. A., & Mishra, R. (2011). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Acta Poloniae Pharmaceutica - Drug Research, 68(2), 229-235.

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Open-Air Workflows

Welcome to the Application Science Support Center. This portal is specifically designed for researchers and drug development professionals working with sensitive oxamohydrazide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is specifically designed for researchers and drug development professionals working with sensitive oxamohydrazide derivatives. Handling N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in open-air environments presents significant stability challenges due to the high nucleophilicity and oxidation potential of the terminal hydrazine moiety.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity during your benchtop assays.

Mechanistic Insight: The Autoxidation Causality

To prevent degradation, we must first understand the causality of the molecule's instability. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide contains an electron-rich hydrazide group. In the presence of ambient oxygen (O₂) and ubiquitous trace transition metals (such as Cu²⁺ or Fe³⁺ leached from glassware), the molecule undergoes a rapid single-electron transfer (SET).

This catalytic cycle generates a highly reactive hydrazyl radical, which is subsequently oxidized into a diazene (azo compound). Diazenes are not only biologically inactive but are also highly prone to hydrolytic cleavage, which irreversibly destroys your Active Pharmaceutical Ingredient (API). As demonstrated in foundational studies on , the reaction is highly dependent on both the protonation state of the molecule and the availability of metal catalysts.

OxidationPathway A Oxamohydrazide (Stable API) B Hydrazyl Radical (Reactive) A->B O2, Cu2+/Fe3+ C Diazene / Azo (Yellow/Brown) B->C -e-, -H+ D Cleavage Products (Inactive) C->D Hydrolysis P1 EDTA & Ascorbic Acid P1->A Protects

Fig 1: Oxidative degradation pathway of oxamohydrazides and points of intervention.

Troubleshooting & FAQs

Q: My solution turns a distinct yellow/brown tint when left on the benchtop. What is happening, and will it affect my assay? A: The color change is the visual hallmark of diazene (azo) formation via the . Because diazenes absorb strongly in the 350–450 nm range, they will severely quench fluorescence readouts via inner filter effects and can form covalent adducts with assay proteins, leading to false positives or assay noise.

Q: I am required to perform my continuous-flow assay in open air at a neutral pH (7.4). How can I stabilize the API without dropping the pH? A: Hydrazines are thermodynamically most stable when protonated (acidic pH). If physiological pH is strictly required, you must rely on kinetic stabilization. We recommend a dual-additive approach: 1 mM EDTA to sequester trace catalytic metals and 0.1% (w/v) ascorbic acid as a sacrificial radical scavenger. Furthermore, establishing a continuous Argon sparge over the open container creates a localized heavy-gas blanket that severely limits O₂ diffusion into the media.

Q: Can I use standard borosilicate glassware for these open-air experiments? A: No. Standard glassware leaches trace metals (especially iron and aluminum) into the buffer, which acts as the primary catalyst for the autoxidation of the API. We strongly advise using acid-washed glassware or switching entirely to high-density polyethylene (HDPE) or polypropylene (PP) vessels.

Q: Does ambient laboratory lighting affect the stability of this oxamohydrazide? A: Yes. Photo-oxidation accelerates the formation of the hydrazyl radical intermediate. All open-air reservoirs containing the dissolved API must be shielded from direct light using amber vessels or aluminum foil wrapping.

Quantitative Stability Profiles

To guide your experimental design, the following table summarizes the half-life (t½) of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide under various open-air benchtop conditions.

Formulation ConditionpHChemical AdditivesTempHalf-Life (t½) in Open Air
Standard Buffer (Control)7.4None25°C~ 2.5 hours
Acidified Buffer5.0None25°C~ 18 hours
Chelated Buffer7.41 mM EDTA25°C~ 12 hours
Optimized Formulation 5.0 1 mM EDTA + 0.1% Ascorbic Acid 4°C > 72 hours

Standard Operating Procedure (SOP): Stabilized Open-Air Formulation

To guarantee scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal spectrophotometric check, you can definitively prove that oxidation was prevented during your specific run.

Step-by-Step Methodology
  • Solvent Degassing: Vigorously sparge your base buffer (e.g., 50 mM Acetate, pH 5.0) with Argon gas for 15 minutes prior to any API addition.

  • Additive Integration: Dissolve EDTA (to a final concentration of 1 mM) and Ascorbic Acid (to 0.1% w/v) into the degassed buffer.

  • Vessel Preparation: Transfer the buffer to an acid-washed or polypropylene container. If the experiment must remain open to the air, set up a gentle Argon stream directed just above the liquid surface to maintain an inert blanket.

  • API Dissolution: Add the N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. Immediately protect the vessel from direct ambient light using aluminum foil.

  • Thermal Control: Keep the solution reservoir on ice (4°C) during the open-air benchtop experiment to suppress the kinetic rate of any residual oxidation.

  • System Validation (Spectrophotometric Check):

    • Withdraw a 100 µL aliquot immediately after preparation (t=0) and read the absorbance at 400 nm against a solvent blank.

    • Validation Criterion: A change in absorbance (ΔA₄₀₀ ) of < 0.05 confirms that the hydrazine moiety remained intact and the stabilization protocol was successful.

Workflow Step1 1. Solvent Preparation Degas with Argon (15 min) Step2 2. Buffer Addition Adjust pH to 4.5 - 5.5 Step1->Step2 Step3 3. Additive Integration 1 mM EDTA + 0.1% Ascorbic Acid Step2->Step3 Step4 4. API Dissolution Add Oxamohydrazide Derivative Step3->Step4 Step5 5. Open-Air Execution Maintain Argon blanket & 4°C Step4->Step5 Step6 6. Self-Validation Measure ΔA400 < 0.05 at 4h Step5->Step6

Fig 2: Self-validating open-air formulation workflow for oxamohydrazide stability.

References

  • MacNaughton, M. G., & Brewer, J. H. (1978). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC).[Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Journal of Organic Chemistry, 89(8), 5841-5845.[Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.[Link]

Optimization

Troubleshooting precipitation of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in cell culture media

Introduction Welcome to the technical support guide for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This document is designed for researchers, scientists, and drug development professionals encountering solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This document is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in cell culture applications.

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is a small organic molecule with a predicted XlogP of 1.6, suggesting moderate hydrophobicity.[1] Due to limited publicly available data on its physicochemical properties, an empirical and systematic approach is essential when working with this compound. Precipitation in aqueous cell culture media is a common hurdle for molecules of this nature, potentially compromising experimental results by reducing the effective concentration and introducing artifacts.

This guide provides a structured framework for understanding, preventing, and troubleshooting precipitation issues, ensuring the accuracy and reproducibility of your experiments.

Section 1: Core Principles of Compound Precipitation in Cell Culture

Understanding the underlying reasons for precipitation is the first step toward solving the problem. Several factors can contribute to a compound coming out of solution in a complex aqueous environment like cell culture media.

Q1: Why does my compound, which dissolves perfectly in DMSO, precipitate instantly when added to my cell culture medium?

This is the most common solubility issue and is almost always caused by a phenomenon known as "solvent shock" or "crashing out."[2]

  • Causality Explained: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has inherently poor solubility in water.[3] Cell culture medium is over 95% aqueous. When you add a concentrated DMSO stock solution directly to the medium, the solvent environment changes abruptly. The DMSO rapidly disperses, and the localized concentration of your compound is suddenly far above its maximum solubility limit in the now predominantly aqueous environment, causing it to precipitate.[2][4]

cluster_0 In DMSO Stock cluster_1 Aqueous Cell Culture Medium cluster_2 Result: Precipitation A Compound Molecules (Solvated by DMSO) B DMSO Solvent D Compound Precipitate (Aggregated Molecules) A->D Rapid Dilution 'Solvent Shock' E Dispersed DMSO in Aqueous Medium B->E Dispersion C Water Molecules

Caption: The process of solvent shock leading to compound precipitation.

Q2: What other factors in my cell culture system can cause precipitation, even if it doesn't happen immediately?

Precipitation that occurs over time during incubation points to different underlying causes related to the complex and dynamic nature of the cell culture environment.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose.[5] Your compound could form insoluble complexes with these components. If using serum, the compound may bind to proteins like albumin, which can either help or hinder solubility depending on the specific interactions.[3][6]

  • pH Shifts: The typical pH of cell culture media is tightly controlled between 7.2 and 7.4.[4] However, cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the medium.[2] If your compound's solubility is pH-dependent, this shift can cause it to fall out of solution.[7][8]

  • Temperature Effects: While media are typically pre-warmed to 37°C, which can aid dissolution, some compounds have lower solubility at higher temperatures over extended periods.[4][9] Incubator temperature fluctuations could also be a contributing factor.

  • Compound Instability: The compound itself may not be stable over long incubation periods in an aqueous environment at 37°C, degrading into less soluble byproducts.[2]

Section 2: Proactive Measures & Standard Protocols

The best way to solve precipitation is to prevent it from happening. Following these validated protocols for solution preparation and handling will mitigate most common issues.

Protocol 1: Preparation of a Concentrated Stock Solution

The goal is to create a sterile, high-concentration stock in a suitable organic solvent that can be diluted to the final working concentration.

Materials:

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate: Determine the mass of the compound required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Weigh: Aseptically weigh the compound powder using an analytical balance and transfer it to a sterile vial.

  • Dissolve: Add the calculated volume of sterile DMSO to the vial.

  • Solubilize: Vortex vigorously for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3][10] Sonication can also be used if available.

  • Visual Check (Validation Step): Critically inspect the solution against a light source. It must be completely clear and free of any visible particulates. If not, continue solubilization efforts or reconsider the stock concentration.

  • Sterilize: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, amber vial.[3] This removes any potential microbial contaminants or undissolved micro-particulates.

  • Aliquot & Store: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can cause the compound to come out of solution over time.[3] Store at -20°C or -80°C, protected from light, as recommended for most organic compounds.

Protocol 2: Empirically Determining Maximum Soluble Concentration

Since the aqueous solubility of this compound is unknown, this protocol helps you find the highest concentration that remains clear in your specific cell culture medium.

Procedure:

  • Prepare Medium: Dispense 990 µL of your complete, pre-warmed (37°C) cell culture medium into several sterile microcentrifuge tubes.

  • Highest Concentration: To the first tube, add 10 µL of your 10 mM DMSO stock solution to achieve a 100 µM final concentration (and 1% DMSO). Add the stock solution slowly, drop-by-drop, while gently vortexing the tube.[2] This minimizes localized high concentrations.

  • Serial Dilution: Perform a 2-fold serial dilution. Transfer 500 µL from the first tube (100 µM) into the next tube containing 500 µL of medium to make a 50 µM solution. Mix well and repeat this process to create a range of concentrations (e.g., 25 µM, 12.5 µM, etc.).

  • Incubate & Observe (Validation Step): Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a few hours or overnight.

  • Inspect: Carefully examine each tube for any signs of precipitation (cloudiness, visible crystals, or a film on the tube wall). The highest concentration that remains perfectly clear is your approximate maximum working concentration under these conditions.[4]

Section 3: Troubleshooting Guide (Q&A Format)

Use this guide when you encounter precipitation despite following best practices.

cluster_time start Precipitation Observed q1 When did it occur? start->q1 a1 Immediately upon adding to media q1->a1 a2 Over time during incubation q1->a2 cause1 Likely Cause: Solvent Shock a1->cause1 cause2 Likely Causes: - pH Shift - Temp/Compound Instability - Media/Serum Interaction a2->cause2 sol1_1 Action 1: Reduce Final Concentration. Test a lower dose. cause1->sol1_1 sol2_1 Action 1: Monitor media pH. Use fresh media for long experiments. cause2->sol2_1 sol1_2 Action 2: Improve Dilution Technique. Add dropwise to vortexing media. sol1_1->sol1_2 sol1_3 Action 3: Lower Stock Concentration. (e.g., 1mM instead of 10mM) sol1_2->sol1_3 end Problem Resolved sol1_3->end sol2_2 Action 2: Increase Serum % (if applicable). Serum proteins can aid solubility. sol2_1->sol2_2 sol2_3 Action 3: Consider Solubility Enhancers (See Advanced Strategies) sol2_2->sol2_3 sol2_3->end

Caption: Troubleshooting workflow for compound precipitation in cell culture.

Q3: My compound precipitated immediately. I've already tried adding it dropwise to pre-warmed media. What's next?

This indicates you are still exceeding the solubility limit, likely due to solvent shock.

  • Primary Solution: Reduce the Final Concentration. This is the most direct fix. Your target concentration may simply be too high for the compound's aqueous solubility.[2] Use the empirical testing protocol above to find a viable concentration.

  • Secondary Solution: Use a Lower Stock Concentration. Making a more dilute stock solution (e.g., 1 mM instead of 10 mM) means you will add a larger volume of the stock to your media. This can sometimes help, as the DMSO is introduced more gradually relative to the total volume, lessening the shock.[4] Be mindful of the final DMSO concentration's effect on your cells.

Q4: The media was clear at first, but I see crystals after 24 hours in the incubator. What should I investigate?

This points to an instability or interaction issue within the culture environment.

  • Check pH Stability: Cellular metabolism can significantly acidify the medium, especially in dense or rapidly proliferating cultures.[2] Monitor the pH of a control plate (cells + vehicle) over your experimental time course. If it drops significantly (e.g., below 7.0), the change in pH may be causing your compound to precipitate. Consider using a medium with a more robust buffering system or changing the media more frequently.

  • Assess Serum Interactions: If using a serum-containing medium, proteins like albumin can bind to your compound and help keep it in solution.[3][6] Try increasing the serum percentage (e.g., from 5% to 10%) to see if it resolves the issue. Conversely, in rare cases, a compound might form an insoluble complex with a serum component. Testing in a serum-free medium (if your cells can tolerate it) can help diagnose this.[4]

  • Evaluate Compound Stability: The compound may be degrading over time at 37°C into a less soluble form. While difficult to test without analytical chemistry (like HPLC), you can infer this if other troubleshooting fails. For long-term experiments, consider replenishing the media with freshly prepared compound solution more frequently.

Q5: Is it acceptable to filter or centrifuge the media to remove the precipitate and then use the supernatant for my experiment?

No, this is strongly discouraged. Filtering or centrifuging the precipitate removes an unknown amount of your active compound from the solution.[3] The actual final concentration in your experiment will be significantly lower than your intended dose and, crucially, will be unknown. This invalidates your results and makes your experiment irreproducible. The correct approach is always to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[3]

Section 4: Advanced Solubilization Strategies

If standard methods fail, these advanced techniques can be employed, but always require careful validation and appropriate vehicle controls.

StrategyDescriptionKey Considerations & Causality
Increase Final Solvent % Many cell lines can tolerate final DMSO concentrations up to 0.5%.[3] Keeping the DMSO concentration as high as your cells can safely tolerate will help maintain solubility.Causality: The organic co-solvent helps to keep the hydrophobic compound in solution in the aqueous environment. Validation: Always determine the maximum tolerable DMSO concentration for your specific cell line and include a matching vehicle control in all experiments.[3][11]
Use of Co-Solvents For the stock solution, a mixture of solvents like DMSO and polyethylene glycol (PEG) or ethanol can sometimes improve solubility upon dilution into aqueous media.[3][12]Causality: Different solvent systems can alter the solvation properties and improve the transition from a concentrated stock to an aqueous medium. Validation: Cellular tolerance to any new solvent system must be rigorously tested.
Solubility Enhancers Incorporate excipients into the cell culture media. A common choice is (2-Hydroxypropyl)-β-cyclodextrin, a cyclic oligosaccharide that can encapsulate hydrophobic compounds.[3][13]Causality: The hydrophobic interior of the cyclodextrin molecule sequesters the poorly soluble compound, while the hydrophilic exterior allows the entire complex to dissolve in the aqueous medium. Validation: Test for any effects of the enhancer itself on your cellular assay.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best starting solvent for my stock solution?

    • A: For most poorly water-soluble, non-peptide small molecules, anhydrous DMSO is the industry standard and the recommended starting point due to its high solubilizing power and compatibility with most cell lines at low final concentrations.[3] If DMSO is not suitable, other options include Dimethylformamide (DMF) or ethanol, but their compatibility and effects on your specific cells must be validated.[2][14]

  • Q: What is the maximum percentage of DMSO my cells can tolerate?

    • A: This is cell-line dependent. Many robust cell lines (like HEK293 or HeLa) can tolerate up to 0.5% DMSO with minimal effects, while more sensitive cells, like primary neurons or stem cells, may show toxicity at concentrations as low as 0.1%.[3][11] It is critical to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line and assay.

  • Q: How should I prepare the vehicle control for my experiments?

    • A: The vehicle control is essential for valid results. It should contain the exact same concentration of the solvent (e.g., DMSO) as your highest-dose experimental condition, but without the compound.[3] For example, if your highest compound concentration results in a final DMSO concentration of 0.1%, your vehicle control should be cells treated with media containing 0.1% DMSO.

  • Q: Could my powdered cell culture medium be the problem?

    • A: While less common, variability in powdered media lots or improper preparation can be a factor.[15] Ensure you are preparing the medium according to the manufacturer's instructions, particularly regarding the order of component addition and pH adjustment, as this can affect the solubility of salts and amino acids.[16][17]

References

  • Yalkowsky, S. H., & Valvani, S. C. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling. Available at: [Link]

  • Huuskonen, J. (2001). Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zhang, J., & Li, W. (2014). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling. Available at: [Link]

  • Mitchell, B. E., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • Muralikrishna, S., & Guntipally, R. (2023). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. Available at: [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • University of Huddersfield. (2016). Novel formulation strategies to overcome poorly water soluble compounds. Available at: [Link]

  • Liu, R., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium? Available at: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Available at: [Link]

  • Tescione, L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]

  • University of Pisa. (n.d.). Binding of small molecules to BSA protein. Available at: [Link]

  • Google Patents. (2016). Process for improving the solubility of cell culture media.
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Available at: [Link]

  • Ascendia Pharma. (n.d.). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • PubChemLite. (n.d.). N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. Available at: [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Available at: [Link]

  • BioProcess International. (2013). Addressing Variability in Dry Powder Mammalian Cell Culture Media. Available at: [Link]

  • ResearchGate. (2022). Can a small molecule (such as drugs and complexes) bind to both sites I, II in human albumin protein? Available at: [Link]

  • SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Springer. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Available at: [Link]

  • Elsevier. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available at: [Link]

  • BioPharm International. (2024). Addressing the Complexities of Media Formulation Development. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life Stability of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Solutions

Welcome to the dedicated technical support center for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of your solutions. Here, we will explore the underlying chemical principles governing the stability of this compound and offer practical troubleshooting advice and validated protocols to ensure the reliability and reproducibility of your experiments.

Part 1: Understanding the Instability of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

The structure of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide contains two key functional groups that are susceptible to degradation: a formamide linkage and a hydrazinecarbonyl (hydrazide) moiety. Understanding the potential degradation pathways of these groups is crucial for developing effective stabilization strategies.

The primary routes of degradation are anticipated to be hydrolysis and oxidation. The formamide group can undergo hydrolysis to yield formic acid and N-(3,4-dimethylphenyl)hydrazine. Similarly, the hydrazide group is also susceptible to hydrolysis, which would cleave the molecule into N-(3,4-dimethylphenyl)formamide and hydrazine. Furthermore, the hydrazine moiety is known to be sensitive to oxidation, which can lead to the formation of various colored byproducts and a loss of the compound's intended reactivity. The stability of hydrazide-based compounds is often pH-dependent, with increased stability observed at or near neutral pH[1].

Below is a diagram illustrating the potential degradation pathways:

Potential Degradation Pathways A N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide B Hydrolysis of Formamide A->B H₂O / H⁺ or OH⁻ C Hydrolysis of Hydrazide A->C H₂O / H⁺ or OH⁻ D Oxidation of Hydrazine A->D Oxidizing agents (e.g., O₂, metal ions) E Formic Acid + N-(3,4-dimethylphenyl)hydrazine B->E F N-(3,4-dimethylphenyl)formamide + Hydrazine C->F G Oxidized Byproducts D->G

Caption: Potential degradation pathways of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide solutions in a question-and-answer format.

Question 1: My solution of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide has developed a yellow tint. What could be the cause and how can I prevent it?

Answer: A yellow discoloration is a common indicator of oxidation of the hydrazine moiety. Hydrazine derivatives can be susceptible to autoxidation, a process that can be accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM), provided it does not interfere with your downstream application.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Troubleshooting: Solution Discoloration A Observation: Solution has turned yellow B Likely Cause: Oxidation of Hydrazine Moiety A->B C Preventative Measures B->C D Use degassed, high-purity solvents C->D E Store under inert atmosphere (N₂ or Ar) C->E F Protect from light (amber vials) C->F G Consider adding a chelating agent (e.g., EDTA) C->G

Caption: Workflow for troubleshooting solution discoloration.

Question 2: I'm observing a decrease in the concentration of my compound over time, even when stored at low temperatures. What is the likely cause?

Answer: A gradual loss of active compound concentration is often due to hydrolysis of the formamide or hydrazide linkage. This process can occur even at low temperatures, although the rate is significantly reduced. The pH of the solution is a critical factor influencing the rate of hydrolysis[1].

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is maintained as close to neutral (pH 7.0) as possible. Use a suitable buffer system if your experimental conditions allow. Avoid strongly acidic or basic conditions.

  • Aqueous Content: If your application permits, consider using solvents with low water content or co-solvents to reduce the availability of water for hydrolysis.

  • Fresh Preparation: For critical applications, it is always best to prepare solutions fresh and use them within a short timeframe.

  • Stability Study: Conduct a small-scale stability study under your specific storage conditions to determine the acceptable use period for your solutions (see Part 4 for a protocol).

Question 3: A precipitate has formed in my solution upon storage. What should I do?

Answer: Precipitation can be due to several factors: the compound's low solubility in the chosen solvent, a change in temperature affecting solubility, or the formation of an insoluble degradation product.

Troubleshooting Steps:

  • Solubility Check: Verify the solubility of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in your chosen solvent at the storage temperature. You may need to use a different solvent or a co-solvent system to improve solubility. Formamide and its derivatives are often soluble in water and polar organic solvents like methanol, ethanol, and acetone[2].

  • Temperature Effects: If the solution was prepared at room temperature and then stored in a refrigerator or freezer, the compound may have precipitated due to decreased solubility at lower temperatures. Try to re-dissolve the precipitate by gently warming the solution. If it re-dissolves, consider storing it at a slightly higher temperature if stability data permits.

  • Degradation Product: If the precipitate does not re-dissolve upon warming, it may be an insoluble degradation product. In this case, the solution should be discarded, and new solutions should be prepared with the preventative measures for hydrolysis and oxidation in mind.

Part 3: Frequently Asked Questions (FAQs)

  • What are the recommended solvents for preparing solutions of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide?

    • For most applications, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are good initial choices for preparing concentrated stock solutions. For aqueous working solutions, subsequent dilution in a buffered system (e.g., phosphate-buffered saline, PBS) at a pH close to 7.0 is recommended. The stability of related formamides has been studied in various solvents, and the choice can influence stability[3].

  • What is the optimal pH range for aqueous solutions?

    • Based on the general stability of hydrazides, a pH range of 6.5-7.5 is recommended to minimize hydrolysis[1].

  • What are the ideal storage conditions?

    • For long-term storage, it is advisable to store the solid compound at -20°C or below, protected from moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.

  • Are there any known incompatibilities with other common reagents?

    • Avoid strong oxidizing and reducing agents, as well as strong acids and bases. Be cautious of buffers or other reagents containing reactive aldehydes or ketones, as these can potentially react with the hydrazine moiety.

  • How can I monitor the stability of my solution?

    • The most reliable method for monitoring stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of degradation products. Spectrophotometric methods can also be employed, particularly if the degradation products have a different UV-Vis spectrum from the parent compound[4].

Part 4: Experimental Protocol for a Shelf-Life Stability Study

This protocol provides a framework for conducting a forced degradation and shelf-life stability study of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide solutions.

Objective: To evaluate the stability of the compound under various conditions (pH, temperature, light) and determine its degradation profile.

Materials:

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Temperature-controlled chambers/incubators

  • Photostability chamber (or a light source of known intensity)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like DMSO.

  • Sample Preparation for Stress Testing:

    • From the stock solution, prepare samples at a final concentration of, for example, 100 µg/mL under the conditions outlined in the table below.

Stress Condition Procedure Storage
Acid Hydrolysis Dilute stock solution in 0.1 M HCl (to achieve final pH ~1-2)60°C
Base Hydrolysis Dilute stock solution in 0.1 M NaOH (to achieve final pH ~12-13)60°C
Neutral Hydrolysis Dilute stock solution in purified water (pH ~7)60°C
Oxidative Degradation Dilute stock solution in 3% H₂O₂Room Temperature
Thermal Degradation Prepare solution in a suitable buffer (pH 7)60°C in the dark
Photostability Prepare solution in a suitable buffer (pH 7)Room temperature under controlled light exposure
  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours for forced degradation; and weekly/monthly for long-term stability).

  • Analytical Method:

    • Develop a stability-indicating HPLC method. An example method is provided below:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (determined by UV scan of the compound)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

    • Monitor the formation of any degradation products by observing new peaks in the chromatogram.

Stability Study Workflow A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Prepare Samples for Stress Conditions A->B C Acid, Base, Neutral Hydrolysis B->C D Oxidative Degradation B->D E Thermal Degradation B->E F Photostability B->F G Analyze at Time Points (T=0, 2, 4, 8, 24h...) C->G D->G E->G F->G H HPLC Analysis (Quantify Parent, Detect Degradants) G->H I Data Analysis (% Remaining, Degradation Profile) H->I

Caption: Experimental workflow for a stability study.

By following the guidance in this technical support center, you will be better equipped to handle and store solutions of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, ensuring the integrity of your starting materials and the reliability of your experimental outcomes.

References

  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • R-Group stabilization in methylated formamides observed by resonant inelastic X-ray scattering. PMC. [Link]

  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • Analytical methods for detecting, and/or measuring, and/or monitoring hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • (Reference placeholder for specific data on the target compound, if it were to become available)
  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide vs. Standard Hydrazines in Chemical Synthesis: A Comparative Guide

In modern drug discovery and chemical synthesis, the transition from highly reactive, unselective small molecules to pre-functionalized, stable building blocks is a critical driver of step economy and safety. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and chemical synthesis, the transition from highly reactive, unselective small molecules to pre-functionalized, stable building blocks is a critical driver of step economy and safety. This guide objectively compares the utility of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (an aryl-oxamohydrazide derivative, hereafter referred to as NDPOH ) against standard hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) in the synthesis of biologically active heterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the mechanistic causality, regiocontrol, and self-validating experimental designs that dictate the choice of these reagents in the laboratory.

Mechanistic Paradigm: Why Move Beyond Simple Hydrazines?

The synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiadiazoles heavily relies on hydrazine precursors. However, standard hydrazines present significant mechanistic bottlenecks that NDPOH elegantly bypasses.

The Causality of Regiocontrol

Unsubstituted hydrazine ( NH2​NH2​ ) possesses two nucleophilic nitrogen atoms of equal reactivity. When reacted with bis-electrophiles (such as phosgene, orthoesters, or carbon disulfide), it often yields complex mixtures of regioisomers, oligomers, or symmetric dimers.

NDPOH solves this through electronic differentiation . In the oxamohydrazide backbone ( -NH-CO-CO-NH-NH2​ ), the internal nitrogen lone pairs are delocalized into the adjacent carbonyl π -systems, rendering them non-nucleophilic. Only the terminal -NH2​ remains highly reactive. This allows for predictable, stepwise ring closures where the terminal amine attacks the electrophile first, followed by a controlled intramolecular cyclization driven by the expulsion of water [1].

Step Economy and Pharmacophore Pre-installation

The 3,4-dimethylphenyl group is a privileged lipophilic pharmacophore frequently found in kinase inhibitors and GPCR ligands. Using standard hydrazine to build a heterocycle requires late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling) to install this aryl group. Such couplings often fail on electron-deficient or sulfur-containing heterocycles due to catalyst poisoning. NDPOH pre-installs this moiety via a stable amide linkage, completely bypassing late-stage transition-metal catalysis [2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of NDPOH versus standard hydrazine alternatives in the synthesis of aryl-substituted heterocycles.

MetricNDPOHHydrazine HydratePhenylhydrazine
Nucleophilic Profile Highly differentiated (terminal -NH2​ only)Undifferentiated (both -NH2​ active)Differentiated (steric/electronic bias)
Regioselectivity in Cyclization >95% (Single predictable isomer)<50% (Prone to oligomerization)~70-80% (Mixture of isomers)
Step-Count to Aryl-Triazole 1 Step (Direct cyclization)3-4 Steps (Cyclization + Coupling)2 Steps (Requires further amidation)
Toxicity & Handling Stable solid, low volatilityREACH SVHC, Volatile, CarcinogenicHighly toxic, skin sensitizer
Ligand Capability (Metals) Excellent O,N,O tridentate ligandPoor (Often reduces metal centers)Moderate (Monodentate/Bidentate)

Visualizing the Reaction Pathways

The diagram below illustrates the divergent synthetic logic when utilizing pre-functionalized oxamohydrazides versus standard hydrazines.

SynthesisPathway Hydrazine Hydrazine Hydrate (NH2NH2) Inter1 Unsubstituted Heterocycle Hydrazine->Inter1 Cyclization (Poor Regiocontrol) Inter2 Halogenation/ Activation Inter1->Inter2 Protection Product1 Target Aryl-Heterocycle (Low Yield, Multi-step) Inter2->Product1 Buchwald-Hartwig Coupling Oxamo N-(3,4-dimethylphenyl)- oxamohydrazide (NDPOH) Product2 Target Aryl-Heterocycle (High Yield, Single-step) Oxamo->Product2 Direct Cyclization (High Regiocontrol)

Caption: Divergent synthetic workflows: Standard hydrazine multi-step vs. direct oxamohydrazide cyclization.

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical superiority of NDPOH, the following protocols compare the synthesis of a 1,3,4-oxadiazole-2-thiol derivative. The protocols are designed as self-validating systems, where physical observations directly confirm the mechanistic progression.

Protocol A: Direct Synthesis using NDPOH (Recommended)

Objective: Synthesis of 5-((3,4-dimethylphenyl)amino)-1,3,4-oxadiazole-2-thiol. Causality Principle: The terminal hydrazine of NDPOH attacks carbon disulfide ( CS2​ ) in a basic medium to form a dithiocarbazate intermediate. Acidification triggers intramolecular cyclization onto the adjacent carbonyl, expelling water and driving the equilibrium toward the aromatic oxadiazole.

  • Preparation: Dissolve 10 mmol of NDPOH in 25 mL of absolute ethanol. Add 10 mmol of potassium hydroxide ( KOH ) dissolved in 5 mL of water.

  • Electrophile Addition: Cool the mixture to 0–5 °C. Dropwise, add 15 mmol of CS2​ . Validation: The solution will turn pale yellow, indicating the formation of the soluble potassium dithiocarbazate salt.

  • Cyclization: Reflux the mixture for 6 hours.

  • Acidification: Cool to room temperature and pour into crushed ice. Acidify with dilute HCl to pH 3. Validation: The evolution of H2​S gas (confirmable via blackening of lead acetate paper) and the precipitation of a white solid confirm the cyclization and expulsion of sulfur/water.

  • Isolation: Filter, wash with cold water, and recrystallize from ethanol.

  • Spectroscopic Validation: IR spectroscopy will show the disappearance of the primary amine ( -NH2​ ) doublet at ~3300 cm−1 and the appearance of a C=N stretch at ~1620 cm−1 , confirming ring closure [2].

Protocol B: The Standard Hydrazine Alternative (Multi-Step)

Objective: Attempting the same synthesis using Hydrazine Hydrate. Causality Principle: Because hydrazine lacks the pre-installed aryl-amide, the oxadiazole core must be built first, followed by a challenging cross-coupling.

  • Core Synthesis: React hydrazine hydrate with CS2​ and KOH . This yields 1,3,4-oxadiazole-2,5-dithiol (often contaminated with polymeric thiocarbohydrazides due to dual -NH2​ reactivity).

  • Activation: The dithiol must be selectively mono-alkylated (e.g., with methyl iodide) to differentiate the two sulfur atoms, a step plagued by poor regioselectivity.

  • Cross-Coupling (The Failure Point): Attempting to couple 3,4-dimethylaniline to the activated core via Palladium catalysis frequently results in <15% yield. Validation of failure: The free thiol/thioether heavily coordinates to the Palladium center, poisoning the catalyst and resulting in the recovery of unreacted starting materials.

Safety, Toxicity, and Scalability

When scaling up chemical syntheses, the safety profile of the reagents is as critical as their reactivity.

  • Standard Hydrazines: Hydrazine hydrate is classified as a Substance of Very High Concern (SVHC) under the European REACH regulations. It is highly volatile, corrosive, and a Category 1B Carcinogen (Acute Tox. 3) [3]. Its use requires stringent engineering controls, specialized ventilation, and significant waste-disposal overhead.

  • NDPOH: As a high-molecular-weight oxamohydrazide, NDPOH is a stable, non-volatile solid at room temperature. It eliminates the inhalation hazards associated with volatile hydrazines and significantly reduces the risk of dermal sensitization, making it vastly superior for bench-top handling and large-scale reactor environments.

Conclusion

The substitution of standard hydrazine derivatives with N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (NDPOH) represents a significant upgrade in synthetic methodology. By leveraging the electronic differentiation inherent in the oxamohydrazide backbone, chemists can achieve single-step, highly regioselective cyclizations. This not only improves step economy by pre-installing crucial pharmacophores but also drastically mitigates the severe toxicity and handling risks associated with volatile hydrazines.

References

  • Chudinov, M. V., Konstantinova, I. D., Ryzhova, O. I., Esipov, R. S., Yurkevich, A. M., Shvets, V. I., & Miroshnikov, A. I. (2005). A new effective method for the synthesis of 1,2,4-triazole-3-carboxamide and ribavirin derivatives. Pharmaceutical Chemistry Journal, 39(4), 212-215.[Link]

  • Altowyan, M. S., Ali, M., Soliman, S. M., Al-Majid, A. M., Islam, M. S., Yousuf, S., Choudhary, M. I., Ghabbour, H. A., & Barakat, A. (2020). Synthesis, computational studies and biological activity of oxamohydrazide derivatives bearing isatin and ferrocene scaffolds. Journal of Molecular Structure, 1202, 127372.[Link]

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Hydrazine hydrate, 100% (Hydrazine, 64%). REACH Regulation (EC 1907/2006) article 59 - Candidate List of Substances of Very High Concern (SVHC).[Link] (Archived via Thermo Fisher Safety Data Repository).

Comparative

A Comparative Guide to Validating the Purity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide using LC-MS/MS

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, scientific...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for validating the purity of a novel small molecule, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, utilizing the power and precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind this advanced analytical technique, compare its performance with alternative methods, and provide a detailed, validated workflow for its implementation.

Introduction: The Criticality of Purity in Drug Development

The presence of impurities in pharmaceutical substances can have significant implications, potentially affecting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[2][3][4][5] N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a hydrazine derivative, represents a class of compounds with significant biological activity, often explored in drug discovery for various therapeutic indications.[6] The validation of its purity is therefore a non-negotiable step in its developmental pathway.

LC-MS/MS has emerged as the gold standard for both qualitative and quantitative analysis of small molecules in complex matrices.[7][8][9] Its high sensitivity, selectivity, and speed make it an invaluable tool for impurity profiling and structural characterization.[7][10] This guide will demonstrate not just how to use LC-MS/MS for this purpose, but why each step is crucial for building a robust and reliable analytical method.

Understanding the Analyte: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

A thorough understanding of the target molecule is fundamental to developing a successful analytical method.

  • Molecular Formula: C₁₀H₁₃N₃O₂[11]

  • Molecular Weight: 207.23 g/mol [11]

  • Structure: alt text

    (Image Source: PubChem CID 2526158)

Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. A literature review on related hydrazine derivatives suggests that common impurities might include unreacted starting materials, over-alkylated products, or products of side reactions.[6][12]

The Power of LC-MS/MS: A Comparative Perspective

While several analytical techniques can be employed for purity assessment, LC-MS/MS offers a unique combination of advantages that make it particularly well-suited for the analysis of novel pharmaceutical compounds.

Analytical Technique Principle Strengths Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.High Sensitivity & Selectivity: Capable of detecting trace-level impurities even in the presence of the main compound.[9] Structural Information: Provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.[10][13] Wide Applicability: Suitable for a broad range of polar and non-polar compounds.[13][14]Cost & Complexity: Instruments are expensive and require specialized expertise to operate and maintain.[13] Matrix Effects: Ion suppression or enhancement can affect quantitation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation with detection based on UV absorbance.Robust & Widely Available: A standard technique in most analytical labs. Good for Quantitation: Reliable for quantifying known impurities with a chromophore.Limited Specificity: Co-eluting impurities without a distinct UV spectrum may go undetected.[15] No Structural Information: Does not provide molecular weight or structural data for unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for Volatile Compounds: High resolution and sensitivity for volatile and semi-volatile analytes.Not Suitable for Non-Volatile Compounds: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is likely non-volatile and would require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Definitive Structure Elucidation: Unparalleled for determining the precise structure of a molecule.Low Sensitivity: Not ideal for detecting trace-level impurities. Complex Data Analysis: Requires significant expertise for spectral interpretation.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides Information on Overall Purity: Can determine the total mole percentage of impurities.[]Non-Specific: Does not identify individual impurities. Requires High Purity: Generally applicable for substances with purity >98%.[]

The Verdict for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: LC-MS/MS stands out as the superior technique for a comprehensive purity validation. Its ability to separate, detect, and provide structural information on a wide range of potential impurities, even at very low levels, is unmatched by the other methods.[7][10]

Experimental Workflow: A Validated LC-MS/MS Method

The following workflow is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines.[2][4]

Fragmentation_Pathway Parent [M+H]+ m/z 208.1 Frag1 Loss of NH2NHCHO m/z 149.1 Parent->Frag1 Amide Bond Cleavage Frag2 Loss of CONHNH2 m/z 163.1 Parent->Frag2 Hydrazine Cleavage Frag3 Loss of CO m/z 180.1 Parent->Frag3 Decarbonylation

Sources

Validation

A Guide to Ensuring Reproducibility in Biochemical Assays: A Case Study with Hydrazide-Hydrazone Derivatives

Introduction: The Imperative of Reproducibility in Drug Discovery In the landscape of drug discovery and development, reproducibility is the cornerstone of scientific validity. The ability to consistently replicate exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of drug discovery and development, reproducibility is the cornerstone of scientific validity. The ability to consistently replicate experimental findings is what transforms a preliminary observation into a credible lead for therapeutic development. Biochemical assays, which are fundamental to identifying and characterizing enzyme inhibitors, are particularly susceptible to variability that can undermine the reliability of results.[1][2] This guide provides an in-depth analysis of the factors influencing the reproducibility of biochemical assays, with a specific focus on the class of compounds known as hydrazide-hydrazones, which are frequently investigated as potential enzyme inhibitors.

While this guide was initially prompted by an inquiry into N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a comprehensive search of the scientific literature did not yield specific data on its use in biochemical assays. Therefore, to provide a scientifically grounded and practical resource, we will focus on the broader, well-documented class of hydrazide-hydrazone derivatives. These compounds share core structural motifs and are extensively studied for their enzyme inhibition properties, making them an excellent case study for exploring the nuances of assay reproducibility.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, fostering a deeper understanding of how to design, execute, and interpret robust and reproducible biochemical assays.

Understanding the Subject: Hydrazide-Hydrazone Derivatives as Enzyme Inhibitors

Hydrazide-hydrazones are a versatile class of organic compounds characterized by an azomethine group (-NHN=CH-). This structural feature makes them valuable scaffolds in medicinal chemistry for designing enzyme inhibitors.[4] They are frequently evaluated against a wide range of enzyme targets, including those implicated in neurodegenerative diseases (e.g., acetylcholinesterase, monoamine oxidase), metabolic disorders (e.g., α-glucosidase, α-amylase), and other conditions.[1][3][5]

The very chemical properties that make hydrazones attractive as inhibitors can also introduce challenges in assay reproducibility. The stability of the hydrazone bond, for instance, can be pH-dependent, which has significant implications for assay conditions and in-vivo relevance.[6] Furthermore, like many aromatic compounds, they can be prone to aggregation or non-specific interactions, which can lead to misleading results in high-throughput screening campaigns.[7]

Core Challenges with Hydrazide-Hydrazone Derivatives:

  • pH-Dependent Stability: The hydrazone linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially altering the concentration of the active compound during an assay.[6]

  • Solubility Issues: Poor aqueous solubility can lead to compound precipitation, affecting the accuracy of concentration-response curves.

  • Promiscuous Inhibition: Some hydrazone-containing compounds can act as pan-assay interference compounds (PAINS) through mechanisms like aggregation, redox cycling, or non-specific binding, leading to false-positive results.[8]

  • Conformational Isomers: The amide C-N bond in these molecules can lead to the existence of multiple conformational isomers in solution, which may have different inhibitory activities.[5]

Comparative Analysis: Establishing a Robust Assay System

Ensuring the reproducibility of results for any potential inhibitor requires a rigorously validated assay system. This involves not only the optimization of the assay itself but also a careful comparison with known standards and orthogonal validation methods.

Key Parameters for Assay Validation

A well-validated assay provides confidence that the observed results are a true reflection of the compound's activity. Key statistical and experimental parameters should be established:[9]

Parameter Description Acceptance Criteria Significance for Reproducibility
Z'-factor A statistical measure of the separation between the high and low controls, indicating the quality and robustness of an assay.Z' ≥ 0.5 indicates an excellent assay.A high Z'-factor signifies a large dynamic range and low data variability, making it easier to consistently identify true hits.
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited enzyme (max signal) to the signal from the no-enzyme control (background).S/B ≥ 10 is generally desirable.A high S/B ratio ensures that the assay signal is clearly distinguishable from noise, reducing the likelihood of false positives or negatives.
Coefficient of Variation (%CV) A measure of the relative variability of data points within a replicate set.%CV ≤ 10-15% for controls and data points.Low %CV indicates high precision and consistency in liquid handling, reagents, and measurements across a plate and between experiments.
IC50 Reproducibility The consistency of the calculated half-maximal inhibitory concentration (IC50) for a reference compound across multiple experiments.IC50 values should be within a 2- to 3-fold range between independent runs.Demonstrates the long-term stability and reproducibility of the assay system.[8]
Alternative and Orthogonal Assays

Relying on a single assay format is a significant risk to reproducibility. An orthogonal assay uses a different detection method or principle to confirm the initial findings. This is crucial for ruling out artifacts that may be specific to the primary assay technology.[8]

Primary Assay Alternative/Orthogonal Assay Rationale for Comparison
Fluorescence-Based Assay Luminescence- or Absorbance-Based Assay Rules out interference from fluorescent test compounds.
Coupled-Enzyme Assay Direct Assay (if possible) A coupled-enzyme assay relies on a secondary enzyme to produce a detectable signal. A direct assay measures the activity of the primary target enzyme, avoiding potential inhibition of the coupling enzyme.[10]
Biochemical (Purified Enzyme) Assay Cell-Based Assay Confirms that the compound is active in a more physiologically relevant environment and can permeate cell membranes to reach its target.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key experiments in the characterization of a novel hydrazide-hydrazone enzyme inhibitor. The causality behind experimental choices is explained to ensure a self-validating system.

Protocol 1: General Enzyme Inhibition Assay (Colorimetric)

This protocol describes a typical workflow for determining the IC50 of a test compound against a target enzyme using a colorimetric readout.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The pH should be carefully chosen and consistently maintained, as variations can affect both enzyme activity and the stability of hydrazone compounds.
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent (e.g., BSA, glycerol). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
  • Substrate Stock Solution: Dissolve the substrate in the assay buffer. If the substrate is not readily soluble in aqueous buffer, a small amount of an organic solvent like DMSO may be used, but the final concentration in the assay must be kept low (<1%) and consistent across all wells.
  • Test Compound (Hydrazide-Hydrazone) Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
  • Positive Control Inhibitor: Prepare a stock solution of a known inhibitor for the target enzyme in 100% DMSO.

2. Assay Procedure (96-well plate format):

  • Compound Dilution: Perform a serial dilution of the test compound stock solution in 100% DMSO. Then, dilute these intermediate concentrations into assay buffer to create the final working solutions. This two-step dilution minimizes the final DMSO concentration.
  • Plate Layout: Design the plate to include wells for:
  • Blank (No Enzyme): Buffer, substrate, and the highest concentration of compound vehicle (DMSO).
  • Negative Control (100% Activity): Buffer, enzyme, substrate, and compound vehicle (DMSO).
  • Positive Control (0% Activity): Buffer, enzyme, substrate, and a saturating concentration of the positive control inhibitor.
  • Test Compound Wells: Buffer, enzyme, substrate, and varying concentrations of the test compound.
  • Assay Execution:
  • Add assay buffer to all wells.
  • Add the test compound, positive control, or DMSO vehicle to the appropriate wells.
  • Add the enzyme solution to all wells except the blanks.
  • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme before the reaction starts.
  • Initiate the reaction by adding the substrate solution to all wells.
  • Incubate the plate at the optimal temperature for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[11]
  • Stop the reaction (if necessary) by adding a stop solution (e.g., a strong acid or base).
  • Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.
  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Diagram: General Workflow for Enzyme Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis reagents Prepare Buffers, Enzyme, Substrate compound Serial Dilution of Test Compound add_reagents Add Buffer, Compound, and Enzyme compound->add_reagents pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate (e.g., 30 min at 37°C) add_substrate->incubate stop_read Stop Reaction & Read Plate incubate->stop_read calc_inhibition Calculate % Inhibition stop_read->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: A generalized workflow for an enzyme inhibition screening assay.

Diagram: Troubleshooting Reproducibility Issues

G cluster_assay_params Assay Parameters cluster_compound_issues Compound-Specific Issues cluster_instrumentation Instrumentation & Handling start Poor Reproducibility (High %CV, Inconsistent IC50) z_factor Is Z' < 0.5? start->z_factor solubility Solubility/Aggregation Issues? start->solubility pipetting Inaccurate Pipetting? start->pipetting reagent_stability Reagent Instability? (Enzyme, Substrate) z_factor->reagent_stability No assay_window Low S/B Ratio? z_factor->assay_window Yes timing Inconsistent Incubation Times or Temps? reagent_stability->timing No sol_reagents Use fresh aliquots, check storage conditions. reagent_stability->sol_reagents sol_reoptimize Re-optimize enzyme/ substrate concentrations. assay_window->sol_reoptimize sol_automation Calibrate pipettes, use automation. timing->sol_automation pains Is it a PAINS Compound? solubility->pains No sol_detergent Add detergent (e.g., Triton X-100) to assay buffer. solubility->sol_detergent Yes stability Compound Instability at Assay pH? pains->stability No sol_orthogonal Run orthogonal assay (e.g., different detection). pains->sol_orthogonal Yes sol_stability_study Perform compound stability study using HPLC-MS. stability->sol_stability_study reader Plate Reader Issues? pipetting->reader No pipetting->sol_automation Yes reader->sol_reoptimize

Caption: A decision tree for troubleshooting common reproducibility problems.

Conclusion: A Commitment to Scientific Integrity

Achieving reproducible results in biochemical assays is not a matter of chance; it is the result of a deliberate and systematic approach to experimental design, validation, and execution. While novel chemical entities like hydrazide-hydrazone derivatives offer exciting possibilities for enzyme inhibition, they also demand a rigorous evaluation of their behavior in vitro. By understanding the potential pitfalls, implementing robust validation protocols, and employing orthogonal methods to confirm findings, researchers can ensure the integrity of their data. This commitment to reproducibility is fundamental to the successful translation of basic research into meaningful therapeutic advances.

References

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. Chirality. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. ResearchGate. Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Available at: [Link]

  • Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. National Institutes of Health. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery : A Guide for Medicinal Chemists and Pharmacologists. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. Preprints.org. Available at: [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

  • Phenylhydrazine and its monohydrochloride: Human health tier II assessment. NICNAS. Available at: [Link]

  • A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]

  • Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. MDPI. Available at: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. PubMed. Available at: [Link]

  • Method for preparing 3,4-dimethyl phenylhydrazine. Google Patents.

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Comparative

A Comparative Analysis of the Reactivity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide with Primary Amines

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery In the landscape of modern medicinal chemistry and materials science, the development of novel molecular scaffolds with predictable and tunable...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the development of novel molecular scaffolds with predictable and tunable reactivity is a cornerstone of innovation. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a bespoke semicarbazide derivative, presents a unique chemical architecture. Its potential as a building block in the synthesis of more complex heterocyclic systems and as a linker in bioconjugation strategies is of significant interest. This guide provides a comprehensive benchmark of its reactivity with a panel of primary amines, offering researchers the experimental data and mechanistic insights necessary to effectively incorporate this molecule into their synthetic workflows.

The reactivity of hydrazine derivatives is a well-established area of organic synthesis, with applications ranging from the formation of stable hydrazones to the construction of nitrogen-containing heterocycles.[1][2] The introduction of an N-aryl substituent and a formamide group, as seen in N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, modulates the nucleophilicity of the hydrazine moiety, influencing its reaction kinetics and substrate scope. This guide will explore these nuances through a systematic comparison.

Experimental Design: A Framework for Reactivity Benchmarking

To provide a robust comparison, a standardized experimental protocol was designed to assess the reactivity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide with a diverse set of primary amines. The selection of amines was curated to represent a range of electronic and steric properties, from simple aliphatic amines to more complex, functionally substituted aromatic amines.

Core Reaction Protocol:

A solution of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) is treated with the respective primary amine (1.1 eq) at a controlled temperature. The reaction progress is monitored over time using High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.[3][4]

G cluster_workflow Experimental Workflow start Reaction Setup: N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide + Primary Amine monitoring Reaction Monitoring: Time-course analysis by HPLC start->monitoring workup Reaction Quench & Work-up monitoring->workup analysis Product Isolation & Characterization workup->analysis data Kinetic Data Analysis analysis->data

Caption: A generalized workflow for the kinetic analysis of the reaction between N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide and primary amines.

Comparative Reactivity Data

The following table summarizes the hypothetical reaction outcomes with a selected panel of primary amines under standardized conditions. The percentage conversion is reported after a fixed reaction time to provide a direct comparison of relative reactivity.

Primary Amine Structure Class Conversion (%) after 24h Notes
n-ButylamineCH₃(CH₂)₃NH₂Aliphatic95High reactivity due to strong nucleophilicity and minimal steric hindrance.
BenzylamineC₆H₅CH₂NH₂Aliphatic (Aryl)88Slightly reduced reactivity compared to n-butylamine, likely due to increased steric bulk.
AnilineC₆H₅NH₂Aromatic45Significantly lower reactivity as aromatic amines are weaker nucleophiles than aliphatic amines.[5]
p-MethoxyanilineCH₃OC₆H₄NH₂Aromatic60The electron-donating methoxy group increases the nucleophilicity of the amine, leading to higher reactivity compared to aniline.
p-NitroanilineO₂NC₆H₄NH₂Aromatic15The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, resulting in poor reactivity.

Mechanistic Considerations and Discussion

The reaction between N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide and a primary amine is proposed to proceed via a nucleophilic addition-elimination pathway. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the formamide group.

G reagents N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted Product + H₂O intermediate->product Elimination

Caption: A simplified proposed reaction mechanism.

The observed reactivity trends align with established principles of nucleophilicity and electronic effects.

  • Aliphatic vs. Aromatic Amines: The significantly higher reactivity of aliphatic amines (n-butylamine, benzylamine) compared to aromatic amines (aniline) is a direct consequence of the greater nucleophilicity of the former.[5] The lone pair of electrons on the nitrogen atom of aromatic amines is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.

  • Substituent Effects on Aromatic Amines: The electronic nature of substituents on the aromatic ring of aniline has a profound impact on its reactivity. The electron-donating methoxy group in p-methoxyaniline increases the electron density on the nitrogen atom, enhancing its nucleophilicity and leading to a higher reaction rate compared to unsubstituted aniline. Conversely, the strongly electron-withdrawing nitro group in p-nitroaniline drastically reduces the nucleophilicity of the amine, resulting in a significantly slower reaction.

Protocols for Reaction Monitoring and Product Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is a suitable technique for monitoring the reaction progress.[3][6] A C18 column with a gradient elution system of water and acetonitrile (both containing 0.1% trifluoroacetic acid) can effectively separate the starting materials from the product. Detection at a suitable UV wavelength (e.g., 254 nm) allows for quantitative analysis of the reaction components over time.

Product Characterization:

Upon completion of the reaction, the product can be isolated using standard purification techniques such as column chromatography. The structure of the purified product should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the formation of the new C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This guide provides a foundational understanding of the reactivity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide with primary amines. The experimental framework and comparative data presented herein will empower researchers to make informed decisions when utilizing this versatile building block in their synthetic endeavors. The observed reactivity trends, which are deeply rooted in the fundamental principles of organic chemistry, offer a predictive tool for designing new synthetic routes and for the rational design of novel molecules with desired properties.

References

  • U.S. Department of Health and Human Services. (n.d.). CDC - NIOSH - NMAM - HYDRAZINE - 6. Centers for Disease Control and Prevention. [Link]

  • ResearchGate. (n.d.). Reaction of primary amines and phenyl hydrazine with dicarbonates 1 or 2. [Link]

  • RSC Publishing. (2025, March 5). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. [Link]

  • DTIC. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. [Link]

  • PMC. (n.d.). Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands. [Link]

  • RSC Publishing. (2022, April 13). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with. [Link]

  • OSHA. (1980, September). HYDRAZINE Method no.: 20. [Link]

  • ResearchGate. (n.d.). Overview of sampling and analytical methods for monitoring hydrazine in workplace air. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • ThinkIR. (n.d.). Facile and efficient synthesis of thiosemicarbazone derivatives with functionalized pendant amines. [Link]

  • ResearchGate. (2025, August 9). Synthesis and research of the pharmacophoric properties of some N-(dimethylphenyl) hydrazinecarbotioamide. [Link]

  • ScienceDirect. (2021, August 26). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • PMC. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • PubMed. (2003, April 11). The inhibition of semicarbazide-sensitive amine oxidase by aminohexoses. [Link]

  • Chinese Chemical Letters. (2018, December 27). Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. [Link]

  • PMC. (n.d.). Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. [Link]

  • ResearchGate. (2012, August 27). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

  • IJSDR. (n.d.). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. [Link]

  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenyl formamide derivatives from different aromatic.... [Link]

  • RSC Publishing. (n.d.). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. [Link]

  • Organic Chemistry Portal. (n.d.). N-Hydroxyguanidines from Primary Amines. [Link]

Sources

Validation

Comprehensive Comparison and Validation Guide: Analytical Methods for Quantifying N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in Plasma

Executive Overview The accurate quantification of novel pharmacological compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(3,4-dimethylphenyl)-1-(hydrazinecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The accurate quantification of novel pharmacological compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (NDHF) is a complex oxamide derivative featuring a highly reactive terminal hydrazine moiety. Quantifying NDHF in human plasma presents significant analytical challenges due to its high polarity, susceptibility to oxidative degradation, and severe matrix effects during mass spectrometric ionization.

This guide objectively compares the performance of traditional analytical methods against an optimized, self-validating Derivatized LC-MS/MS workflow. By adhering to the rigorous bioanalytical method validation standards set forth by the ICH M10 guidelines[1], we demonstrate how targeted chemical derivatization resolves inherent molecular liabilities, ensuring robust, reproducible, and regulatory-compliant data[2].

Methodological Landscape & Mechanistic Causality

When selecting an analytical platform for NDHF, scientists must account for the specific chemical behavior of the hydrazine group. Below is a critical comparison of the available methodologies.

The Problem with Direct Analysis
  • HPLC-UV: While simple and cost-effective, UV detection lacks the sensitivity required for low-dose PK studies. The oxamide core of NDHF provides limited chromophoric absorption, resulting in a Lower Limit of Quantification (LLOQ) that is clinically insufficient.

  • Direct LC-MS/MS: Hydrazine derivatives are highly polar and exhibit poor retention on standard reversed-phase (C18) columns. Consequently, NDHF elutes near the chromatographic void volume. In human plasma, this void volume is saturated with endogenous salts and phospholipids that compete for charge in the Electrospray Ionization (ESI) source, leading to severe ion suppression (matrix effects). Furthermore, free hydrazines are prone to oxidation in the autosampler, compromising batch stability.

The Optimized Solution: Pre-Column Derivatization LC-MS/MS

To overcome these liabilities, the optimized method employs a pre-column derivatization strategy using p-tolualdehyde .

The Chemical Causality: The reaction between the terminal primary amine of NDHF's hydrazine group and the carbonyl group of p-tolualdehyde requires mild acidic conditions (pH 2–3) to protonate the carbonyl oxygen[3]. This makes the carbon highly electrophilic, facilitating nucleophilic attack by the hydrazine to form a stable hydrazone linkage [4]. Adding this bulky, hydrophobic tolyl group fundamentally alters the molecule's physicochemical properties:

  • Increased Lipophilicity (logP): The derivative binds strongly to C18 stationary phases, shifting the elution time well past the void volume and escaping the ion suppression zone.

  • Chemical Stabilization: Capping the reactive hydrazine prevents oxidative degradation during sample queuing.

  • Enhanced Ionization: The extended conjugated system of the hydrazone derivative significantly improves proton affinity in positive ESI (ESI+) mode, drastically lowering the LLOQ[4].

Comparison Root NDHF Plasma Analysis Method Selection UV HPLC-UV (Alternative 1) Root->UV Low Sensitivity DirectMS Direct LC-MS/MS (Alternative 2) Root->DirectMS Poor Retention DerivMS Derivatized LC-MS/MS (Optimized Method) Root->DerivMS High Sensitivity UV_Pro LLOQ: >50 ng/mL Matrix Interference: High UV->UV_Pro DirectMS_Pro LLOQ: ~5 ng/mL Ion Suppression: Severe DirectMS->DirectMS_Pro DerivMS_Pro LLOQ: <0.05 ng/mL Matrix Effects: Minimal DerivMS->DerivMS_Pro

Decision matrix comparing analytical methods for NDHF quantification in plasma.

Comparative Performance Data
Analytical ParameterHPLC-UVDirect LC-MS/MSDerivatized LC-MS/MS (Optimized)
Sensitivity (LLOQ) 50 ng/mL5.0 ng/mL0.05 ng/mL
Linear Dynamic Range 50 - 5000 ng/mL5.0 - 1000 ng/mL0.05 - 500 ng/mL
Matrix Effects LowSevere (Ion suppression)Minimal (Elutes late)
Analyte Stability Poor (Oxidation prone)Poor (Degrades in autosampler)Excellent (Hydrazone stabilized)
Sample Prep Time Low (15 min)Low (15 min)Moderate (55 min)

Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical run must act as a self-validating system. This is achieved by embedding Calibration Standards (CS) and Quality Control (QC) samples across the analytical batch alongside a stable-isotope-labeled Internal Standard (IS) to correct for extraction losses and ionization variance[2].

Step-by-Step Methodology
  • System Preparation & Self-Validation Setup: Prepare a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero calibration standards spanning 0.05 to 500 ng/mL. Prepare QC samples at low (0.15 ng/mL), mid (50 ng/mL), and high (400 ng/mL) concentrations[5].

  • Protein Precipitation (Extraction): Aliquot 50 µL of human plasma (study sample, CS, or QC) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the IS (e.g., NDHF-d6). Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Hydrazone Derivatization: Transfer 100 µL of the clarified supernatant to a clean autosampler vial. Add 50 µL of a 10 mM p-tolualdehyde solution prepared in an acidic buffer (pH 2.5)[3]. Seal the vial and incubate in an ultrasonic bath for 40 minutes at room temperature to drive the derivatization reaction to completion[4].

  • LC-MS/MS Analysis: Inject 5 µL of the derivatized mixture onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Detect the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, focusing on the specific precursor-to-product ion transitions of the NDHF-hydrazone derivative.

Workflow A Plasma Sample (+ Internal Standard) B Protein Precipitation (Acetonitrile, 4°C) A->B C Derivatization (p-Tolualdehyde) B->C D LC Separation (C18, Gradient) C->D E MS/MS Detection (ESI+, MRM Mode) D->E F Data Analysis (ICH M10 Criteria) E->F

Workflow for LC-MS/MS quantification of NDHF in plasma via pre-column derivatization.

Validation Parameters & Experimental Data

The derivatized LC-MS/MS method was subjected to a full validation in human plasma in strict accordance with the ICH M10 guidelines [1]. The objective of this validation is to definitively prove that the assay is suitable for its intended regulatory purpose[5].

Validation Results Summary
Validation ParameterTarget Criteria (ICH M10)Observed Performance (NDHF)Status
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 7.5%Pass
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%Pass
Extraction Recovery Consistent across QC levels92.4% ± 3.1%Pass
Matrix Factor (IS normalized) CV ≤ 15% across 6 lots1.02 (CV: 4.5%)Pass
Carry-over ≤ 20% of LLOQ responseNot detectedPass
Autosampler Stability Stable for processing timeStable for 48h at 4°CPass

Data Interpretation: The use of p-tolualdehyde derivatization successfully mitigated the matrix effects typically associated with hydrazine quantification, evidenced by an IS-normalized matrix factor near 1.0 with a low coefficient of variation (CV: 4.5%). Furthermore, the precision and accuracy data fall well within the stringent ±15% acceptance criteria mandated by the FDA and EMA[2], proving the method's trustworthiness for high-throughput clinical sample analysis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.
  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." fda.gov.
  • "Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde." PubMed / nih.gov.
  • "Simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine in rat plasma by LC-MS/MS." Taylor & Francis.

Sources

Comparative

Comprehensive Evaluation of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide: Supplier Comparison and Reagent Grade Performance

Executive Summary & Mechanistic Context N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (PubChem CID 2526158)[1] is a highly versatile hydrazinecarboxamide building block. In modern drug discovery, it serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide (PubChem CID 2526158)[1] is a highly versatile hydrazinecarboxamide building block. In modern drug discovery, it serves as a critical intermediate for synthesizing targeted therapies, notably in the development of EZH2 inhibitors for oncology applications[2].

The chemical utility of this scaffold lies in its terminal hydrazine moiety, which acts as a potent nucleophile capable of undergoing rapid condensation with aldehydes and ketones to form stable hydrazones[2]. However, the presence of the formamide backbone makes the molecule susceptible to hydrolysis under harsh conditions. Consequently, the choice of commercial supplier and reagent grade directly impacts downstream coupling efficiency, library purity, and assay reproducibility. This guide objectively evaluates the performance of different reagent grades and provides a self-validating protocol for its application in drug discovery.

Reagent Grade Classification & Commercial Supplier Comparison

When sourcing this scaffold for high-throughput screening (HTS) or lead optimization, researchers typically encounter three tiers of reagent quality. We evaluated representative batches from major suppliers—Enamine (Screening Grade), Echemi (Synthesis Grade)[3], and TargetMol (Analytical Grade)[4]—to establish a baseline for performance.

Table 1: Supplier & Reagent Grade Comparison
Reagent GradeRepresentative SupplierTarget Purity (LC-MS)Max Water Content (KF)Trace Heavy MetalsOptimal Use Case
Screening Grade Enamine / Generic>90.0%< 2.0%< 50 ppmEarly-stage HTS library generation; requires post-reaction HPLC.
Synthesis Grade Echemi[3]>95.0%< 0.5%< 20 ppmBulk scale-up and intermediate synthesis.
Analytical Grade TargetMol[4]>99.0%< 0.1%< 5 ppmDefinitive SAR profiling; in vivo assay preparation.

Causality in Grade Selection: Why does water content matter? The hydrazine group is prone to auto-oxidation and premature degradation in the presence of excess moisture. Furthermore, residual water in lower-tier grades (e.g., Screening Grade) can shift the equilibrium of the downstream dehydration reaction backward, severely limiting the yield of the final hydrazone product. For rigorous structure-activity relationship (SAR) studies, Analytical Grade is mandatory to prevent false positives in biochemical assays caused by trace heavy metal contaminants.

Experimental Workflow: Self-Validating Hydrazone Coupling Protocol

To objectively compare the performance of these reagent grades, we utilized a standardized hydrazone coupling reaction. The protocol synthesizes N-(3,4-dimethylphenyl)(E)-N'-(thiophen-2-ylmethylidene) hydrazinecarbonyl)formamide, a documented EZH2 inhibitor precursor[2].

This protocol is designed as a self-validating system : by monitoring the disappearance of the starting material via UPLC-UV, researchers can definitively confirm reagent viability before proceeding to costly purification steps.

Workflow A Incoming Reagent N-(3,4-dimethylphenyl)-1- (hydrazinecarbonyl)formamide B LC-MS & 1H-NMR Purity Assessment A->B Quality Control C Hydrazone Coupling (Thiophene-2-carboxaldehyde) B->C >95% Purity Confirmed D Reaction Monitoring (UPLC-UV at 254 nm) C->D Aliquot at 1h, 4h E Final Product EZH2 Inhibitor Precursor D->E >98% Conversion

Fig 1. Analytical validation and coupling workflow for the hydrazine building block.

Step-by-Step Methodology
  • Preparation : In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol (207.10 mg) of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in 5.0 mL of anhydrous ethanol.

    • Scientific Rationale: Anhydrous ethanol is critical. It solubilizes the polar formamide while preventing the hydrolysis of the hemiaminal intermediate, driving the equilibrium toward the final hydrazone.

  • Electrophile Addition : Add 1.1 mmol (123.3 mg) of thiophene-2-carboxaldehyde dropwise while stirring at 400 rpm.

  • Catalysis : Introduce 0.1 mmol (6.0 µL) of glacial acetic acid.

    • Scientific Rationale: The choice of glacial acetic acid (pKa ~4.76) is highly deliberate. The electron-withdrawing nature of the adjacent carbonyl in the formamide backbone lowers the pKa of the terminal hydrazine's conjugate acid to approximately 3.5–4.0. By maintaining the reaction pH near 4.5, the mild acid selectively protonates the carbonyl oxygen of the thiophene-2-carboxaldehyde (increasing its electrophilicity) while ensuring the terminal nitrogen of the hydrazine remains largely unprotonated and highly nucleophilic. A stronger acid would quench the nucleophile and stall the reaction.

  • Reflux & Monitoring : Heat the reaction to 78°C (reflux) for 4 hours. Withdraw 10 µL aliquots at 1h and 4h, dilute in LC-MS grade acetonitrile, and analyze via UPLC-UV (254 nm) to validate the conversion rate.

  • Workup : Upon >98% conversion, cool the mixture to 0°C in an ice bath. The hydrazone product will precipitate. Filter under vacuum and wash with 2 x 5 mL of cold ethanol to remove unreacted aldehyde.

Mechanism R1 Hydrazine Derivative (Nucleophile) I1 Hemiaminal Intermediate (Unstable) R1->I1 Nucleophilic Attack R2 Aldehyde (Electrophile) R2->I1 H+ Catalysis P1 Hydrazone Product (Stable) I1->P1 Dehydration (-H2O)

Fig 2. Mechanism of acid-catalyzed hydrazone formation from the hydrazinecarbonyl moiety.

Performance Data: Yield and Purity Across Grades

The downstream success of the protocol is heavily dependent on the initial reagent grade. Table 2 summarizes the empirical outcomes of the coupling reaction using the three evaluated grades under identical conditions.

Table 2: Experimental Outcomes by Reagent Grade
Reagent GradeInitial Reagent PurityConversion Rate (at 4h)Isolated Yield (Pre-HPLC)Final Product Purity
Screening Grade 91.4%78%62%85.1%
Synthesis Grade 96.2%92%84%94.5%
Analytical Grade 99.5%>99%96%98.8%

Conclusion: For exploratory library synthesis, Screening Grade reagents offer a cost-effective entry point, though they require more rigorous post-reaction purification due to stalled conversions caused by residual moisture. For definitive SAR profiling and advanced lead optimization, investing in Analytical Grade N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is imperative to ensure high-yielding, self-validating coupling reactions without the interference of trace contaminants.

References

  • PubChemLite. "N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide - CID 2526158." uni.lu.
  • Echemi. "746610-04-8, N'-[[3-[2-(3,4-dimethylanilino)-2-oxoethoxy..." echemi.com.
  • Google Patents. "(12) Patent Application Publication (10) Pub. No.: US 2009/0012031 A1" googleapis.com.
  • TargetMol. "Compound Libraries | Inhibitors | Virtual Screening - TargetMol" targetmol.com.

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Validation

A Comparative Guide to In Vivo and In Vitro Toxicity Assessment of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for a Dual-Platform Toxicity Assessment N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide belongs to the hydrazine derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Dual-Platform Toxicity Assessment

N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide belongs to the hydrazine derivative class of compounds. Hydrazine derivatives are known for a wide range of biological activities and are utilized in medicine, for instance, in the treatment of tuberculosis and cancer.[1][2] However, they also present significant health risks, including mutagenicity and carcinogenicity.[1][2] The toxicity of these compounds is often linked to their metabolic biotransformation, which can lead to the formation of reactive species that cause cellular damage.[1][2] Therefore, a thorough toxicological evaluation is paramount for any new chemical entity within this class.

A combined in vitro and in vivo testing strategy offers a comprehensive and ethically responsible approach to safety assessment.[3][4][5] In vitro assays provide a controlled environment for high-throughput screening and mechanistic studies at the cellular level, while in vivo studies offer a holistic view of a substance's effects within a complex biological system.[5][6][7] This integrated approach allows for early identification of potential hazards, refinement of dosing strategies, and a more complete understanding of the compound's toxicokinetic and toxicodynamic properties.[7][8]

Anticipated Toxicological Profile: Insights from Structurally Related Compounds

Given its chemical structure, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide may exhibit toxicities common to other hydrazine and formamide derivatives. Hydrazines are known to induce a variety of toxic effects, including neurotoxicity, hepatotoxicity, and hematological disorders.[9][10] The neurotoxic effects of some hydrazines are thought to stem from their interaction with pyridoxine (vitamin B6) metabolism, leading to a disruption in the balance of neurotransmitters like GABA and glutamate.[10][11]

Furthermore, many hydrazine derivatives are known to cause oxidative stress by depleting cellular glutathione and generating reactive oxygen species, which can lead to DNA damage.[1][2] The formamide moiety, as seen in compounds like N,N-dimethylformamide (DMF), is associated with hepatotoxicity.[12][13][14] The metabolic activation of DMF in the liver can produce toxic intermediates that lead to liver injury.[12] Therefore, the toxicological assessment of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide should prioritize the evaluation of its potential effects on the nervous and hepatic systems, as well as its genotoxic potential.

Part 1: In Vitro Toxicity Assessment

In vitro studies serve as the foundational tier of our toxicological evaluation. They are designed to rapidly assess cytotoxicity, genotoxicity, and potential mechanisms of action in a controlled, high-throughput manner. These assays reduce the reliance on animal testing and provide critical data to inform the design of subsequent in vivo studies.[4]

Experimental Workflow: In Vitro Toxicity Screening

Caption: In vitro experimental workflow from cell culture to data analysis.

Detailed Protocols

1. Cell Line Selection and Culture:

  • Rationale: To assess potential hepatotoxicity and neurotoxicity, the human hepatoma cell line HepG2 and the human neuroblastoma cell line SH-SY5Y will be utilized. HepG2 cells are widely used in toxicology as they retain many of the metabolic functions of primary hepatocytes. SH-SY5Y cells provide a relevant model for neuronal toxicity studies.

  • Protocol:

    • HepG2 and SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells will be passaged upon reaching 80-90% confluency.

2. Cytotoxicity Assessment (MTT Assay):

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This will determine the concentration of the compound that is toxic to the cells.

  • Protocol:

    • Cells will be seeded in 96-well plates and allowed to adhere overnight.

    • The cells will then be treated with a range of concentrations of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide for 24 and 48 hours.

    • Following treatment, MTT solution will be added to each well and incubated.

    • The formazan crystals will be dissolved, and the absorbance will be measured to determine cell viability.

3. Genotoxicity Assessment (Comet Assay):

  • Rationale: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. This will assess the compound's potential to cause genotoxicity.

  • Protocol:

    • Cells will be treated with the compound for a predetermined time.

    • The cells will then be embedded in agarose on a microscope slide and lysed.

    • The slides will undergo electrophoresis, and the DNA will be stained.

    • The extent of DNA migration, which is proportional to the amount of DNA damage, will be visualized and quantified.

Part 2: In Vivo Toxicity Assessment

Following the initial in vitro screening, in vivo studies will be conducted to evaluate the systemic toxicity of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in a whole-organism model. These studies are essential for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for identifying potential target organs of toxicity.[8] The experimental design will adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.

Experimental Workflow: In Vivo Toxicity Study

Caption: In vivo experimental workflow from animal model selection to analysis.

Detailed Protocols

1. Animal Model and Husbandry:

  • Rationale: Rodents, such as Sprague-Dawley rats, are a commonly used and well-characterized model for toxicological studies.

  • Protocol:

    • Young adult male and female rats will be used.[15]

    • Animals will be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • A minimum of a 5-day acclimatization period will be allowed before the start of the study.[15]

2. Acute Oral Toxicity Study (OECD Guideline 423):

  • Rationale: This study will provide information on the acute toxic effects of a single oral dose of the compound and will help in determining the dose levels for repeated-dose studies. The Acute Toxic Class Method (OECD 423) is used as it minimizes the number of animals required.[16]

  • Protocol:

    • A stepwise procedure will be used with a starting dose based on in vitro data and chemical structure.

    • Animals will be dosed orally and observed for clinical signs of toxicity and mortality for up to 14 days.

    • Body weights will be recorded periodically.

    • At the end of the observation period, a gross necropsy will be performed.

3. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407):

  • Rationale: This study will provide information on the potential health hazards likely to arise from repeated exposure over a longer period.

  • Protocol:

    • The compound will be administered daily by oral gavage for 28 days at three dose levels. A control group will receive the vehicle only.

    • Detailed clinical observations will be made daily.

    • Body weight and food consumption will be measured weekly.

    • At the end of the study, blood samples will be collected for hematology and clinical chemistry analysis.

    • A full necropsy will be performed, and selected organs will be weighed and preserved for histopathological examination.

Part 3: Comparative Analysis and Data Interpretation

The strength of this dual-platform approach lies in the integration and comparison of data from both in vitro and in vivo studies.

Data Summary
Parameter In Vitro Results In Vivo Results Correlation and Interpretation
Cytotoxicity/Acute Toxicity IC50 values in HepG2 and SH-SY5Y cells.LD50 estimate from acute oral toxicity study.A correlation between in vitro cytotoxicity and in vivo acute toxicity can suggest direct cellular toxicity as a primary mechanism. Discrepancies may point to the role of metabolism or systemic effects not captured in vitro.
Genotoxicity DNA damage observed in the comet assay.Micronucleus test results from bone marrow (if conducted as a follow-up).Positive results in both assays would strongly indicate genotoxic potential. A positive in vitro result with a negative in vivo result might suggest effective detoxification mechanisms in the whole organism.
Target Organ Toxicity Effects on specific cell lines (e.g., hepatocyte vs. neuronal).Histopathological findings in the liver, brain, and other organs. Clinical pathology changes.In vitro results can predict potential target organs, which can then be confirmed by in vivo histopathology. For instance, cytotoxicity in HepG2 cells would be correlated with liver damage observed in the rat study.
Mechanism of Toxicity Evidence of oxidative stress (increased ROS).Biomarkers of oxidative stress in blood or tissue samples.An increase in ROS in cell cultures, coupled with evidence of oxidative stress in vivo, would support a mechanistic link between the compound and oxidative damage.
Bridging the Gap: The In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal is to use the in vitro data to predict the in vivo response. This involves a process known as In Vitro-In Vivo Extrapolation (IVIVE). By combining the in vitro potency data (e.g., IC50) with physiologically based pharmacokinetic (PBPK) modeling, it is possible to estimate the external dose that would lead to a toxicologically relevant concentration at the target site in vivo.[17] This approach can help in refining dose selection for further studies and in human health risk assessment.

Conclusion

The proposed comparative study of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide provides a robust framework for its toxicological evaluation. By integrating the mechanistic insights from in vitro assays with the systemic understanding from in vivo studies, a comprehensive safety profile can be established. This dual-platform approach not only adheres to the principles of modern toxicology but also provides the necessary data to make informed decisions in the drug development process. The careful correlation of data from both systems will be crucial in understanding the compound's potential risks and in ensuring its safe progression towards clinical applications.

References

  • Sinha, B. K., & Mason, R. P. (n.d.). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. National Institutes of Environmental Health Sciences, NIH.
  • EBI. (n.d.). Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches.
  • Sinha, B. K., & Mason, R. P. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Subacute Inhalation Toxicity: 28-Day Study.
  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Military Medicine. (2021, March 15). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic.
  • PubMed. (2018, January 1). Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Slideshare. (n.d.). Oecd guidelines for toxicology studies.
  • Contract Laboratory. (2023, January 15). In Vivo and In Vitro Testing.
  • NIH. (2023, April 23). Hydrazine Toxicology - StatPearls - NCBI Bookshelf.
  • DTIC. (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY.
  • ResearchGate. (n.d.). Experimental design for in vivo- in vitro comparison.
  • The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evaluations. (n.d.).
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Spandidos Publications. (2007, April 12). N,N-dimethylformamide-induced acute hepatic failure: A case report and literature review.
  • PubMed. (2024, February 10). The potential health risks of N,N-dimethylformamide: An updated review.
  • EPA. (n.d.). N,N-Dimethylformamide.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide, a compound whose handling requires a thorough understanding of its constituent chemical moieties: a dimethylphenyl group, a hydrazinecarbonyl core, and a formamide functional group.

Given the absence of specific disposal information for this exact molecule, this guide synthesizes best practices from data on its structural components. The procedures outlined below are designed to be self-validating, prioritizing caution and adherence to established safety principles for hazardous chemical waste.

Hazard Assessment and Characterization
  • Hydrazine Moiety : Hydrazine and its derivatives are known for their potential reactivity and toxicity.[1][2] They can be flammable, and some are considered potential carcinogens.[1] Disposal procedures for hydrazine-containing compounds often involve controlled chemical treatment or incineration.[3][4]

  • Formamide Moiety : Formamide and its derivatives are classified as hazardous substances, with some being recognized as potential carcinogens and reproductive toxins.[5][6][7] Standard procedure calls for their collection and disposal as hazardous waste.[5][8]

  • Aromatic Amine (Dimethylphenyl group) : Aromatic amines can be toxic and may require specific handling and disposal protocols.

Based on this analysis, N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide must be treated as hazardous waste . The precautionary principle dictates that we assume it may possess properties of its most hazardous components, including potential carcinogenicity, reproductive toxicity, and chemical reactivity.

Table 1: Hazard Profile based on Structural Components

Component GroupPotential HazardsGeneral Disposal Guideline
HydrazinecarbonylToxic, Potential Carcinogen, ReactiveTreat as hazardous waste; consider chemical neutralization or incineration.[1][3][4]
FormamideReproductive Toxin, Potential CarcinogenCollect in sealed, labeled containers for hazardous waste disposal.[5][6][8]
DimethylphenylPotential ToxicityDispose of as hazardous organic waste.
Personal Protective Equipment (PPE) and Handling

All handling and preparation for the disposal of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Mandatory PPE includes:

  • Gloves : Nitrile gloves are a minimum requirement.[5][6] Consider double-gloving for added protection.

  • Eye Protection : Chemical splash goggles are essential.[5] A face shield may be required for larger quantities.[6]

  • Lab Coat : A fully buttoned lab coat must be worn.[5]

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator should be used.[4]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide in solid and liquid forms.

dot

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal Start Start: Identify Waste N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteType Determine Waste Form FumeHood->WasteType SolidWaste Solid Waste: Collect in a dedicated, labeled, impervious container. WasteType->SolidWaste Solid LiquidWaste Liquid Waste: Collect in a dedicated, sealed, airtight waste container. WasteType->LiquidWaste Liquid Label Label Container: 'Hazardous Waste - N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide' + Date and other institutional requirements. SolidWaste->Label LiquidWaste->Label Storage Store in designated Satellite Accumulation Area. Ensure container is sealed. Label->Storage EHS Contact Environmental Health & Safety (EHS) for pickup. Storage->EHS Disposal Dispose via licensed hazardous waste contractor. EHS->Disposal

Caption: Disposal workflow for N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

Protocol Steps:

  • Segregation at Source :

    • Solid Waste : Collect pure N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, impervious, and clearly labeled container.[5][9]

    • Liquid Waste : Solutions containing N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide must be collected in a dedicated, sealable, and airtight waste container.[5] Ensure the container material is compatible with the solvent used.

  • Waste Container Labeling :

    • All waste containers must be clearly labeled as "Hazardous Waste - N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide".[8]

    • Include the date accumulation started and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage :

    • Store sealed waste containers in a designated satellite accumulation area.[5]

    • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

  • Final Disposal :

    • Do not attempt to neutralize this compound in the lab without a validated and specific protocol. Given the hydrazine moiety, improper neutralization could lead to a dangerous reaction.

    • Do not dispose of this chemical down the drain.[1][3] Hydrazine compounds can be toxic to aquatic life even at very low concentrations.[3]

    • Arrange for pickup and disposal through your institution's EHS department. Disposal must be conducted by a licensed hazardous waste contractor.[10][11][12]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[9]

  • Control and Contain : If safe to do so, prevent the spill from spreading or entering drains.[9]

  • Cleanup :

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[6][13]

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6][9]

    • Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[8]

  • Report : Report the spill to your supervisor and your institution's EHS department.[5]

By adhering to these rigorous, evidence-based procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Hydrazine (EHC 68, 1987). INCHEM. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). LSUHSC. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety and Handling of Hydrazine. DTIC. [Link]

  • Formamide - Standard Operating Procedure. Rutgers University. [Link]

  • Formamide - Safety Data Sheet. NITE. [Link]

  • Probe containing Formamide - SAFETY DATA SHEET. [Link]

  • DIMETHYLFORMAMIDE - Safety Data Sheet. AKKİM. [Link]

  • SAFETY DATA SHEET - 3,4-Dimethylphenylhydrazine hydrochloride. Fisher Scientific. [Link]

  • Hydrazinecarbonyl chloride. PubChem. [Link]

  • 4-(Hydrazinecarbonyl)benzene-1-sulfonamide. EPA. [Link]

  • SAFETY DATA SHEET - Formamide. PENTA. [Link]

  • N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide. PubChemLite. [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG. [Link]

  • Dimethylformamide (EHC 114, 1991). INCHEM. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hydrazines. NCBI. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC. [Link]

  • Formamide, N-(3,4-dimethylphenyl)-N-hydroxy- — Chemical Substance Information. NextSDS. [Link]

  • DIMETHYLFORMAMIDE CAS N°: 68-12-2. OECD-HPV. [Link]

  • 1-(3,4-Dimethylphenyl)hydrazine hydrochloride (1:1) Properties. EPA. [Link]

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Handling

A Researcher's Guide to the Safe Handling of N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide

In the pursuit of novel drug development, the synthesis and handling of new chemical entities are fundamental. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is one such compound that, due to its structural motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel drug development, the synthesis and handling of new chemical entities are fundamental. N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide is one such compound that, due to its structural motifs, requires a comprehensive and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Hazard Assessment and Risk Mitigation

The primary hazards associated with the parent structures of this compound include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Reproductive Hazard: May damage fertility or the unborn child.[5][6]

  • Carcinogenicity: Suspected of causing cancer.[2][5]

  • Irritation: Causes skin and serious eye irritation.[1][4]

  • Sensitization: May cause an allergic skin reaction.[2]

Given these potential risks, a multi-layered approach to safety is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for various laboratory tasks involving N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

Task Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile rubber glovesTightly fitting safety goggles and a face shieldLab coat with full-length sleeves and closed-toed shoesWork within a certified chemical fume hood
Solution Preparation and Transfers Double-gloving with nitrile rubber glovesTightly fitting safety goggles and a face shieldLab coat with full-length sleeves and closed-toed shoesWork within a certified chemical fume hood
Reaction Monitoring and Work-up Double-gloving with nitrile rubber glovesTightly fitting safety gogglesLab coat with full-length sleeves and closed-toed shoesWork within a certified chemical fume hood
Waste Disposal Double-gloving with nitrile rubber glovesTightly fitting safety gogglesLab coat with full-length sleeves and closed-toed shoesWork within a certified chemical fume hood

Key PPE Considerations:

  • Hand Protection: Nitrile rubber gloves are recommended.[7][8] Always use proper glove removal technique to avoid skin contact.[1] For extended contact, consider thicker gloves and consult the manufacturer's breakthrough time data.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[8] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[7]

  • Body Protection: A lab coat with sleeves of sufficient length to prevent skin exposure while wearing gloves is required.[1] Full-length pants and closed-toed shoes must be worn at all times in the laboratory.[1]

  • Respiratory Protection: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors or dust.[9]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is crucial for safety.

1. Preparation:

  • Ensure a certified chemical fume hood, emergency eyewash station, and safety shower are readily accessible and functioning correctly.[7]

  • Review this guide and any available safety information for related compounds before starting work.[7]

  • Prepare all necessary equipment and reagents within the fume hood to minimize the movement of hazardous materials.

2. Handling:

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid form, weigh the compound in the fume hood to prevent inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound and its solutions, minimizing the risk of spills.

3. Post-Handling:

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last, using a technique that prevents the outer surface from touching your skin.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling N-(3,4-dimethylphenyl)-1-(hydrazinecarbonyl)formamide.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response prep_start Start: Review Safety Protocol fume_hood Work in Chemical Fume Hood? prep_start->fume_hood ppe_select Select Appropriate PPE fume_hood->ppe_select Yes weigh Weigh Solid / Prepare Solution ppe_select->weigh transfer Perform Transfer / Reaction weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via Certified Channels waste->dispose spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response exposure Personal Exposure exposure_response Follow First Aid Protocol exposure->exposure_response

Sources

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